molecular formula C22H21F4N5O3 B8192656 (R)-Pirtobrutinib

(R)-Pirtobrutinib

カタログ番号: B8192656
分子量: 479.4 g/mol
InChIキー: FWZAWAUZXYCBKZ-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Pirtobrutinib is a useful research compound. Its molecular formula is C22H21F4N5O3 and its molecular weight is 479.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-amino-3-[4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]phenyl]-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N5O3/c1-11(22(24,25)26)31-19(27)17(20(28)32)18(30-31)13-5-3-12(4-6-13)10-29-21(33)15-9-14(23)7-8-16(15)34-2/h3-9,11H,10,27H2,1-2H3,(H2,28,32)(H,29,33)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZAWAUZXYCBKZ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Preclinical Profile of (R)-Pirtobrutinib: A Deep Dive into its Non-Covalent BTK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical characterization of (R)-Pirtobrutinib (formerly LOXO-305), a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). Pirtobrutinib offers a promising therapeutic strategy for B-cell malignancies, particularly in patients who have developed resistance to covalent BTK inhibitors.[1][2][3] This document outlines the key quantitative data, experimental methodologies, and underlying signaling pathways associated with Pirtobrutinib's mechanism of action.

Quantitative Assessment of Pirtobrutinib's BTK Inhibition

The preclinical efficacy of Pirtobrutinib is underscored by its potent and selective inhibition of both wild-type BTK and clinically relevant mutant forms. The following tables summarize the key quantitative data from various in vitro and cellular assays.

Table 1: In Vitro Enzymatic Inhibition and Binding Affinity

TargetAssay TypeMetricValueReference
Wild-Type BTKRadiometric Enzyme AssayIC₅₀3.2 nM[4]
BTK C481S MutantRadiometric Enzyme AssayIC₅₀1.4 nM[4]
Wild-Type BTKSurface Plasmon Resonance (SPR)K_DSingle-digit nM
BTK C481S MutantSurface Plasmon Resonance (SPR)K_DSingle-digit nM
Pirtobrutinib-BTK ComplexSurface Plasmon Resonance (SPR)Half-life (t₁/₂)1.5 - 2.4 hours
Pirtobrutinib-BTK C481S ComplexSurface Plasmon Resonance (SPR)Half-life (t₁/₂)1.5 - 2.4 hours

Table 2: Kinase Selectivity Profile of Pirtobrutinib

Kinase InhibitorKinases ProfiledConcentrationNumber of Kinases with >50% InhibitionSelectivity for BTKReference
Pirtobrutinib371100 nM4>300-fold vs 98% of other kinases
Ibrutinib371100 nM22-
Zanubrutinib367100 nM6-
Acalabrutinib362100 nMNot specified-

Pirtobrutinib demonstrated high selectivity, with only 8 other kinases showing >50% inhibition at a 1 µM concentration. Follow-up dose-response assays revealed that only 6 of these kinases had less than 100-fold selectivity compared to BTK.

Key Experimental Methodologies

The robust preclinical data for Pirtobrutinib is supported by a series of well-defined experimental protocols. The following sections detail the methodologies for the key assays used to characterize its BTK inhibition.

Radiometric In Vitro Enzyme Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Pirtobrutinib against wild-type BTK and the C481S mutant.

Protocol:

  • Recombinant BTK enzyme (wild-type or C481S mutant) was incubated with a range of Pirtobrutinib concentrations.

  • The kinase reaction was initiated by the addition of a peptide substrate and [γ-³³P]ATP.

  • The reaction was allowed to proceed for a defined period at a specific temperature.

  • The reaction was then stopped, and the phosphorylated substrate was separated from the free [γ-³³P]ATP.

  • The amount of incorporated radiolabel was quantified using a scintillation counter.

  • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To characterize the binding affinity (K_D) and dissociation kinetics of Pirtobrutinib to BTK.

Protocol:

  • A sensor chip was functionalized with streptavidin.

  • Biotinylated recombinant BTK (wild-type or C481S mutant) was captured onto the sensor surface.

  • A series of Pirtobrutinib concentrations were flowed over the sensor surface, allowing for association.

  • A buffer-only solution was then flowed over the surface to monitor the dissociation of the Pirtobrutinib-BTK complex.

  • The changes in the refractive index at the sensor surface, corresponding to binding and dissociation, were measured in real-time.

  • The association (k_on) and dissociation (k_off) rate constants were determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (K_D) was calculated as the ratio of k_off/k_on. The complex half-life (t₁/₂) was calculated as ln(2)/k_off.

Cellular BTK Occupancy Assays

Objective: To measure the engagement of Pirtobrutinib with BTK within a cellular context. While the specific methodology for Pirtobrutinib's cellular BTK occupancy assay is not detailed in the provided search results, a general approach for BTK occupancy assays can be described based on similar inhibitors.

General Protocol (based on TR-FRET):

  • Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are treated with varying concentrations of the BTK inhibitor.

  • Cells are lysed to release intracellular proteins.

  • The lysate is incubated with a terbium-conjugated anti-BTK antibody (donor) and a fluorescently labeled affinity probe that binds to the active site of BTK (acceptor).

  • If BTK is unoccupied by the inhibitor, the affinity probe binds, bringing the donor and acceptor fluorophores in close proximity, resulting in a FRET signal.

  • If BTK is occupied by the inhibitor, the affinity probe is unable to bind, leading to a decrease in the FRET signal.

  • Total BTK levels are measured in a parallel reaction.

  • The percentage of BTK occupancy is calculated based on the reduction in the FRET signal relative to untreated controls.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Pirtobrutinib in animal models.

Protocol:

  • Human B-cell lymphoma cell lines (e.g., TMD8 for ABC-DLBCL and REC-1 for MCL) were implanted subcutaneously into immunocompromised mice.

  • Once tumors reached a specified volume, mice were randomized into treatment and vehicle control groups.

  • Pirtobrutinib was administered orally at various dose levels and schedules.

  • Tumor volumes were measured regularly throughout the study.

  • The percentage of tumor growth inhibition (%TGI) was calculated using the formula: %TGI = [1 - (T - BL) / (C - BL)] × 100, where T is the mean tumor volume in the treated group, C is the mean tumor volume in the control group, and BL is the mean baseline tumor volume.

  • The percentage of tumor regression (%Reg) was calculated as: %Reg = 100 × (T - BL) / BL.

  • Statistical analyses, such as a two-way repeated-measures analysis of variance, were performed to determine the significance of the observed anti-tumor effects.

Visualizing the Molecular and Experimental Landscape

To further elucidate the context of Pirtobrutinib's action, the following diagrams illustrate the BTK signaling pathway, the general workflow for assessing BTK inhibition, and the logical progression from preclinical findings to clinical application.

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor Complex cluster_downstream Downstream Signaling BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival BTK->PLCg2 Activates Pirtobrutinib This compound Pirtobrutinib->BTK Inhibits

Caption: BTK Signaling Pathway and Pirtobrutinib's Point of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays cluster_in_vivo In Vivo Models Enzyme_Assay Enzymatic Inhibition Assay (IC₅₀) Binding_Assay Binding Affinity Assay (SPR) (K_D, t₁/₂) Enzyme_Assay->Binding_Assay Kinase_Profiling Kinome Selectivity Profiling Binding_Assay->Kinase_Profiling Occupancy_Assay Cellular BTK Occupancy Kinase_Profiling->Occupancy_Assay Signaling_Assay BTK Signaling Inhibition (e.g., pY223) Occupancy_Assay->Signaling_Assay Proliferation_Assay Cell Proliferation Inhibition Signaling_Assay->Proliferation_Assay Xenograft_Model Xenograft Tumor Models (%TGI, %Reg) Proliferation_Assay->Xenograft_Model

Caption: Experimental Workflow for Preclinical BTK Inhibitor Characterization.

Preclinical_to_Clinical_Logic cluster_preclinical Preclinical Evidence cluster_clinical_hypothesis Clinical Hypothesis cluster_clinical_development Clinical Development Potency Potent Inhibition of WT & C481S BTK Efficacy_Hypothesis Efficacy in B-Cell Malignancies, Including Covalent BTKi-Resistant Cases Potency->Efficacy_Hypothesis Selectivity High Kinase Selectivity Safety_Hypothesis Favorable Safety Profile (Reduced Off-Target Effects) Selectivity->Safety_Hypothesis Cellular_Activity Inhibition of Cellular BTK Signaling & Proliferation Cellular_Activity->Efficacy_Hypothesis In_Vivo_Efficacy Tumor Growth Inhibition in Xenograft Models In_Vivo_Efficacy->Efficacy_Hypothesis Phase_1_2 Phase 1/2 Trials (e.g., BRUIN study) Efficacy_Hypothesis->Phase_1_2 Safety_Hypothesis->Phase_1_2 Phase_3 Phase 3 Trials Phase_1_2->Phase_3

Caption: Logical Progression from Preclinical Data to Clinical Development.

References

(R)-Pirtobrutinib: A Comprehensive Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Pirtobrutinib is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its unique reversible binding mechanism allows for potent inhibition of both wild-type BTK and BTK variants with the C481S mutation, a common mechanism of resistance to covalent BTK inhibitors.[3] This technical guide provides an in-depth analysis of pirtobrutinib's selectivity for BTK over other kinases, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. The exceptional selectivity of pirtobrutinib contributes to its favorable safety profile and its efficacy in treating B-cell malignancies.[4][5]

Quantitative Selectivity Profile

Pirtobrutinib demonstrates remarkable potency and selectivity for BTK. Biochemical assays have determined its IC50 values and kinome-wide screening has elucidated its off-target profile, highlighting its specificity compared to other BTK inhibitors.

Table 1: Biochemical Potency of Pirtobrutinib against BTK
TargetAssay TypeIC50 (nM)Reference
Wild-Type BTKRadiometric3.2
BTK C481S MutantRadiometric1.4
Wild-Type BTK (in HEK293 cells)Cellular Autophosphorylation8.8
BTK C481S Mutant (in HEK293 cells)Cellular Autophosphorylation9.8
Table 2: Kinome Scan Selectivity of Pirtobrutinib

A kinome scan of 371 kinases revealed that at a concentration of 1 µM, pirtobrutinib inhibited only a small fraction of the tested kinases by more than 50%.

Pirtobrutinib ConcentrationNumber of Kinases TestedKinases Inhibited >50%
1 µM3719

Follow-up dose-response assays identified six kinases with less than 100-fold selectivity versus BTK.

Table 3: Comparative Kinome Selectivity of BTK Inhibitors (100 nM)

Pirtobrutinib exhibits a superior selectivity profile when compared to other covalent BTK inhibitors at a concentration of 100 nM.

InhibitorNumber of Kinases ProfiledKinases Inhibited >50%
Pirtobrutinib 371 4
Ibrutinib37122
Zanubrutinib3676
Acalabrutinib3624

Experimental Protocols

The following sections detail the methodologies employed to characterize the selectivity profile of pirtobrutinib.

HotSpot™ Radiometric Kinase Assay

This assay directly measures the catalytic activity of kinases by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Protocol:

  • Reaction Mixture Preparation: A base reaction buffer is prepared containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Substrate and Kinase Preparation: The specific kinase substrate and any required cofactors are added to the freshly prepared base reaction buffer. The kinase enzyme is then introduced into this substrate solution.

  • Compound Addition: Pirtobrutinib, dissolved in 100% DMSO, is delivered to the kinase reaction mixture. The mixture is incubated for 20 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ³³P-ATP. The reaction is allowed to proceed for 2 hours at room temperature.

  • Detection: The kinase activity is detected using the P81 filter-binding method. The reaction products are spotted on P81 phosphocellulose paper, which binds the peptide substrate. Unbound radiolabeled ATP is washed away.

  • Quantification: The amount of radiolabeled phosphate transferred to the substrate is quantified using a phosphorimager. The percentage of control activity is calculated to determine the inhibitory effect of pirtobrutinib.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of an inhibitor to its target kinase in real-time.

Protocol:

  • Immobilization of Kinase: The BTK protein (ligand) is immobilized on the surface of a sensor chip (e.g., CM5 sensor chip) using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the BTK protein in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5). Any remaining active sites are then deactivated with ethanolamine-HCl.

  • Analyte Preparation: A stock solution of pirtobrutinib (analyte) is prepared in 100% DMSO and then serially diluted in the running buffer (e.g., HBS-EP+) to a range of concentrations. The final DMSO concentration is kept consistent across all samples.

  • Binding Analysis:

    • Association: The diluted pirtobrutinib solutions are injected over the sensor chip surface containing the immobilized BTK. The binding of pirtobrutinib to BTK causes a change in the refractive index at the surface, which is measured as a response in resonance units (RU). This is monitored for a set period (e.g., 120-180 seconds).

    • Dissociation: Following the association phase, the running buffer without pirtobrutinib is flowed over the chip, and the dissociation of the pirtobrutinib-BTK complex is monitored over time (e.g., 300-600 seconds).

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is used to assess the thermal stabilization of a protein upon ligand binding. A more stable protein-ligand complex will have a higher melting temperature (Tm).

Protocol:

  • Sample Preparation: A reaction mixture is prepared containing the purified BTK protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins, and the appropriate buffer.

  • Ligand Addition: Pirtobrutinib is added to the protein-dye mixture at various concentrations. A control sample with no ligand is also prepared.

  • Thermal Denaturation: The samples are placed in a real-time PCR instrument, and the temperature is gradually increased.

  • Fluorescence Monitoring: As the protein unfolds due to the increasing temperature, its hydrophobic core becomes exposed, allowing the fluorescent dye to bind and fluoresce. The fluorescence intensity is monitored as a function of temperature.

  • Data Analysis: The melting temperature (Tm) is determined by identifying the midpoint of the protein unfolding transition. The change in Tm (ΔTm) in the presence of pirtobrutinib compared to the control is calculated. A positive ΔTm indicates that pirtobrutinib binding stabilizes the BTK protein.

Mandatory Visualizations

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling cascade, which is crucial for B-cell proliferation, differentiation, and survival. Pirtobrutinib's inhibition of BTK disrupts this pathway.

BCR_Signaling_Pathway Antigen Antigen BCR BCR Antigen->BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Pirtobrutinib This compound Pirtobrutinib->BTK PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Release->NF_kB PKC->NF_kB Cell_Outcomes B-Cell Proliferation, Survival, Differentiation NF_kB->Cell_Outcomes

Caption: B-Cell Receptor (BCR) Signaling Pathway and Pirtobrutinib's Point of Inhibition.

Kinase Selectivity Profiling Workflow

This diagram outlines the experimental workflow used to determine the selectivity profile of a kinase inhibitor like pirtobrutinib.

Kinase_Selectivity_Workflow start Start: Synthesize This compound primary_screen Primary Screen: Kinome-wide Assay (e.g., HotSpot™) at a single high concentration (1 µM) start->primary_screen binding_kinetics Binding Kinetics & Affinity: Surface Plasmon Resonance (SPR) (ka, kd, KD) start->binding_kinetics thermal_stability Target Engagement: Differential Scanning Fluorimetry (DSF) (ΔTm) start->thermal_stability hit_identification Identify Off-Target 'Hits' (e.g., >50% inhibition) primary_screen->hit_identification dose_response Secondary Screen: Dose-Response Assays (IC50) for identified 'hits' hit_identification->dose_response selectivity_calculation Calculate Selectivity Ratios (IC50 off-target / IC50 BTK) dose_response->selectivity_calculation end End: Comprehensive Selectivity Profile selectivity_calculation->end binding_kinetics->end thermal_stability->end

Caption: Experimental Workflow for Determining Kinase Inhibitor Selectivity.

References

The Genesis of (R)-Pirtobrutinib (LOXO-305): A New Paradigm in BTK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-Pirtobrutinib (formerly LOXO-305) represents a significant advancement in the targeted therapy of B-cell malignancies. As a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), it was rationally designed to address the clinical challenge of acquired resistance to first- and second-generation covalent BTK inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Rationale: Overcoming Covalent Inhibitor Resistance

The development of covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, revolutionized the treatment of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL)[1][2]. These inhibitors form an irreversible covalent bond with a cysteine residue at position 481 (C481) in the active site of BTK, leading to sustained inhibition of its kinase activity[3]. However, the emergence of resistance, most commonly through a C481S mutation that prevents this covalent binding, limited their long-term efficacy[3].

This clinical need spurred the development of a new class of non-covalent BTK inhibitors. The discovery of this compound, originally designated RXC005, by Redx Pharma and subsequently developed by Loxo Oncology (now part of Eli Lilly), was a landmark achievement in this endeavor. The core design principle was to create a potent and selective BTK inhibitor that binds reversibly to the ATP-binding pocket of the enzyme, thereby circumventing the reliance on the C481 residue for its inhibitory activity. This approach aimed to provide a therapeutic option for patients who have developed resistance to covalent BTK inhibitors.

Synthesis of this compound (LOXO-305)

The chemical synthesis of this compound is a multi-step process designed to yield the desired (S)-enantiomer with high purity. While various synthetic routes have been described, a general overview of a convergent synthesis is presented below.

Scheme 1: A Representative Synthetic Pathway for this compound

A convergent synthesis approach is often employed, involving the preparation of key intermediates that are then coupled to form the final molecule. One described pathway begins with the reaction of 5-fluoro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(aminomethyl)benzoic acid to yield an amide intermediate. In parallel, a pyrazole intermediate is synthesized. The final steps involve the coupling of these two key fragments followed by hydrolysis to yield this compound[].

Mechanism of Action: Reversible Inhibition of BTK Signaling

This compound functions as a potent and highly selective, non-covalent inhibitor of BTK. BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.

Upon binding of an antigen to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn propagates signals that promote cell survival and proliferation through pathways such as NF-κB and AKT.

This compound binds to the ATP-binding site of both wild-type BTK and the C481S mutant with high affinity, but in a reversible manner. This binding prevents the phosphorylation and activation of BTK, thereby blocking the downstream signaling cascade and leading to the inhibition of B-cell proliferation and induction of apoptosis in malignant B-cells. The high selectivity of Pirtobrutinib for BTK over other kinases is a key feature, potentially contributing to its favorable safety profile.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK phosphorylates (activates) PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Pirtobrutinib This compound (LOXO-305) Pirtobrutinib->BTK inhibits AKT AKT PLCg2->AKT activates NFkB NF-κB PLCg2->NFkB activates Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation Antigen Antigen Antigen->BCR binds

Figure 1: B-cell Receptor (BCR) Signaling Pathway and Pirtobrutinib's Mechanism of Action.

Data Presentation

Preclinical Data

This compound has demonstrated potent and selective inhibition of BTK in a variety of preclinical models.

Table 1: In Vitro Inhibitory Activity of Pirtobrutinib

Assay Type Target Cell Line/System IC50 (nM) Reference
Enzymatic Assay Wild-Type BTK Cell-free 3.2
Enzymatic Assay BTK C481S Mutant Cell-free 1.4
Cellular Assay BTK Autophosphorylation (Y223) Ramos RA1 cells -

| Cellular Assay | BTK Autophosphorylation (Y223) | Human CLL cells | - | |

Table 2: Pharmacokinetic Properties of Pirtobrutinib in Humans

Parameter Value Reference
Absolute Bioavailability 85.5%
Time to Peak Plasma Concentration (Tmax) ~2 hours
Elimination Half-life (t1/2) ~18.8 hours
Protein Binding 96%
Metabolism Primarily CYP3A4 and direct glucuronidation (UGT1A8, UGT1A9)

| Excretion | 57% in urine (10% unchanged), 37% in feces (18% unchanged) | |

Clinical Data

The clinical development of this compound has been extensive, with the Phase 1/2 BRUIN study being a cornerstone of its evaluation in patients with various B-cell malignancies who have been previously treated with a covalent BTK inhibitor.

Table 3: Efficacy of Pirtobrutinib in the BRUIN Study (BTK Inhibitor Pre-treated Patients)

Malignancy Number of Patients Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Reference
Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL) 247 73.3% (including partial response with lymphocytosis: 82.2%) 19.6 months
Mantle Cell Lymphoma (MCL) 90 58% 7.4 months

| Waldenström Macroglobulinemia (WM) | 63 | 67% | Not Reached | |

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in the BRUIN Study (All Grades)

Adverse Event Frequency Reference
Infections 71.0%
Bleeding 42.6%
Neutropenia 32.5%
Fatigue 16%

| Diarrhea | 15% | |

Experimental Protocols

Synthesis of this compound (Illustrative)

The following is a generalized, illustrative protocol for the synthesis of this compound. Specific reaction conditions, catalysts, and purification methods may vary.

Synthesis_Workflow cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., 5-fluoro-2-methoxybenzoic acid, 4-(aminomethyl)benzoic acid) Intermediate1 Intermediate 1 Synthesis (Amide Formation) Start->Intermediate1 Intermediate2 Intermediate 2 Synthesis (Pyrazole Formation) Start->Intermediate2 Coupling Coupling Reaction Intermediate1->Coupling Intermediate2->Coupling Hydrolysis Hydrolysis Coupling->Hydrolysis Purification Purification (e.g., Chromatography) Hydrolysis->Purification FinalProduct This compound Purification->FinalProduct

Figure 2: Generalized Workflow for the Synthesis of this compound.
  • Step 1: Amide Formation. 5-fluoro-2-methoxybenzoic acid is activated, for example, by conversion to its acid chloride using thionyl chloride. The resulting acyl chloride is then reacted with 4-(aminomethyl)benzoic acid in the presence of a base to form the amide intermediate.

  • Step 2: Pyrazole Synthesis. A separate synthetic sequence is carried out to construct the pyrazole core of the molecule.

  • Step 3: Coupling Reaction. The amide intermediate from Step 1 and the pyrazole intermediate from Step 2 are coupled together through a suitable chemical reaction.

  • Step 4: Hydrolysis. A nitrile group on the pyrazole ring is hydrolyzed to the corresponding primary amide.

  • Step 5: Purification. The crude product is purified using techniques such as column chromatography to yield pure this compound.

Biochemical BTK Enzyme Inhibition Assay (Radiometric)

This assay measures the ability of this compound to inhibit the kinase activity of BTK.

  • Reagents and Materials:

    • Recombinant human BTK (wild-type or C481S mutant)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • [γ-³³P]ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • This compound stock solution in DMSO

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 96-well plate, add the BTK enzyme, the peptide substrate, and the diluted this compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit BTK activation in a cellular context.

  • Reagents and Materials:

    • B-cell lymphoma cell line (e.g., Ramos)

    • Cell culture medium and supplements

    • This compound stock solution in DMSO

    • Anti-IgM antibody (for stimulation)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Culture Ramos cells to the desired density.

    • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

    • Stimulate the cells with anti-IgM for a short period (e.g., 10 minutes) to induce BTK autophosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-BTK (Tyr223) and total BTK.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.

    • Calculate the percent inhibition of BTK autophosphorylation and determine the IC50 value.

Conclusion

This compound (LOXO-305) has emerged as a pivotal therapeutic agent in the management of B-cell malignancies, particularly in patients who have developed resistance to covalent BTK inhibitors. Its discovery was driven by a clear understanding of the molecular basis of resistance, and its design as a potent, selective, and non-covalent inhibitor has been validated through extensive preclinical and clinical studies. The data presented in this guide underscore its robust efficacy and manageable safety profile. The detailed synthetic and experimental protocols provide a foundation for further research and development in the field of targeted cancer therapy. As our understanding of BTK signaling and resistance mechanisms continues to evolve, this compound is poised to remain a cornerstone of treatment for patients with B-cell cancers.

References

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of (R)-Pirtobrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Pirtobrutinib (formerly LOXO-305) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant clinical activity in B-cell malignancies.[1][2][3] Its unique mechanism of action allows it to bind to both wild-type BTK and BTK harboring the C481S mutation, a common resistance mechanism to covalent BTK inhibitors.[1][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental processes.

Pharmacokinetics

Pirtobrutinib exhibits a favorable pharmacokinetic profile characterized by dose-dependent and linear plasma exposures. It has been designed for optimal absorption, distribution, metabolism, and excretion (ADME) properties to ensure sustained and effective BTK inhibition.

Table 1: Quantitative Pharmacokinetic Parameters of this compound

ParameterSpeciesDoseValueReference
Tmax (Time to Peak Concentration) Rat10 mg/kg (intragastric)1.08 ± 0.736 h
Human200 mg (single oral dose)~2 h (range 0.833 to 4.15 h)
Cmax (Peak Plasma Concentration) Rat10 mg/kg (intragastric)344 ± 56.6 ng/mL
t1/2 (Half-life) Rat10 mg/kg (intragastric)2.95 ± 0.121 h
Human200 mg daily~19-20 h
Absolute Bioavailability Human200 mg (single oral dose)85.5% (range 75.9–90.9%)
Apparent Clearance Human2.05 L/h
Volume of Distribution (Vd) Human(IV dose)36.3 L (mean systemic)
Human(oral dose)52.3 L (mean apparent)
Protein Binding Human~96% (plasma), ~98% (serum albumin)
Metabolism HumanPrimarily CYP3A4 and direct glucuronidation (UGT1A8, UGT1A9)
Excretion Human57% in urine (10% unchanged), 37% in feces (18% unchanged)
Pharmacodynamics

The pharmacodynamic activity of Pirtobrutinib is centered on its potent and selective inhibition of BTK. This leads to the disruption of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. Pirtobrutinib's high selectivity, over 300-fold for BTK compared to other kinases, contributes to a favorable safety profile with fewer off-target effects.

Table 2: Quantitative Pharmacodynamic Parameters of this compound

ParameterModel SystemTargetValueReference
IC50 (Cell Proliferation) TMD8 (ABC-DLBCL cell line)6.4 nM
REC-1 (MCL cell line)3.1 nM
BTK Target Inhibition at Trough HumanBTK>90% (at 200 mg daily)
BTK Occupancy Human (at steady state)BTK96%
Selectivity Kinome profilingBTK vs. other kinases>300-fold

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approach for evaluating Pirtobrutinib, the following diagrams have been generated using the DOT language.

BCR_Signaling_Pathway BCR Signaling and Pirtobrutinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT Pirtobrutinib This compound Pirtobrutinib->BTK Reversible Inhibition Apoptosis Apoptosis Pirtobrutinib->Apoptosis NFkB NF-κB PLCg2->NFkB AKT->NFkB Transcription Gene Transcription NFkB->Transcription Cell_Outcomes B-Cell Proliferation & Survival Transcription->Cell_Outcomes Antigen Antigen Antigen->BCR Activation

Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

PK_PD_Workflow In Vivo Pharmacokinetic and Pharmacodynamic Evaluation Workflow cluster_preclinical Preclinical Phase (e.g., Rat/Mouse Models) cluster_clinical Clinical Phase (e.g., BRUIN Study) Preclinical_Dosing Pirtobrutinib Administration (e.g., 10-50 mg/kg BID, oral) Preclinical_Sampling Serial Blood & Tissue Sampling Preclinical_Dosing->Preclinical_Sampling Preclinical_PD PD Analysis (Xenograft Models) (Tumor Growth Inhibition, BTK Occupancy) Preclinical_Dosing->Preclinical_PD Preclinical_PK PK Analysis (LC-MS/MS) (Cmax, Tmax, AUC, t1/2) Preclinical_Sampling->Preclinical_PK Data_Integration PK/PD Modeling & Correlation Preclinical_PK->Data_Integration Preclinical_PD->Data_Integration Clinical_Dosing Pirtobrutinib Administration (e.g., 200 mg QD, oral) Clinical_Sampling Serial Plasma Sampling Clinical_Dosing->Clinical_Sampling Clinical_PD PD & Efficacy Analysis (BTK Occupancy, Downstream Signaling, ORR, PFS) Clinical_Dosing->Clinical_PD Clinical_PK PK Analysis (Dose-proportionality, t1/2, Vd, CL) Clinical_Sampling->Clinical_PK Clinical_PK->Data_Integration Clinical_PD->Data_Integration

Caption: Experimental workflow for in vivo pharmacokinetic and pharmacodynamic assessment of this compound.

Experimental Protocols

The following sections outline the methodologies employed in key in vivo studies to characterize the pharmacokinetics and pharmacodynamics of this compound.

Preclinical In Vivo Efficacy and Pharmacodynamics
  • Animal Models: Mouse xenograft models using human B-cell lymphoma cell lines such as OCI-Ly10 (Activated B-cell-like diffuse large B-cell lymphoma - ABC-DLBCL) and REC-1 (Mantle Cell Lymphoma - MCL) were utilized.

  • Dosing Regimen: Due to a different pharmacokinetic profile in mice compared to humans, twice-daily (BID) oral dosing was required to maintain exposure. Doses ranged from 10 mg/kg to 50 mg/kg.

  • Efficacy Assessment: Tumor growth inhibition (TGI) was the primary efficacy endpoint. Tumor volumes were measured regularly (e.g., three times per week) throughout the treatment period and after drug withdrawal to assess tumor regrowth.

  • Pharmacodynamic Assessment:

    • Target Engagement: Inhibition of BTK phosphorylation (e.g., at Y223) and downstream signaling molecules (e.g., PLCγ2, AKT, NF-κB) was assessed in tumor tissues or peripheral blood mononuclear cells (PBMCs).

    • Biomarker Analysis: Levels of chemokines such as CCL3 and CCL4 in plasma, which are modulated by BCR signaling, were measured as indicators of pathway inhibition.

Preclinical Pharmacokinetic Studies in Rats
  • Animal Model: Male Sprague-Dawley rats were used.

  • Dosing Regimen: A single intragastric administration of Pirtobrutinib at a dose of 10 mg/kg.

  • Sample Collection: Blood samples were collected at specified time points post-administration (e.g., up to 48 hours).

  • Analytical Method: Plasma concentrations of Pirtobrutinib were quantified using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. Zanubrutinib was used as an internal standard. The detection ion transitions were m/z 480.12→294.05 for pirtobrutinib.

Clinical Pharmacokinetics and Pharmacodynamics (BRUIN Study - NCT03740529)
  • Patient Population: The study enrolled patients with previously treated B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Mantle Cell Lymphoma (MCL). Patients were eligible regardless of their BTK C481 mutation status.

  • Study Design: A Phase 1/2, multicenter, open-label trial. The Phase 1 portion involved dose escalation (25 mg to 300 mg once daily) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The RP2D was established at 200 mg once daily.

  • Pharmacokinetic Assessment:

    • Sample Collection: Serum or plasma samples were collected at protocol-specified time points to characterize the PK properties.

    • Analysis: Key PK parameters were evaluated to understand dose-proportionality, absorption, distribution, and clearance in humans.

  • Pharmacodynamic and Efficacy Assessment:

    • Primary Endpoint (Phase 2): Overall Response Rate (ORR) as assessed by an Independent Review Committee.

    • Secondary Endpoints: Included Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

    • Target Occupancy: BTK occupancy was measured to ensure sustained target inhibition throughout the dosing interval. At the 200 mg daily dose, steady-state trough concentrations corresponded to 96% BTK target inhibition.

This guide summarizes the critical in vivo pharmacokinetic and pharmacodynamic data for this compound, providing a foundational resource for professionals in the field of oncology drug development. The potent and sustained BTK inhibition, coupled with a favorable safety and PK profile, underscores its potential as a valuable therapeutic agent for B-cell malignancies.

References

An In-depth Technical Guide to Molecular Docking Studies of (R)-Pirtobrutinib with Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular docking studies involving (R)-Pirtobrutinib, a highly selective, non-covalent inhibitor, and its target, Bruton's Tyrosine Kinase (BTK). This document outlines the critical interactions, quantitative binding data, detailed experimental protocols for in silico analysis, and the relevant biological pathways.

Introduction to Pirtobrutinib and BTK

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[3][4] Dysregulation of the BCR signaling cascade is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[4]

Pirtobrutinib (formerly LOXO-305) is a potent and highly selective, reversible, non-covalent inhibitor of BTK. Unlike first-generation covalent BTK inhibitors that form a permanent bond with a cysteine residue (C481) in the active site, Pirtobrutinib's non-covalent mechanism allows it to effectively inhibit both wild-type BTK and BTK variants with the C481S mutation, a common mechanism of acquired resistance.

Molecular docking studies are computational methods that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, these studies are instrumental in understanding the binding mode of a ligand (like Pirtobrutinib) to its protein target (BTK), elucidating the key molecular interactions, and predicting binding affinity.

Quantitative Binding Data

The following table summarizes the key quantitative data for the interaction between Pirtobrutinib and BTK, highlighting its potent and effective inhibition of both wild-type and mutant forms of the enzyme.

ParameterWild-Type BTKBTK (C481S Mutant)DescriptionSource(s)
IC₅₀ 3.2 nM1.4 nMThe half maximal inhibitory concentration, indicating the concentration of Pirtobrutinib required to inhibit 50% of BTK enzymatic activity in vitro.
K_D_ Single-digit nMSingle-digit nMThe equilibrium dissociation constant, representing the binding affinity of Pirtobrutinib to BTK. A lower K_D_ indicates a higher binding affinity.
Complex Half-life (t₁/₂) 1.5 - 2.4 hours1.5 - 2.4 hoursThe time it takes for half of the Pirtobrutinib-BTK complex to dissociate. This demonstrates the durability of the non-covalent interaction.

Molecular Interactions and Binding Mode

The binding mode of Pirtobrutinib to BTK has been elucidated through X-ray crystallography (PDB ID: 8FLL). Pirtobrutinib binds to the ATP-binding site of the BTK kinase domain, stabilizing it in an inactive conformation. This binding is characterized by an extensive network of non-covalent interactions.

Key interactions observed in the co-crystal structure include:

  • Hydrogen Bonds: Pirtobrutinib forms critical hydrogen bonds with the backbone atoms of the hinge region residues of BTK.

  • Hydrophobic Interactions: The aromatic rings of Pirtobrutinib engage in hydrophobic and van der Waals interactions with nonpolar residues within the active site.

  • Water-Mediated Interactions: Pirtobrutinib's binding is further stabilized by interactions with water molecules within the ATP-binding pocket.

Notably, Pirtobrutinib does not directly interact with the Cysteine 481 residue, which is the site of covalent modification for inhibitors like ibrutinib. This structural feature is the basis for its activity against the C481S resistance mutant.

Experimental Protocols for Molecular Docking

This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound with BTK using widely accepted bioinformatics tools.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: A widely used open-source program for molecular docking.

  • PyMOL or UCSF Chimera: Molecular visualization software for analyzing results.

  • Protein Data Bank (PDB): For obtaining the crystal structure of BTK.

  • PubChem or a similar database: For obtaining the structure of Pirtobrutinib.

Step-by-Step Docking Protocol

Step 1: Preparation of the BTK Protein Structure

  • Retrieve the Structure: Download the crystal structure of the BTK kinase domain in complex with Pirtobrutinib from the PDB database (PDB ID: 8FLL). This structure provides a validated conformation of the active site.

  • Prepare the Protein:

    • Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera.

    • Remove all non-essential molecules, including water molecules, co-solvents, and the co-crystallized Pirtobrutinib ligand.

    • Add polar hydrogen atoms to the protein structure, which are essential for correct hydrogen bond calculations.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Step 2: Preparation of the this compound Ligand

  • Obtain the Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

  • Prepare the Ligand:

    • Load the ligand structure into MGL-Tools.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds to allow for conformational flexibility during the docking simulation.

    • Save the prepared ligand in the PDBQT format.

Step 3: Defining the Docking Grid Box

  • Identify the Active Site: The binding site is defined based on the position of the co-crystallized ligand in the original PDB structure (8FLL).

  • Generate the Grid Box:

    • In AutoDockTools, load the prepared protein (BTK.pdbqt).

    • Define a grid box that encompasses the entire ATP-binding site. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.

    • Center the grid box on the geometric center of the co-crystallized Pirtobrutinib. A typical grid box size for a kinase inhibitor is around 25 x 25 x 25 Å.

Step 4: Running the Docking Simulation with AutoDock Vina

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and docking parameters.

  • Execute AutoDock Vina: Run the docking simulation from the command line:

Step 5: Analysis of Docking Results

  • Examine the Log File: The log.txt file will contain the binding affinity scores (in kcal/mol) for the top-ranked docking poses. The most negative score represents the most favorable binding energy.

  • Visualize the Poses: Load the protein structure (BTK.pdbqt) and the output file with the docked poses (results.pdbqt) into a molecular visualization tool.

  • Analyze Interactions: For the top-ranked pose, analyze the key molecular interactions between Pirtobrutinib and the BTK active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent contacts.

  • Calculate RMSD (Root Mean Square Deviation): To validate the docking protocol, superimpose the top-ranked docked pose of Pirtobrutinib with its conformation in the original crystal structure (8FLL). An RMSD value of less than 2.0 Å indicates a successful docking protocol that can accurately predict the experimental binding mode.

Mandatory Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Pirtobrutinib This compound Pirtobrutinib->BTK inhibits PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux induces PKC PKCβ DAG->PKC activates NFkB NF-κB PKC->NFkB activate Ca_Flux->NFkB activate Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression promotes

BTK Signaling Pathway and Pirtobrutinib Inhibition.
Molecular Docking Workflow

The diagram below outlines the general workflow for a typical molecular docking experiment as described in the protocol.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure (e.g., PDB: 8FLL) Prep_Protein 3. Prepare Protein (Add H, Charges) PDB->Prep_Protein Ligand_DB 2. Ligand Structure (e.g., PubChem) Prep_Ligand 4. Prepare Ligand (Charges, Rotatable Bonds) Ligand_DB->Prep_Ligand Grid 5. Define Grid Box (Active Site) Prep_Protein->Grid Prep_Ligand->Grid Docking 6. Run Docking (AutoDock Vina) Grid->Docking Results 7. Analyze Results (Binding Energy) Docking->Results Visualization 8. Visualize Poses (PyMOL/Chimera) Results->Visualization Interaction 9. Analyze Interactions (H-bonds, Hydrophobic) Visualization->Interaction

General workflow for molecular docking studies.

References

(R)-Pirtobrutinib's role in inhibiting B-cell receptor signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (R)-Pirtobrutinib's Role in Inhibiting B-cell Receptor Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pirtobrutinib is a potent, highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a key therapeutic target.[2][3] Unlike first- and second-generation covalent BTK inhibitors (cBTKis) that form a permanent bond with the Cysteine 481 (C481) residue in the BTK active site, pirtobrutinib binds reversibly.[2][4] This distinct mechanism allows it to maintain potent inhibition against both wild-type BTK and BTK harboring C481 mutations, which are a common cause of acquired resistance to cBTKis. Preclinical and clinical data demonstrate pirtobrutinib's significant anti-tumor activity across a range of B-cell malignancies, including in heavily pretreated patient populations who have progressed on prior cBTKi therapy. This guide details the mechanism of action, preclinical and clinical efficacy, and key experimental methodologies related to pirtobrutinib's inhibition of BCR signaling.

The B-cell Receptor (BCR) Signaling Pathway and the Role of BTK

The BCR signaling cascade is essential for the development, proliferation, and survival of B-cells. The pathway is initiated upon antigen binding to the BCR, leading to the activation of a series of downstream kinases. Key steps include:

  • Initiation: Antigen binding causes BCR aggregation, which activates Src family kinases like LYN and FYN.

  • Signalosome Formation: These kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on the BCR's Igα and Igβ subunits. This creates a docking site for spleen tyrosine kinase (SYK).

  • BTK Activation: Activated SYK then phosphorylates and activates BTK. BTK activation involves phosphorylation of its tyrosine 551 (Y551) in the activation loop by Src-family kinases, followed by autophosphorylation at tyrosine 223 (Y223) in the SH3 domain.

  • Downstream Signaling: Activated BTK phosphorylates and activates key downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2). This triggers cascades involving AKT and NF-κB, which ultimately promote B-cell survival, proliferation, and differentiation.

In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell growth and survival. BTK's central role makes it a prime target for therapeutic intervention.

This compound: A Non-Covalent (Reversible) BTK Inhibitor

Pirtobrutinib represents a distinct class of BTK inhibitors due to its non-covalent, reversible binding mechanism.

Mechanism of Action

Pirtobrutinib binds to the ATP-binding region of BTK through an extensive network of interactions, but it does not form a covalent bond with the C481 residue. This has several key implications:

  • Activity Against C481 Mutants: Acquired mutations at the C481 position (e.g., C481S) prevent the binding of covalent inhibitors like ibrutinib, leading to resistance. Because pirtobrutinib's binding is independent of this residue, it retains potent inhibitory activity against both wild-type (WT) and C481-mutant BTK.

  • Sustained Inhibition: Its reversible binding and pharmacokinetic properties allow pirtobrutinib to provide continuous BTK inhibition throughout the dosing period, regardless of the natural turnover rate of the BTK protein.

  • Unique Stabilization: Pirtobrutinib uniquely stabilizes BTK in a closed, inactive conformation. Unlike cBTKis, pirtobrutinib binding prevents the phosphorylation of Y551 in the activation loop, a critical step for BTK activation.

The following diagram illustrates the BCR signaling pathway and the point of inhibition by pirtobrutinib.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn LYN / FYN (Src-family Kinase) BCR->Lyn 2. Activation SYK SYK Lyn->SYK 3. Phosphorylation & Activation BTK BTK SYK->BTK 4. Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 5. Activation Pirtobrutinib This compound Pirtobrutinib->BTK INHIBITION Downstream Downstream Signaling (AKT, NF-κB, etc.) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Antigen Antigen Antigen->BCR 1. Binding

BCR signaling pathway with Pirtobrutinib's point of inhibition.

Preclinical Efficacy and Potency

Pirtobrutinib has demonstrated potent and selective inhibition of BTK in a variety of preclinical assays.

Enzymatic and Cellular Activity

In vitro studies confirm pirtobrutinib's potent inhibition of both wild-type and C481S mutant BTK. It effectively suppresses BTK-mediated signaling and cell proliferation in various B-cell lymphoma cell lines.

ParameterTarget / Cell LinePirtobrutinibIbrutinibAcalabrutinibZanubrutinib
Enzymatic IC₅₀ (nM) BTK (Wild-Type)3.2---
BTK (C481S Mutant)1.4---
Binding Affinity Kᴅ (nM) BTK (Wild-Type)3.7---
BTK (C481S Mutant)1.9---
Complex Half-Life (t₁/₂) (h) BTK (Wild-Type)2.4---
BTK (C481S Mutant)1.5---
Cell Proliferation IC₅₀ (nM) TMD8 (ABC-DLBCL)6.45.91.20.5
REC-1 (MCL)3.12.00.81.0
BTK Y223 Phos. IC₅₀ (nM) Primary CLL Cells (avg)2.3---
PLCγ2 Phos. IC₅₀ (nM) Ramos RA1 Cells9.1---
REC-1 Cells51.7---
Data sourced from preclinical characterization studies.
Kinase Selectivity

Pirtobrutinib is highly selective for BTK. When profiled against a large panel of human kinases, it demonstrated a superior selectivity profile compared to approved covalent BTK inhibitors, suggesting a lower potential for off-target side effects.

Inhibitor (at 100 nM)Number of Kinases Inhibited >50%
Pirtobrutinib 4
Ibrutinib 22
Zanubrutinib 6
Acalabrutinib Not specified
Data from a screening of 362-371 kinases.

Clinical Efficacy in B-Cell Malignancies

Clinical trials have demonstrated pirtobrutinib's safety and efficacy in patients with relapsed or refractory B-cell malignancies, including those who have progressed after treatment with a covalent BTK inhibitor.

MalignancyPatient CohortNOverall Response Rate (ORR)
CLL / SLL All Evaluable Patients13963% (95% CI, 55-71%)
Previously Treated with cBTKi12162% (95% CI, 53-71%)
cBTKi Resistant (with BTK C481 mutation)-71%
cBTKi Resistant (BTK wild-type)-66%
Intolerant to prior BTKi7876.9%
Mantle Cell Lymphoma (MCL) All Evaluable Patients-52% (95% CI, 38-65%)
Previously Treated with cBTKi-58%
Intolerant to prior BTKi2181.0%
Data compiled from Phase 1/2 BRUIN clinical trial results.

Mechanisms of Resistance to Pirtobrutinib

Despite its efficacy, acquired resistance to pirtobrutinib can develop. Unlike resistance to cBTKis, this is not driven by C481 mutations. Instead, novel mutations in the BTK kinase domain have been identified in patients who progress on pirtobrutinib.

  • On-Target BTK Mutations: Mutations are often clustered in the BTK kinase domain, such as the "gatekeeper" mutation T474I and the kinase-impaired L528W mutation. Other identified mutations include V416L, A428D, and M437R. These mutations are thought to interfere with pirtobrutinib's non-covalent binding.

  • Downstream Mutations: Activating mutations in downstream signaling molecules, such as PLCγ2, can also confer resistance by allowing the signaling pathway to bypass the need for BTK.

  • Other Mechanisms: A significant portion of patients (around 29%) who progress do not have identifiable mutations in BTK or other related genes, suggesting that other, non-genomic mechanisms of resistance exist.

Key Experimental Protocols

Validating the activity of a BTK inhibitor like pirtobrutinib involves a suite of biochemical and cell-based assays.

Protocol: In Vitro BTK Kinase Inhibition Assay (Luminescent)

This assay quantifies the direct inhibition of BTK enzymatic activity. It measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.

Methodology:

  • Compound Plating: Serially dilute pirtobrutinib in DMSO and add to a 384-well assay plate.

  • Enzyme Addition: Add recombinant human BTK enzyme to the wells and incubate to allow for inhibitor binding.

  • Reaction Initiation: Add a solution containing the peptide substrate and ATP to start the kinase reaction. Incubate at 30°C for 15-60 minutes.

  • Reaction Termination: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

  • Signal Generation: Add a Kinase Detection Reagent to convert the ADP produced into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to BTK activity.

  • Analysis: Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

The workflow for this assay is visualized below.

Kinase_Assay_Workflow start Start plate_compound 1. Plate Pirtobrutinib (Serial Dilutions) start->plate_compound add_enzyme 2. Add Recombinant BTK Enzyme (Incubate) plate_compound->add_enzyme initiate_reaction 3. Add Substrate/ATP Mix (Incubate at 30°C) add_enzyme->initiate_reaction stop_reaction 4. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) initiate_reaction->stop_reaction detect_signal 5. Add Kinase Detection Reagent (Generate Luminescence) stop_reaction->detect_signal read_plate 6. Measure Luminescence detect_signal->read_plate analyze 7. Calculate IC₅₀ Value read_plate->analyze end_node End analyze->end_node

Workflow for an in vitro BTK kinase inhibition assay.
Protocol: Cellular BTK Autophosphorylation Assay (Western Blot)

This cell-based assay measures the ability of pirtobrutinib to inhibit BTK activity within a cellular context by quantifying the phosphorylation of BTK at Y223.

Methodology:

  • Cell Culture & Treatment: Seed B-cell lines (e.g., TMD8, REC-1) or primary CLL cells and treat with various concentrations of pirtobrutinib for 1-2 hours.

  • BCR Stimulation (Optional): Stimulate the B-cell receptor by adding anti-IgM antibody for 5-10 minutes to induce a strong signaling event.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for phosphorylated BTK (p-BTK Y223).

    • Wash, then incubate with a secondary HRP-conjugated antibody.

    • To normalize, strip the membrane and re-probe with an antibody for total BTK.

  • Detection & Analysis: Apply a chemiluminescent substrate and capture the signal. Quantify band intensities and normalize the p-BTK signal to the total BTK signal to determine the concentration-dependent inhibition.

Protocol: In Vivo BTK Occupancy Assay (TR-FRET)

This pharmacodynamic assay quantifies the percentage of BTK enzyme that is bound by an inhibitor in samples taken from a treated subject (e.g., peripheral blood mononuclear cells - PBMCs).

Methodology:

  • Sample Collection: Collect PBMCs from subjects at various time points after pirtobrutinib administration.

  • Cell Lysis: Lyse the isolated PBMCs to release cellular proteins, including BTK.

  • Duplex Assay Setup: The assay simultaneously measures total BTK and free (unbound) BTK in the same well using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

    • Total BTK: A pair of antibodies labeled with a FRET donor (e.g., Terbium) and acceptor (e.g., d2), which recognize different epitopes on BTK, are added. When both bind to the same BTK molecule, a FRET signal is generated.

    • Free BTK: A biotinylated tracer molecule that binds to the BTK active site is added along with the donor antibody. A streptavidin-labeled FRET acceptor is also added. If the active site is free (not occupied by pirtobrutinib), the tracer binds, bringing the acceptor close to the donor and generating a FRET signal.

  • Incubation & Reading: Incubate the plate to allow binding, then read on a TR-FRET compatible plate reader.

  • Analysis: Calculate the percentage of BTK occupancy using the signals from the free and total BTK measurements: % Occupancy = (1 - [Free BTK] / [Total BTK]) * 100

Conclusion

This compound is a next-generation BTK inhibitor with a distinct, non-covalent mechanism of action that effectively circumvents the primary mechanism of resistance to covalent BTK inhibitors. Its ability to potently inhibit both wild-type and C481-mutant BTK, combined with a high degree of selectivity, translates into significant clinical activity in heavily pretreated patients with various B-cell malignancies. The robust preclinical and clinical data underscore the therapeutic potential of pirtobrutinib as a valuable new strategy for extending the benefit of BTK inhibition in patients who have exhausted other options. Ongoing research into acquired resistance mechanisms will be crucial for optimizing its long-term use and developing future combination therapies.

References

(R)-Pirtobrutinib: A Paradigm Shift in the Treatment of Chronic Lymphocytic Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-Pirtobrutinib, a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), represents a significant advancement in the therapeutic landscape for chronic lymphocytic leukemia (CLL). Its unique mechanism of action allows it to overcome the primary resistance mechanism to covalent BTK inhibitors (cBTKis), namely mutations at the C481 residue. This guide provides a comprehensive overview of the preclinical and clinical data supporting the potential of pirtobrutinib in CLL, with a focus on its mechanism of action, efficacy, safety profile, and emerging resistance patterns. Detailed experimental methodologies and signaling pathways are presented to provide a thorough understanding for researchers and drug development professionals.

Introduction: The Evolving Landscape of CLL Therapy

Chronic lymphocytic leukemia is a B-cell malignancy characterized by the progressive accumulation of monoclonal B lymphocytes. The B-cell receptor (BCR) signaling pathway is a critical driver of CLL cell proliferation and survival, making Bruton's tyrosine kinase (BTK), a key component of this pathway, a prime therapeutic target.[1] First-generation and second-generation covalent BTK inhibitors (cBTKis) such as ibrutinib, acalabrutinib, and zanubrutinib have revolutionized the management of CLL.[1][2] These agents form an irreversible covalent bond with the cysteine residue at position 481 (C481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][3]

However, the long-term efficacy of cBTKis can be limited by the development of resistance, most commonly through mutations in the BTK gene at the C481 residue, which prevents covalent binding of the inhibitor. This has created a significant unmet medical need for patients who progress on cBTKi therapy.

This compound: A Novel Non-Covalent BTK Inhibitor

Pirtobrutinib is a potent and highly selective, non-covalent (reversible) inhibitor of BTK. Its mechanism of action circumvents the limitations of cBTKis by binding to the ATP-binding pocket of BTK through a network of interactions that are independent of the C481 residue. This allows pirtobrutinib to effectively inhibit both wild-type BTK and BTK with C481 mutations.

Mechanism of Action

Pirtobrutinib binds reversibly to the ATP binding site of BTK, stabilizing the kinase in an inactive conformation. This prevents the autophosphorylation of BTK at Y223 and the upstream phosphorylation at Y551, which are crucial for its activation and downstream signaling. By inhibiting BTK, pirtobrutinib effectively disrupts the BCR signaling cascade, leading to reduced CLL cell activation, proliferation, and survival.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD79ab CD79a/b SYK SYK CD79ab->SYK Recruits & Activates LYN->CD79ab Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates AKT AKT BTK->AKT PIP2 PIP2 PLCg2->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB ERK ERK PKC->ERK Ca_release->NFkB Proliferation Proliferation & Survival NFkB->Proliferation ERK->Proliferation AKT->Proliferation Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK

Diagram 1: B-Cell Receptor (BCR) Signaling Pathway and Pirtobrutinib's Mechanism of Action.
Preclinical Characterization

Preclinical studies have demonstrated the potent and selective inhibitory activity of pirtobrutinib.

Table 1: Preclinical Potency and Selectivity of Pirtobrutinib

ParameterValueReference
BTK IC50 3.2 nM
BTK C481S IC50 1.4 nM
BTK Binding Affinity (KD) Single-digit nanomolar
BTK C481S Binding Affinity (KD) Single-digit nanomolar
Kinome Selectivity >100-fold selectivity for BTK over >98% of the human kinome

Clinical Development and Efficacy in CLL

The clinical development of pirtobrutinib in CLL has primarily been through the BRUIN series of clinical trials.

BRUIN Phase 1/2 Study

The phase 1/2 BRUIN study evaluated pirtobrutinib in patients with previously treated B-cell malignancies, including a large cohort of CLL patients who had received a prior cBTKi.

Table 2: Efficacy of Pirtobrutinib in cBTKi Pre-treated CLL/SLL Patients (BRUIN Phase 1/2)

Efficacy EndpointAll cBTKi Pre-treated Patients (n=247)BCL2 Inhibitor Naïve Patients (n=147)
Overall Response Rate (ORR), % (95% CI) 73.384.4 (77.5-89.8)
Median Progression-Free Survival (PFS), months (95% CI) 19.622.1 (19.6-27.4)
Data from the NEJM publication of the BRUIN Phase 1/2 trial.
BRUIN CLL-321 Phase 3 Study

The BRUIN CLL-321 study was a randomized, phase 3 trial that compared pirtobrutinib to the investigator's choice of idelalisib plus rituximab or bendamustine plus rituximab in patients with CLL/SLL previously treated with a cBTKi.

Table 3: Efficacy of Pirtobrutinib in the BRUIN CLL-321 Phase 3 Trial

Efficacy EndpointPirtobrutinibInvestigator's ChoiceHazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) Superior0.55 (0.38-0.78)0.0007
Time to Next Treatment (TTNT) Significantly better0.38 (0.25-0.56)
Data from the updated analysis presented at a median follow-up of 11.6 months.

The study demonstrated a significant improvement in progression-free survival for patients treated with pirtobrutinib, establishing it as a new standard of care in this setting.

Safety and Tolerability

Pirtobrutinib has been generally well-tolerated in clinical trials, with a favorable safety profile.

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) with Pirtobrutinib in CLL/SLL (All Grades)

Adverse EventFrequency (%)Reference
Infections 71.0
Bleeding 42.6
Neutropenia 32.5
Fatigue 20
Diarrhea 17
Bruising 13

The incidence of treatment-related Grade 3 or higher atrial fibrillation, a known off-target effect of some cBTKis, has been low with pirtobrutinib.

Mechanisms of Resistance to Pirtobrutinib

Despite the efficacy of pirtobrutinib, acquired resistance can emerge. Unlike with cBTKis, resistance to pirtobrutinib is not mediated by C481 mutations. Instead, novel mutations in the BTK gene have been identified in patients who progress on pirtobrutinib therapy.

The most common acquired BTK mutations at the time of progression include:

  • Gatekeeper mutations at T474 : These mutations are located in the ATP-binding pocket and are thought to sterically hinder the binding of pirtobrutinib.

  • Kinase-impaired mutations such as L528W : These mutations affect the kinase function of BTK.

It is important to note that a significant proportion of patients who progress on pirtobrutinib do not have detectable BTK mutations, suggesting that other, BTK-independent mechanisms of resistance may also be involved.

Diagram 2: Acquired Resistance Mechanisms to Pirtobrutinib in CLL.

Experimental Protocols

Detailed, step-by-step experimental protocols for pirtobrutinib are proprietary. However, based on published literature for similar compounds, the following outlines the general methodologies for key experiments.

Kinase Inhibition Assay (General Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of pirtobrutinib against wild-type and mutant BTK.

  • Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the BTK enzyme in the presence of varying concentrations of the inhibitor.

  • General Procedure:

    • Recombinant human BTK (wild-type or mutant) is incubated with a specific substrate (e.g., a peptide or protein) and ATP (radiolabeled or with a detection moiety).

    • Pirtobrutinib is added at a range of concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based BTK Autophosphorylation Assay (General Protocol)
  • Objective: To assess the inhibition of BTK signaling in a cellular context.

  • Principle: Measurement of the phosphorylation of BTK at a specific residue (e.g., Y223) in CLL cells following stimulation of the BCR pathway and treatment with pirtobrutinib.

  • General Procedure:

    • CLL cell lines or primary patient cells are cultured.

    • Cells are pre-incubated with various concentrations of pirtobrutinib.

    • The BCR pathway is stimulated (e.g., with anti-IgM antibody).

    • Cells are lysed, and proteins are extracted.

    • Phosphorylated BTK is detected and quantified using methods such as Western blotting or ELISA with phospho-specific antibodies.

BTK Occupancy Assay (General Protocol based on TR-FRET)
  • Objective: To measure the extent of BTK target engagement by pirtobrutinib in cells.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to measure the amount of free (unbound) BTK in a sample.

  • General Procedure:

    • Peripheral blood mononuclear cells (PBMCs) from patients are collected.

    • Cells are lysed to release intracellular proteins.

    • The lysate is incubated with a terbium-conjugated anti-BTK antibody (donor) and a fluorescently labeled probe that binds to the active site of BTK (acceptor).

    • If BTK is not occupied by pirtobrutinib, the probe binds, bringing the donor and acceptor into proximity and generating a FRET signal.

    • The signal is measured using a plate reader, and the percentage of BTK occupancy is calculated by comparing the signal in treated versus untreated samples.

Experimental_Workflow cluster_workflow General Experimental Workflow for Pirtobrutinib Evaluation cluster_in_vitro cluster_cell_based cluster_clinical In_Vitro_Assays In Vitro Assays Cell_Based_Assays Cell-Based Assays In_Vitro_Assays->Cell_Based_Assays Kinase_Inhibition Kinase Inhibition Assay (IC₅₀ Determination) In_Vitro_Assays->Kinase_Inhibition Binding_Assay Binding Assay (Kᴅ Determination) In_Vitro_Assays->Binding_Assay In_Vivo_Models In Vivo Models (e.g., Xenografts) Cell_Based_Assays->In_Vivo_Models BTK_Phosphorylation BTK Autophosphorylation Assay Cell_Based_Assays->BTK_Phosphorylation Cell_Viability Cell Viability/Apoptosis Assay Cell_Based_Assays->Cell_Viability BTK_Occupancy BTK Occupancy Assay Cell_Based_Assays->BTK_Occupancy Clinical_Trials Clinical Trials (Phase 1-3) In_Vivo_Models->Clinical_Trials Phase1_2 Phase 1/2 (BRUIN) - Safety - Efficacy (ORR) Clinical_Trials->Phase1_2 Phase3 Phase 3 (BRUIN CLL-321) - Efficacy (PFS) - Safety Clinical_Trials->Phase3

Diagram 3: General Experimental Workflow for the Evaluation of Pirtobrutinib.

Future Directions and Conclusions

This compound has emerged as a pivotal therapeutic agent for patients with CLL, particularly those who have developed resistance to cBTKis. Its distinct non-covalent binding mechanism and high selectivity translate into a potent and well-tolerated treatment option. Ongoing clinical trials are further exploring the role of pirtobrutinib in earlier lines of therapy and in combination with other novel agents.

Understanding the mechanisms of resistance to pirtobrutinib is crucial for the development of subsequent therapeutic strategies. The identification of non-C481 BTK mutations highlights the adaptability of CLL and the need for continued genomic surveillance in patients receiving targeted therapies.

References

Methodological & Application

Application Notes and Protocols for In Vitro BTK Inhibition Assays with (R)-Pirtobrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pirtobrutinib is a potent, highly selective, and non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK). It has demonstrated significant clinical activity in B-cell malignancies, including in patients who have developed resistance to covalent BTK inhibitors through mutations at the C481 binding site.[1][2][3] Pirtobrutinib uniquely stabilizes BTK in a closed, inactive conformation, preventing phosphorylation of Y551 in the activation loop.[1][4] These application notes provide detailed protocols for key in vitro assays to characterize the inhibitory activity of this compound against BTK.

Data Presentation

Biochemical and Cellular Activity of this compound
Assay TypeTargetCell Line/SystemIC50 (nM)Key Findings
Radiometric Enzyme AssayWild-Type BTKCell-free3.2Potent inhibition of wild-type BTK enzymatic activity.
Radiometric Enzyme AssayBTK C481S MutantCell-free1.4Maintains high potency against the common C481S resistance mutation.
NanoBRET Target EngagementBTKHEK293 cells16Demonstrates potent and sustained target engagement in a cellular context.
Cell Proliferation AssayTMD8 (ABC-DLBCL)TMD86Effective at inhibiting the proliferation of activated B-cell like DLBCL cells.
Cell Proliferation AssayJeko-1 (Mantle Cell)Jeko-14.9Shows potent anti-proliferative effects in mantle cell lymphoma.
Kinase Selectivity of this compound

Pirtobrutinib exhibits high selectivity for BTK. In a broad kinase panel screening of 371 kinases, only 4 kinases were inhibited by >50% at a concentration of 100 nM, demonstrating a significant improvement in selectivity compared to other BTK inhibitors like ibrutinib and zanubrutinib. Further dose-response assays showed that only 6 kinases had less than 100-fold selectivity compared to BTK.

Mandatory Visualizations

BTK_Signaling_Pathway BTK Signaling Pathway and Pirtobrutinib Inhibition BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Pirtobrutinib This compound Pirtobrutinib->BTK Inhibition IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NF_kB NF-κB Activation PKC->NF_kB Cell_Proliferation Cell Proliferation & Survival NF_kB->Cell_Proliferation

Figure 1: BTK Signaling Pathway and Pirtobrutinib Inhibition.

Experimental_Workflow General Experimental Workflow for In Vitro BTK Inhibition Assays cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzyme_Prep Prepare BTK Enzyme (WT or Mutant) Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, ATP) Enzyme_Prep->Reaction_Setup Compound_Prep_Bio Prepare this compound Serial Dilutions Compound_Prep_Bio->Reaction_Setup Incubation_Bio Incubate Reaction_Setup->Incubation_Bio Detection_Bio Detect Kinase Activity (e.g., Radiometric) Incubation_Bio->Detection_Bio IC50_Calc_Bio Calculate IC50 Detection_Bio->IC50_Calc_Bio Cell_Culture Culture B-Cell Lines (e.g., TMD8, Jeko-1) Cell_Treatment Treat Cells with This compound Cell_Culture->Cell_Treatment Compound_Prep_Cell Prepare this compound Serial Dilutions Compound_Prep_Cell->Cell_Treatment Incubation_Cell Incubate Cell_Treatment->Incubation_Cell Assay_Endpoint Measure Endpoint (e.g., Proliferation, Target Engagement) Incubation_Cell->Assay_Endpoint Data_Analysis_Cell Analyze Data & Calculate IC50 Assay_Endpoint->Data_Analysis_Cell

Figure 2: General Workflow for In Vitro BTK Inhibition Assays.

Experimental Protocols

Radiometric BTK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant BTK in a cell-free system.

Materials:

  • Recombinant human BTK (wild-type and C481S mutant)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP solution

  • [γ-³³P]ATP

  • This compound stock solution in DMSO

  • Phosphocellulose paper (P81)

  • Phosphorimager

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <1%).

  • Reaction Setup:

    • In a reaction tube, add the kinase assay buffer, recombinant BTK enzyme, and the peptide substrate.

    • Add the diluted this compound or vehicle (DMSO) to the reaction mixture.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for BTK, if known.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the paper and quantify the incorporated radioactivity using a phosphorimager.

  • Data Analysis: Determine the percent inhibition of kinase activity at each this compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

NanoBRET™ BTK Target Engagement Assay

Objective: To measure the apparent cellular affinity of this compound for BTK in live cells.

Materials:

  • HEK293 cells

  • BTK-NanoLuc® Fusion Vector

  • Transfection Carrier DNA

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer K-5

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • This compound stock solution in DMSO

  • White, non-binding surface 96-well plates

Procedure:

  • Transfection: Transfect HEK293 cells with the BTK-NanoLuc® Fusion Vector and Transfection Carrier DNA according to the manufacturer's protocol. Culture for 18-24 hours to allow for protein expression.

  • Cell Seeding: Harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into the wells of a 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer K-5 at the recommended concentration in Opti-MEM®.

    • Add the diluted this compound or vehicle control to the cells, followed by the addition of the tracer.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

  • Detection: Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Determine the percent inhibition of the BRET signal at each this compound concentration and calculate the IC50 value.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of this compound on the proliferation of B-cell lymphoma cell lines.

Materials:

  • B-cell lymphoma cell lines (e.g., TMD8, Jeko-1)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed the B-cell lymphoma cells into opaque-walled 96-well plates at a predetermined optimal density in complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Western Blot for BTK Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of BTK at key tyrosine residues (e.g., Y551 and Y223).

Materials:

  • B-cell lymphoma cell lines (e.g., Ramos)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • B-cell receptor stimulus (e.g., anti-IgM F(ab')₂ fragment)

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BTK (Y551), anti-phospho-BTK (Y223), anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment: Culture Ramos cells to the desired density. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulation: Stimulate the B-cell receptor by adding anti-IgM for a short period (e.g., 10 minutes).

  • Cell Lysis: Pellet the cells, wash with ice-cold PBS, and lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary antibodies (anti-phospho-BTK and anti-total BTK) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for phosphorylated and total BTK. Normalize the phospho-BTK signal to the total BTK signal to determine the concentration-dependent inhibition of BTK phosphorylation by this compound.

References

Application Notes & Protocols: Determination of (R)-Pirtobrutinib IC50 Values in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Pirtobrutinib (also known as LOXO-305) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[3][4] Dysregulation of this pathway is a hallmark of many B-cell malignancies.[3]

Unlike covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) that form a permanent bond with the Cysteine 481 (C481) residue in the BTK active site, pirtobrutinib binds reversibly to the ATP-binding pocket. This distinct mechanism allows pirtobrutinib to effectively inhibit both wild-type (WT) BTK and BTK variants with C481 mutations, a common mechanism of acquired resistance to covalent inhibitors.

Determining the half-maximal inhibitory concentration (IC50) is a fundamental step in characterizing the potency of an inhibitor like pirtobrutinib. The IC50 value represents the concentration of the drug required to inhibit a specific biological process by 50%. This document provides detailed protocols for two common cell-based assays used to determine the IC50 of pirtobrutinib: a direct target engagement assay measuring BTK autophosphorylation and a functional assay measuring cell viability.

BTK Signaling Pathway and Pirtobrutinib's Mechanism of Action

Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated, leading to the activation of BTK. This involves phosphorylation of BTK at key tyrosine residues. Specifically, SRC family kinases phosphorylate BTK at Tyrosine 551 (Y551), which activates BTK's kinase function. This is followed by BTK autophosphorylation at Tyrosine 223 (Y223), a crucial step for downstream signal propagation. Activated BTK then phosphorylates and activates downstream targets, including Phospholipase Cγ2 (PLCγ2), which ultimately leads to the activation of transcription factors that promote B-cell survival and proliferation. Pirtobrutinib exerts its effect by binding to the ATP pocket of BTK, preventing its phosphorylation and subsequent activation, thereby blocking the entire downstream signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) SRC SRC Family Kinases (e.g., LYN) BCR->SRC Antigen Binding BTK_inactive BTK (Inactive) SRC->BTK_inactive Phosphorylates Y551 BTK_active p-BTK (Y551) (Active) BTK_inactive->BTK_active BTK_auto p-BTK (Y223) (Autophosphorylated) BTK_active->BTK_auto Autophosphorylates Y223 PLCG2 PLCγ2 BTK_auto->PLCG2 Phosphorylates PLCG2_p p-PLCγ2 PLCG2->PLCG2_p Downstream Downstream Signaling (NF-κB, MAPK) PLCG2_p->Downstream Proliferation Gene Expression (Proliferation, Survival) Downstream->Proliferation Pirtobrutinib This compound Pirtobrutinib->BTK_inactive Inhibits ATP Binding

Caption: Pirtobrutinib inhibits the BCR signaling cascade.

Experimental Protocols

Two primary types of cell-based assays are recommended for determining the IC50 values of this compound:

  • BTK Phosphorylation Assay: Directly measures the inhibition of BTK autophosphorylation (p-BTK Y223) in response to the drug. This is a target-engagement assay.

  • Cell Viability/Proliferation Assay: Measures the downstream functional consequence of BTK inhibition, which is the reduction in the proliferation and viability of malignant B-cells.

Protocol 1: BTK Autophosphorylation (p-BTK Y223) Inhibition Assay

This protocol is adapted from methods used to assess BTK inhibitor activity and involves quantifying the levels of phosphorylated BTK in treated cells using Western Blot.

1. Materials and Reagents

  • Cell Lines: B-cell lymphoma cell lines such as TMD8 (ABC-DLBCL), Jeko-1 (Mantle Cell Lymphoma), or HEK293 cells engineered to express WT or C481S mutant BTK.

  • Culture Medium: RPMI-1640, 10-20% Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • BCR Stimulant: Anti-IgM antibody.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against phospho-BTK (Y223) and total BTK. HRP-conjugated secondary antibody.

  • Reagents: Protein assay kit (BCA or Bradford), Laemmli sample buffer, SDS-PAGE gels, PVDF membrane, ECL detection reagent.

2. Experimental Procedure

  • Cell Culture: Culture cells to a density of approximately 1-2 x 10^6 cells/mL.

  • Plating: Seed cells in a 6-well plate at a density of 2-5 x 10^6 cells per well.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Treat cells with varying concentrations (e.g., 0.1 nM to 1000 nM) for 2 hours at 37°C. Include a vehicle-only control (DMSO).

  • Stimulation: To induce BTK phosphorylation, add a B-cell receptor stimulant like anti-IgM antibody to the cell suspension and incubate for 10-15 minutes.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples by adding Laemmli buffer and boiling.

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary anti-p-BTK (Y223) antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe for total BTK as a loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-BTK signal to the total BTK signal for each sample.

    • Plot the normalized p-BTK signal against the logarithm of the Pirtobrutinib concentration.

    • Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells. The reduction in ATP levels corresponds to the cytotoxic or cytostatic effects of the drug.

1. Materials and Reagents

  • Cell Lines: B-cell malignancy cell lines (e.g., TMD8, Jeko-1, Ramos).

  • Culture Medium: As described in Protocol 1.

  • This compound: Stock solution in DMSO.

  • Assay Plate: Opaque-walled 96-well plates suitable for luminescence measurements.

  • Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

  • Instrumentation: Luminometer.

2. Experimental Procedure

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of culture medium.

  • Drug Addition:

    • Prepare a 2X serial dilution series of this compound in culture medium.

    • Add 50 µL of the diluted drug to the appropriate wells to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM).

    • Include wells for vehicle control (DMSO) and no-cell background control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell control) from all other measurements.

    • Normalize the data by expressing the signal from treated wells as a percentage of the vehicle control signal (% Viability).

    • Plot the % Viability against the logarithm of the Pirtobrutinib concentration.

    • Fit the data to a four-parameter logistic (4PL) dose-response curve to calculate the IC50 value.

General Experimental Workflow

The workflow for determining IC50 values follows a standardized process, from cell preparation to data analysis.

Experimental_Workflow start Start: Select Cell Line seed Seed Cells into Multi-well Plate start->seed treat Treat Cells with Drug and Vehicle Control seed->treat prepare_drug Prepare Serial Dilutions of this compound prepare_drug->treat incubate Incubate (2h for pBTK, 72h for Viability) treat->incubate assay_prep Prepare for Detection (Lysis or Reagent Addition) incubate->assay_prep measure Measure Signal (Western Blot or Luminescence) assay_prep->measure analyze Analyze Data: Normalize & Plot Dose-Response measure->analyze calculate Calculate IC50 Value (4PL Curve Fit) analyze->calculate end End calculate->end

Caption: General workflow for cell-based IC50 determination.

Data Presentation: this compound IC50 Values

The potency of pirtobrutinib has been evaluated across various cell lines, including those with wild-type BTK and the C481S resistance mutation.

Assay TypeCell Line / GenotypeIC50 (nM)Reference
BTK Autophosphorylation (pY223) HEK293T expressing WT BTK5.69
BTK Autophosphorylation (pY223) Patient-derived CLL cells (WT BTK)2.3 (average)
BTK Autophosphorylation (pY223) Patient-derived CLL cells (WT BTK)1.1
Cell Viability MEC-1 (CLL-like, WT BTK)Similar to Ibrutinib
Cell Viability OSU-CLL (CLL-like, WT BTK)Similar to Ibrutinib
CD69 Expression (BCR Activation Marker) Healthy Donor PBMCs4.7 ± 1.7

Note: IC50 values can vary based on experimental conditions, such as cell density, incubation time, and specific assay reagents. Pirtobrutinib demonstrates similar low-nanomolar potency against both wild-type BTK and BTK C481 substitution mutants in both enzymatic and cell-based assays.

References

Application Notes and Protocols: High-Throughput Screening for Novel Non-Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for the development, differentiation, proliferation, and survival of B-cells.[2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.

The first generation of BTK inhibitors, known as covalent inhibitors, irreversibly bind to the Cysteine 481 (C481) residue in the ATP-binding pocket of BTK. While effective, the emergence of resistance, most commonly through the C481S mutation, has limited their long-term efficacy. This has spurred the development of non-covalent BTK inhibitors, which do not rely on binding to C481 and can effectively inhibit both wild-type and C481S-mutant BTK.

High-throughput screening (HTS) is a powerful methodology for identifying and characterizing novel non-covalent BTK inhibitors from large compound libraries. This document provides detailed application notes and protocols for setting up and executing HTS campaigns to discover the next generation of BTK-targeted therapies.

BTK Signaling Pathway

BTK is a key mediator in multiple signaling cascades, including the B-cell receptor (BCR), Fc receptor (FcR), and Toll-like receptor (TLR) pathways. Upon BCR engagement, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2). This phosphorylation event triggers a cascade of downstream signaling involving calcium mobilization and activation of transcription factors like NF-κB, ultimately leading to B-cell proliferation and survival.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Inhibitor Non-covalent BTK Inhibitor Inhibitor->BTK HTS_Workflow Start Compound Library Primary_Screen Primary HTS (Biochemical Assay) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 (Biochemical) Hit_Identification->Dose_Response Actives Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation Cellular_Assay Cell-Based Assay (e.g., Phospho-BTK) Hit_Confirmation->Cellular_Assay Confirmed Hits Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

References

Application Notes and Protocols for Lentiviral Transduction Methods for Creating BTK Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, proliferation, and survival.[1] Mutations in the BTK gene can lead to X-linked agammaglobulinemia (XLA), a primary immunodeficiency, or contribute to resistance to BTK inhibitors used in the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][3] The generation of cell lines with specific BTK mutations is an invaluable tool for studying BTK function, understanding drug resistance mechanisms, and developing novel therapeutic strategies.

Lentiviral vectors are a highly efficient tool for stably introducing genetic material into a wide range of cell types, including hard-to-transfect B-cell lines.[4][5] This application note provides detailed protocols for creating BTK mutant cell lines using two primary lentiviral-based methods: site-directed mutagenesis of a BTK-expressing lentiviral vector and CRISPR/Cas9-mediated gene editing.

Data Presentation

Table 1: Recommended Multiplicity of Infection (MOI) for Common B-cell Lines
Cell LineDescriptionRecommended MOI RangeReference
RamosHuman Burkitt's lymphoma10-50
TMD8Human diffuse large B-cell lymphoma (ABC subtype)10-40
RajiHuman Burkitt's lymphoma5-20
NALM-6Human B-cell precursor leukemia5-20
Granta-519Human mantle cell lymphoma15-90
Primary B-cellsHuman, activated>50

Note: The optimal MOI should be empirically determined for each cell line and lentiviral preparation by titrating the virus and assessing transduction efficiency (e.g., by flow cytometry for a fluorescent reporter).

Table 2: Recommended Puromycin Concentrations for Selection of B-cell Lines
Cell LineRecommended Puromycin Concentration (µg/mL)Reference
Ramos1.0 - 2.0
TMD80.5 - 1.5
Raji1.0 - 2.5
NALM-60.5 - 1.0
Granta-5191.0 - 2.0
General Suspension Cells0.5 - 2.0

Note: It is crucial to perform a puromycin kill curve for your specific parental cell line to determine the optimal concentration for selection.

Signaling Pathway and Experimental Workflow Diagrams

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proliferation Proliferation & Survival NFkB->Proliferation

Caption: BTK Signaling Pathway.

Lentiviral_Transduction_Workflow cluster_0 Plasmid Preparation cluster_1 Lentivirus Production cluster_2 Cell Line Generation cluster_3 Validation Transfer_Plasmid Lentiviral Transfer Plasmid (with mutant BTK or sgRNA) Transfection Co-transfection of HEK293T cells Transfer_Plasmid->Transfection Packaging_Plasmids Packaging Plasmids (e.g., psPAX2, pMD2.G) Packaging_Plasmids->Transfection Harvest Harvest & Concentrate Lentiviral Particles Transfection->Harvest Titer Titer Viral Stock Harvest->Titer Transduction Transduction of Target B-cell Line Titer->Transduction Selection Antibiotic Selection (e.g., Puromycin) Transduction->Selection Expansion Expansion of Stable Cell Pool Selection->Expansion Genomic_Validation Genomic DNA/mRNA Analysis (optional) Expansion->Genomic_Validation Protein_Validation Western Blot (BTK & p-BTK) Expansion->Protein_Validation Functional_Validation Functional Assays (e.g., Kinase Activity, Drug Response) Expansion->Functional_Validation

Caption: Experimental Workflow.

Experimental Protocols

Method 1: Site-Directed Mutagenesis and Lentiviral Transduction

This method is suitable for overexpressing a specific BTK mutant in a cell line that has low or no endogenous BTK, or to study the dominant effects of a mutation.

1. Site-Directed Mutagenesis of BTK in a Lentiviral Transfer Plasmid

  • 1.1. Primer Design: Design primers containing the desired mutation for your BTK cDNA. These primers should be complementary to each other.

  • 1.2. PCR Mutagenesis: Use a high-fidelity DNA polymerase to perform PCR with the BTK-containing lentiviral transfer plasmid as the template and the mutagenic primers.

  • 1.3. DpnI Digestion: Digest the PCR product with DpnI restriction enzyme to remove the parental methylated plasmid DNA.

  • 1.4. Transformation: Transform the DpnI-treated plasmid into competent E. coli.

  • 1.5. Plasmid Purification and Sequencing: Isolate plasmid DNA from several colonies and confirm the desired mutation by Sanger sequencing.

2. Lentivirus Production

  • 2.1. Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • 2.2. Transfection: Co-transfect the HEK293T cells with the mutated BTK lentiviral transfer plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • 2.3. Virus Harvest: 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

  • 2.4. Virus Concentration (Optional but Recommended): Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.

  • 2.5. Titer Determination: Determine the viral titer by transducing a reporter cell line (e.g., HEK293T) with serial dilutions of the viral stock and assessing the percentage of fluorescent cells by flow cytometry (if the vector contains a fluorescent marker) or by qPCR.

3. Transduction of Target B-cell Lines

  • 3.1. Cell Seeding: Seed the target B-cell line (e.g., Ramos, TMD8) at a density that will result in active division at the time of transduction.

  • 3.2. Transduction: Add the lentiviral particles to the cells at the desired MOI in the presence of a transduction enhancer like Polybrene (typically 4-8 µg/mL). For suspension cells, "spinoculation" (centrifuging the cells with the virus) can enhance transduction efficiency.

  • 3.3. Incubation: Incubate the cells with the virus for 12-24 hours.

  • 3.4. Media Change: After incubation, replace the virus-containing medium with fresh culture medium.

4. Selection of Stably Transduced Cells

  • 4.1. Antibiotic Selection: 24-48 hours post-transduction, add the appropriate concentration of puromycin to the culture medium to select for transduced cells.

  • 4.2. Maintenance: Maintain the cells under antibiotic selection for 1-2 weeks, replacing the medium every 2-3 days, until a stable population of resistant cells is established.

Method 2: CRISPR/Cas9-Mediated Generation of BTK Mutant Cell Lines

This method is ideal for introducing specific mutations into the endogenous BTK locus, creating a more physiologically relevant model.

1. Design and Cloning of sgRNA

  • 1.1. sgRNA Design: Use online tools (e.g., CHOPCHOP, CRISPOR) to design single guide RNAs (sgRNAs) that target the genomic region of BTK where the mutation is to be introduced.

  • 1.2. Oligo Synthesis and Annealing: Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.

  • 1.3. Cloning into Lentiviral Vector: Clone the annealed oligos into a lentiviral vector that co-expresses Cas9 and the sgRNA (e.g., lentiCRISPRv2).

2. Design and Preparation of a Homology-Directed Repair (HDR) Template

  • 2.1. Template Design: Design a single-stranded oligodeoxynucleotide (ssODN) or a plasmid-based repair template containing the desired BTK mutation flanked by homology arms (typically 40-100 bp) corresponding to the sequences upstream and downstream of the Cas9 cut site.

  • 2.2. Introduce Silent Mutations: To prevent re-cutting of the edited allele by Cas9, introduce silent mutations in the PAM sequence or the sgRNA seed region of the HDR template.

3. Lentivirus Production and Transduction

  • 3.1. Lentivirus Production: Produce lentivirus carrying the Cas9 and sgRNA expression cassette as described in Method 1 (steps 2.1-2.5).

  • 3.2. Transduction and HDR Template Delivery: Transduce the target B-cell line with the lentivirus. The HDR template can be delivered simultaneously by co-transduction with an AAV vector or by electroporation of the ssODN.

4. Selection and Screening of Edited Clones

  • 4.1. Antibiotic Selection: Select for transduced cells using puromycin.

  • 4.2. Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.

  • 4.3. Genotyping: Screen individual clones for the desired mutation by PCR and Sanger sequencing or next-generation sequencing (NGS).

Validation of BTK Mutant Cell Lines

1. Genomic and Transcriptomic Analysis

  • DNA Sequencing: Confirm the presence of the intended mutation at the genomic level by PCR amplification of the target region followed by Sanger sequencing.

  • RT-qPCR: Analyze BTK mRNA expression levels to ensure that the mutation does not lead to mRNA instability.

2. Protein Expression Analysis

  • Western Blot: Confirm the expression of the mutant BTK protein using an anti-BTK antibody. Compare the expression level to the wild-type parental cell line. To assess the functional consequence of the mutation on kinase activity, probe for phosphorylated BTK (p-BTK) at key tyrosine residues (e.g., Y223) with and without B-cell receptor stimulation (e.g., anti-IgM). A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.

3. Functional Assays

  • Kinase Activity Assays: In vitro kinase assays using purified BTK or cell-based assays that measure the phosphorylation of downstream targets like PLCγ2 can be used to directly assess the impact of the mutation on BTK's enzymatic activity.

  • Calcium Flux Assays: Measure intracellular calcium mobilization following BCR stimulation to assess the integrity of the downstream signaling pathway.

  • Cell Viability and Proliferation Assays: Evaluate the effect of the BTK mutation on cell survival and growth, particularly in the context of BTK inhibitor treatment. Dose-response curves can be generated to determine the IC50 values of different inhibitors.

  • Target Occupancy Assays: For mutations that may affect drug binding, target occupancy assays can determine the extent to which a BTK inhibitor binds to the mutant protein.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Lentiviral Titer - Poor quality of plasmid DNA- Suboptimal HEK293T cell health- Inefficient transfection- Use high-purity, endotoxin-free plasmid DNA.- Use healthy, low-passage HEK293T cells.- Optimize the DNA-to-transfection reagent ratio.
Low Transduction Efficiency in B-cells - Low MOI- Cell line is refractory to transduction- Inactivation of virus- Increase the MOI.- Use a transduction enhancer like Polybrene or RetroNectin.- Perform spinoculation.- Avoid repeated freeze-thaw cycles of the viral stock.
High Cell Death After Transduction - Toxicity from Polybrene- High viral load- Perform a Polybrene toxicity test to determine the optimal concentration.- Reduce the MOI.- Reduce the incubation time with the virus.
No or Low Expression of Mutant BTK - Inefficient selection- Silencing of the transgene- Confirm the optimal antibiotic concentration with a kill curve.- Use a lentiviral vector with a strong, constitutive promoter (e.g., EF1a).
CRISPR/Cas9 Editing Inefficiency - Ineffective sgRNA- Low HDR efficiency- Test multiple sgRNAs for the target site.- Optimize the delivery of the HDR template.- Use small molecules that promote HDR.

Conclusion

The creation of BTK mutant cell lines using lentiviral transduction is a powerful approach for advancing our understanding of BTK biology and for the development of next-generation BTK-targeted therapies. The detailed protocols and guidelines provided in this application note offer a comprehensive resource for researchers to successfully generate and validate these critical cellular models. Careful optimization of each step, from vector design to functional validation, is essential for obtaining reliable and reproducible results.

References

Application Note: High-Throughput Flow Cytometry Analysis of B-Cell Activation Following (R)-Pirtobrutinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(R)-Pirtobrutinib is a highly selective, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is fundamental for B-cell development, proliferation, and survival, and its dysregulation is a hallmark of many B-cell malignancies.[3] Pirtobrutinib's unique reversible binding mechanism allows it to effectively inhibit both wild-type and C481-mutant BTK, overcoming a common resistance mechanism to covalent BTK inhibitors. This application note provides a detailed protocol for analyzing the in vitro effects of this compound on B-cell activation using flow cytometry.

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs), in vitro stimulation of B-cells to induce activation, treatment with this compound, and subsequent analysis of B-cell activation markers by multicolor flow cytometry. This assay is designed for researchers, scientists, and drug development professionals investigating the pharmacological effects of BTK inhibitors on primary human B-cells.

Mechanism of Action of this compound

Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade involving the phosphorylation and activation of Bruton's tyrosine kinase (BTK). Activated BTK, in turn, phosphorylates downstream targets such as PLCγ2, leading to the activation of transcription factors like NF-κB. This signaling cascade is essential for B-cell activation, proliferation, and survival. This compound functions by binding non-covalently to the ATP binding site of BTK, preventing its phosphorylation and subsequent activation. This blockade of the BCR signaling pathway ultimately inhibits B-cell activation and proliferation.

Mechanism of Action of this compound BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Antigen Antigen Antigen->BCR Binding PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Pirtobrutinib This compound Pirtobrutinib->BTK Non-covalent Inhibition NFkB NF-κB PLCg2->NFkB Activation Activation B-Cell Activation, Proliferation, Survival NFkB->Activation

Mechanism of this compound in the BCR signaling pathway.

Experimental Workflow

The following diagram outlines the major steps of the experimental protocol, from sample collection to data analysis.

Experimental Workflow start Start: Whole Blood Collection pbmc_isolation PBMC Isolation (Ficoll-Paque) start->pbmc_isolation cell_culture Cell Culture & This compound Treatment pbmc_isolation->cell_culture bcell_stimulation B-Cell Stimulation (e.g., anti-IgM) cell_culture->bcell_stimulation staining Cell Staining with Fluorochrome-conjugated Antibodies bcell_stimulation->staining acquisition Flow Cytometry Data Acquisition staining->acquisition analysis Data Analysis: Gating & Quantification acquisition->analysis end End: Results analysis->end

Flow cytometry experimental workflow.

Detailed Experimental Protocols

PBMC Isolation from Whole Blood

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in heparinized tubes

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ficoll-Paque™ PLUS medium

  • 15 mL or 50 mL conical centrifuge tubes

  • Sterile transfer pipettes

Procedure:

  • Dilute the whole blood sample 1:1 with PBS in a conical tube.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ PLUS medium, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat at the plasma-Ficoll interface.

  • Collect the buffy coat layer containing the PBMCs into a new conical tube.

  • Wash the collected PBMCs by adding PBS to a total volume of 10-15 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion or an automated cell counter.

In Vitro B-Cell Activation and this compound Treatment

This protocol details the in vitro stimulation of B-cells within the PBMC population and their treatment with this compound.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)

  • This compound (prepare stock solution in DMSO and dilute to working concentrations in culture medium)

  • B-cell stimulus (e.g., F(ab')2 fragment goat anti-human IgM)

  • 96-well cell culture plates

Procedure:

  • Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

  • Add 50 µL of this compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Add 50 µL of the B-cell stimulus (e.g., anti-IgM at a final concentration of 10 µg/mL) to all wells except the unstimulated control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

Staining for Flow Cytometry

This protocol outlines the staining of cell surface markers for the identification of B-cells and the quantification of activation markers.

Materials:

  • Treated and stimulated cells in 96-well plates

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies (see Table 1 for a suggested panel)

  • Fc receptor blocking solution (e.g., Human TruStain FcX™)

  • Viability dye (e.g., LIVE/DEAD™ Fixable Viability Dye)

Procedure:

  • Transfer the cell suspensions from the 96-well plate to FACS tubes or a V-bottom 96-well plate.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cells in 100 µL of PBS containing a viability dye and incubate for 20 minutes at room temperature, protected from light.

  • Wash the cells with 200 µL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant.

  • Resuspend the cell pellet in 50 µL of staining buffer containing an Fc receptor blocking agent and incubate for 10 minutes at 4°C.

  • Without washing, add 50 µL of the antibody cocktail (pre-titrated antibodies) to the cells and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer.

  • Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer for acquisition.

Data Acquisition and Analysis

Acquisition:

  • Acquire the stained samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.

  • Collect a sufficient number of events (e.g., at least 50,000-100,000 total events) to ensure adequate B-cell numbers for analysis.

Analysis:

  • Perform data analysis using a suitable software such as FlowJo™, FCS Express™, or OMIQ.

  • Gate on single, live cells.

  • Identify the lymphocyte population based on forward and side scatter properties.

  • Gate on the B-cell population using a pan-B-cell marker such as CD19 or CD20.

  • Within the B-cell gate, quantify the expression of activation markers (e.g., CD69, CD86, HLA-DR) by analyzing the median fluorescence intensity (MFI) and the percentage of positive cells.

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in the following tables.

Table 1: Suggested Flow Cytometry Antibody Panel

MarkerFluorochromePurpose
Viability Dyee.g., APC-Cy7Exclude dead cells
CD19e.g., FITCIdentify B-cells
CD20e.g., PEIdentify B-cells
CD69e.g., PE-Cy7Early activation marker
CD86e.g., APCActivation/co-stimulatory marker
HLA-DRe.g., PerCP-Cy5.5Antigen presentation/activation marker

Table 2: Expected Results - Effect of this compound on B-Cell Activation Markers

Treatment GroupConcentration (nM)% CD69+ of CD19+ B-cells (Mean ± SD)CD69 MFI on CD19+ B-cells (Mean ± SD)% CD86+ of CD19+ B-cells (Mean ± SD)CD86 MFI on CD19+ B-cells (Mean ± SD)
Unstimulated0BaselineBaselineBaselineBaseline
Stimulated (Vehicle)0HighHighHighHigh
Stimulated + Pirtobrutinib0.1DecreasedDecreasedDecreasedDecreased
Stimulated + Pirtobrutinib1DecreasedDecreasedDecreasedDecreased
Stimulated + Pirtobrutinib10DecreasedDecreasedDecreasedDecreased
Stimulated + Pirtobrutinib100Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Stimulated + Pirtobrutinib1000Strongly DecreasedStrongly DecreasedStrongly DecreasedStrongly Decreased

Note: The expected results are a dose-dependent decrease in the expression of activation markers on stimulated B-cells following treatment with this compound. The magnitude of the effect will depend on the specific experimental conditions.

Conclusion

This application note provides a comprehensive protocol for the flow cytometric analysis of B-cell activation in the presence of the BTK inhibitor this compound. The described methods allow for the robust and reproducible quantification of the inhibitory effects of this compound on B-cell activation, providing valuable insights for preclinical drug development and research in B-cell biology and malignancies.

References

Detecting BTK Phosphorylation Following (R)-Pirtobrutinib Treatment: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor (BCR) signaling pathways, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies.[4] (R)-Pirtobrutinib is a highly selective, non-covalent (reversible) BTK inhibitor that has shown efficacy in patients with B-cell malignancies, including those who have developed resistance to covalent BTK inhibitors.[5]

Pirtobrutinib functions by binding to the ATP-binding site of both wild-type and C481S-mutated BTK, potently inhibiting its kinase activity. A key marker of BTK activation is its autophosphorylation at the tyrosine 223 (Y223) residue within the SH3 domain. Inhibition of this autophosphorylation event serves as a direct indicator of pirtobrutinib's target engagement and functional activity. This application note provides a detailed protocol for performing a Western blot to detect and quantify the inhibition of BTK phosphorylation at Y223 in a cellular context following treatment with this compound.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the BTK signaling pathway, the inhibitory action of this compound, and the general workflow for the Western blot experiment.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK Phosphorylation pBTK_Y551 p-BTK (Y551) BTK->pBTK_Y551 pBTK_Y223 p-BTK (Y223) (Autophosphorylation) pBTK_Y551->pBTK_Y223 Catalytic Activity PLCG2 PLCγ2 pBTK_Y223->PLCG2 Phosphorylation pPLCG2 p-PLCγ2 PLCG2->pPLCG2 Downstream Downstream Signaling pPLCG2->Downstream Activation Pirtobrutinib This compound Pirtobrutinib->BTK Inhibition

Caption: BTK Signaling Pathway and this compound Inhibition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Culture 1. Culture B-cell line Treatment 2. Treat with this compound Cell_Culture->Treatment Stimulation 3. Stimulate with anti-IgM Treatment->Stimulation Cell_Lysis 4. Cell Lysis Stimulation->Cell_Lysis Quantification 5. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (p-BTK Y223 & Total BTK) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Image_Acquisition 12. Image Acquisition Detection->Image_Acquisition Densitometry 13. Densitometry Analysis Image_Acquisition->Densitometry Normalization 14. Normalization & Quantification Densitometry->Normalization

Caption: Western Blot Experimental Workflow.

Quantitative Data Summary

The inhibitory effect of this compound on BTK autophosphorylation at Y223 has been quantified in preclinical studies. The following table summarizes the reported potency.

CompoundTargetAssay TypeCell LineStimulationIC50
This compoundp-BTK (Y223)CellularTMD8, REC-1anti-IgMPotent Inhibition
This compoundp-BTK (Y223)CellularPrimary CLL cellsanti-IgMPotent Inhibition
This compoundBTK (wild-type)Enzymatic--<1 nM
This compoundBTK (C481S)Enzymatic--<1 nM

Note: Specific IC50 values for p-BTK Y223 inhibition in cellular assays can vary depending on the cell line and experimental conditions. Studies have consistently demonstrated potent inhibition of BTK signaling by pirtobrutinib.

Experimental Protocols

This section provides a detailed methodology for conducting the Western blot.

Cell Culture and Treatment
  • Cell Culture : Culture a relevant B-cell line (e.g., Ramos, TMD8) in the appropriate growth medium and conditions until they reach approximately 80% confluency.

  • Inhibitor Treatment : Treat the cells with varying concentrations of this compound (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO only).

B-Cell Receptor (BCR) Stimulation
  • Following incubation with this compound, stimulate the cells with an appropriate agonist, such as anti-human IgM (e.g., 10-12 µg/mL), for 10 minutes at 37°C to induce BTK autophosphorylation.

  • Include an unstimulated, vehicle-treated control.

Cell Lysis and Protein Quantification
  • Cell Harvesting : After treatment and stimulation, place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis : Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Incubation : Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification : Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection : Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

SDS-PAGE and Protein Transfer
  • Sample Preparation : Normalize the protein lysates to the same concentration with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis : Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a protein molecular weight marker.

  • Electrophoresis : Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Immunoblotting
  • Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody specific for phospho-BTK (Y223) (e.g., Rabbit anti-p-BTK Y223) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

Detection and Data Analysis
  • Detection : Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

  • Signal Capture : Capture the chemiluminescent signal using a digital imaging system or autoradiography film.

  • Stripping and Re-probing (Optional) : To normalize the p-BTK signal to the total BTK protein, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer. After stripping, block the membrane again and probe with an antibody against total BTK. Repeat the secondary antibody and detection steps.

  • Data Analysis : Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-BTK (Y223) signal to the total BTK signal for each sample. The results can be expressed as a percentage of the stimulated control.

References

Application Notes and Protocols for Studying (R)-Pirtobrutinib Resistance using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for the elucidation of resistance mechanisms to (R)-Pirtobrutinib, a non-covalent Bruton's tyrosine kinase (BTK) inhibitor. The following sections detail the underlying signaling pathways, quantitative data on resistance mutations, and step-by-step protocols for genome-wide CRISPR screens and subsequent validation studies.

Introduction to Pirtobrutinib and Resistance

Pirtobrutinib is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Unlike covalent BTK inhibitors that form a permanent bond with the Cysteine 481 residue of BTK, pirtobrutinib's reversible binding allows it to be effective against cancers with the common C481S resistance mutation.[1] However, as with many targeted therapies, resistance to pirtobrutinib can emerge through various genetic alterations.

Genomic analyses of patients with chronic lymphocytic leukemia (CLL) who developed resistance to pirtobrutinib have identified several on-target mutations in the BTK kinase domain. These mutations often cluster around the ATP-binding pocket and can interfere with pirtobrutinib binding. Additionally, mutations in downstream signaling molecules, such as PLCγ2, have been implicated in conferring resistance by allowing the cell to bypass BTK inhibition.[2] Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies.

BTK Signaling Pathway

The B-cell receptor (BCR) signaling pathway is essential for the proliferation, differentiation, and survival of B-cells. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role. The diagram below illustrates the key components of this pathway.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR CD79A_B CD79A/B BCR->CD79A_B LYN LYN CD79A_B->LYN Phosphorylation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP3 PIP3 PIP3->BTK Recruitment to membrane PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Antigen Antigen Antigen->BCR Activation Pirtobrutinib This compound Pirtobrutinib->BTK Inhibition

Caption: Simplified schematic of the BTK signaling pathway and the inhibitory action of Pirtobrutinib.

Quantitative Data on Pirtobrutinib Resistance Mutations

Several studies have characterized the impact of specific BTK mutations on pirtobrutinib sensitivity. The following table summarizes key quantitative findings, primarily focusing on the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value suggests reduced sensitivity or increased resistance.

MutationCell LineAssay TypePirtobrutinib IC50 (nM)Fold Change vs. Wild-TypeReference
Wild-Type BTKHEK293BTK Y223 autophosphorylation8.8-[3]
BTK C481SHEK293BTK Y223 autophosphorylation9.8~1.1[3]
BTK A428DREC-1Cell Viability>1000>10
BTK L528SREC-1Cell Viability>1000>10
BTK G480RREC-1Cell Viability>1000>10
BTK V416LREC-1Cell Viability>1000>10

Experimental Workflow for CRISPR-Cas9 Screening

A genome-wide CRISPR-Cas9 knockout screen can be employed to systematically identify genes whose loss confers resistance to pirtobrutinib. The general workflow for such a screen is depicted below.

CRISPR_Workflow cluster_setup 1. Library Preparation and Transduction cluster_selection 2. Drug Selection cluster_analysis 3. Analysis cluster_validation 4. Hit Validation sgRNA_Library Pooled sgRNA Library (targeting human kinome or genome-wide) Lentivirus_Production Lentivirus Production sgRNA_Library->Lentivirus_Production Transduction Lentiviral Transduction (MOI < 0.5) Lentivirus_Production->Transduction Cell_Line Cas9-expressing B-cell Malignancy Cell Line (e.g., TMD8, REC-1) Cell_Line->Transduction Initial_Population Initial Cell Population (with diverse gene knockouts) Transduction->Initial_Population Control_Population Control Population (DMSO treatment) Initial_Population->Control_Population Pirtobrutinib_Population Pirtobrutinib Treatment (e.g., at IC80 concentration) Initial_Population->Pirtobrutinib_Population gDNA_Extraction Genomic DNA Extraction Control_Population->gDNA_Extraction Pirtobrutinib_Population->gDNA_Extraction PCR_Amplification PCR Amplification of sgRNA Cassettes gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Bioinformatic Analysis (e.g., MAGeCK) NGS->Data_Analysis Hit_Identification Identification of Enriched sgRNAs (Resistance Genes) Data_Analysis->Hit_Identification Individual_KO Individual Gene Knockout using validated sgRNAs Hit_Identification->Individual_KO Viability_Assay Cell Viability Assays (IC50 determination) Individual_KO->Viability_Assay Biochemical_Assays Biochemical Assays (e.g., Western Blot for pathway analysis) Individual_KO->Biochemical_Assays Validation_Conclusion Confirmation of Resistance Phenotype Viability_Assay->Validation_Conclusion Biochemical_Assays->Validation_Conclusion

Caption: A comprehensive workflow for a CRISPR-Cas9 knockout screen to identify pirtobrutinib resistance genes.

Detailed Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Pirtobrutinib Resistance

Objective: To identify genes that, when knocked out, confer resistance to pirtobrutinib in a B-cell malignancy cell line.

Materials:

  • Cas9-expressing B-cell lymphoma cell line (e.g., TMD8 for ABC-DLBCL, REC-1 for Mantle Cell Lymphoma).

  • Pooled lentiviral sgRNA library (e.g., Brunello or Gecko).

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells for lentivirus production.

  • Transfection reagent (e.g., Lipofectamine 3000).

  • This compound (dissolved in DMSO).

  • Dimethyl sulfoxide (DMSO).

  • Cell culture medium and supplements.

  • Genomic DNA extraction kit.

  • PCR reagents for sgRNA amplification.

  • Next-generation sequencing platform.

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the pooled sgRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatant, filter through a 0.45 µm filter, and concentrate the virus if necessary.

    • Determine the viral titer.

  • Lentiviral Transduction of B-cell Line:

    • Seed the Cas9-expressing B-cell line at an appropriate density.

    • Transduce the cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

    • Select transduced cells with an appropriate antibiotic (e.g., puromycin) if the sgRNA vector contains a resistance marker.

    • Expand the transduced cell population.

  • Pirtobrutinib Selection:

    • Determine the IC80 (80% inhibitory concentration) of pirtobrutinib for the parental Cas9-expressing cell line through a dose-response curve.

    • Split the transduced cell population into two groups: a control group treated with DMSO and a treatment group treated with the IC80 concentration of pirtobrutinib.

    • Culture the cells for 14-21 days, maintaining the selective pressure by replenishing the medium with fresh drug or DMSO every 2-3 days.

    • Ensure that the cell number is maintained at a level that preserves the library representation (at least 500 cells per sgRNA).

  • Genomic DNA Extraction and Sequencing:

    • Harvest cells from both the DMSO-treated and pirtobrutinib-treated populations.

    • Extract genomic DNA using a commercial kit.

    • Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the sgRNA cassette.

    • Perform next-generation sequencing on the PCR amplicons to determine the abundance of each sgRNA.

  • Data Analysis:

    • Use bioinformatics tools such as MAGeCK to analyze the sequencing data.

    • Identify sgRNAs that are significantly enriched in the pirtobrutinib-treated population compared to the DMSO-treated population.

    • Rank the genes targeted by the enriched sgRNAs to identify top candidate resistance genes.

Protocol 2: Validation of Candidate Resistance Genes

Objective: To confirm that the knockout of a candidate gene identified from the CRISPR screen confers resistance to pirtobrutinib.

Materials:

  • Cas9-expressing B-cell lymphoma cell line.

  • Validated sgRNA constructs targeting the candidate gene(s) and a non-targeting control sgRNA.

  • This compound.

  • Reagents for cell viability assays (e.g., CellTiter-Glo).

  • Antibodies for Western blot analysis (e.g., anti-BTK, anti-phospho-BTK, anti-PLCγ2, anti-phospho-PLCγ2, and loading controls).

Procedure:

  • Generation of Individual Gene Knockout Cell Lines:

    • Transduce the Cas9-expressing B-cell line with lentivirus carrying individual sgRNAs targeting the candidate gene or a non-targeting control.

    • Select and expand the transduced cells.

    • Verify the knockout of the target gene by Western blot or Sanger sequencing of the targeted genomic locus.

  • Cell Viability and IC50 Determination:

    • Seed the knockout and control cell lines in 96-well plates.

    • Treat the cells with a range of pirtobrutinib concentrations for 72 hours.

    • Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).

    • Calculate the IC50 values for each cell line and compare the IC50 of the knockout line to the control line. A significant increase in IC50 indicates resistance.

  • Biochemical Analysis of Signaling Pathways:

    • Treat the knockout and control cell lines with pirtobrutinib for a short period (e.g., 1-2 hours).

    • Lyse the cells and perform Western blot analysis to assess the phosphorylation status of BTK, PLCγ2, and other relevant downstream signaling proteins.

    • Investigate if the knockout of the candidate gene leads to the reactivation of the BTK pathway or the activation of bypass signaling pathways in the presence of pirtobrutinib.

By following these protocols, researchers can systematically identify and validate novel mechanisms of resistance to this compound, providing valuable insights for the development of more effective and durable cancer therapies.

References

Application Note: Quantitative Analysis of (R)-Pirtobrutinib in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Pirtobrutinib is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of relapsed or refractory mantle cell lymphoma.[1][2][3] BTK is a key component of the B-cell receptor signaling pathway, which is crucial for B-cell proliferation and survival.[2][4] Unlike covalent BTK inhibitors, pirtobrutinib reversibly binds to BTK, allowing it to inhibit both wild-type and C481-mutated BTK, a common mechanism of resistance to covalent inhibitors.

The pharmacokinetic profile of pirtobrutinib shows that it is primarily metabolized by CYP3A4 and direct glucuronidation. It is highly protein-bound in plasma (approximately 96%) and has an effective half-life of about 19 hours. Accurate quantification of pirtobrutinib in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization in clinical trials. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methodologies.

Signaling Pathway of Pirtobrutinib

B_Cell_Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Signaling Downstream Signaling BTK->Signaling Proliferation B-Cell Proliferation & Survival Signaling->Proliferation Pirtobrutinib This compound Pirtobrutinib->Inhibition

B-Cell Receptor Signaling Pathway Inhibition by Pirtobrutinib.

Experimental Workflow

The following diagram outlines the major steps for the quantification of pirtobrutinib in plasma samples.

Pirtobrutinib_Workflow Plasma_Sample Plasma Sample Collection IS_Spiking Internal Standard Spiking Plasma_Sample->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Workflow for Pirtobrutinib Quantification in Plasma.

Materials and Reagents

  • This compound analytical standard

  • Deuterated pirtobrutinib (D6-pirtobrutinib) or Zanubrutinib as internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trifluoroacetic acid (TFA) (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., SCIEX QTRAP 5500 or equivalent)

  • Chromatography data system

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of pirtobrutinib and the internal standard (IS) in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the pirtobrutinib primary stock solution with 50:50 (v/v) acetonitrile/water to create working standard solutions for the calibration curve.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of pirtobrutinib.

Liquid Chromatography Parameters
ParameterCondition 1Condition 2
Column Waters X-Bridge PhenylAgilent Eclipse C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water0.1% Formic acid in water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic: 60% BIsocratic: 70% B
Flow Rate 0.8 mL/min1.0 mL/min
Injection Volume 10 µL10 µL
Column Temperature 40°CAmbient
Run Time 5 minutes5 minutes
Mass Spectrometry Parameters
ParameterPirtobrutinibD6-Pirtobrutinib (IS)Zanubrutinib (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveESI, PositiveESI, Positive
Precursor Ion (m/z) 480.4, 480.12486.3472.20
Product Ion (m/z) 258.4, 294.05264.4289.96
Collision Energy Analyte DependentAnalyte DependentAnalyte Dependent
Declustering Potential Analyte DependentAnalyte DependentAnalyte Dependent

Method Validation Summary

A summary of the validation parameters for a similar method in rat plasma is provided below. The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for use with human plasma.

Validation ParameterResult
Linearity Range 6 - 120 ng/mL
Correlation Coefficient (r²) > 0.999
Accuracy 95.4% - 98.1%
Precision (%CV) < 15%
Mean Recovery > 96.29%
Matrix Effect 91.7% - 100.4%

Data Analysis

The concentration of pirtobrutinib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of pirtobrutinib in the unknown samples is then interpolated from this calibration curve using a weighted linear regression model.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of this compound in plasma. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is sensitive, selective, and reliable for supporting pharmacokinetic and clinical studies of pirtobrutinib. The method should be fully validated in the intended matrix according to regulatory requirements before implementation for sample analysis.

References

Troubleshooting & Optimization

Optimizing (R)-Pirtobrutinib Dosage for In Vitro Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-Pirtobrutinib in in vitro cell culture experiments. The information is designed to help optimize experimental design and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2] By binding to BTK, Pirtobrutinib blocks its activity and disrupts the downstream signaling cascade, ultimately leading to the inhibition of malignant B-cell growth and induction of apoptosis (programmed cell death). A key feature of Pirtobrutinib is its ability to effectively inhibit both wild-type BTK and BTK with the C481S mutation, a common resistance mechanism to covalent BTK inhibitors like ibrutinib.

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: A starting concentration in the low nanomolar range is recommended. Based on preclinical data, the IC50 values for this compound are consistently in the single-digit nanomolar range across various B-cell lymphoma cell lines. For initial experiments, a concentration range of 1-100 nM is a reasonable starting point. However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.

Q3: How should I prepare this compound for in vitro experiments?

A3: this compound is typically supplied as a powder. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. For example, a 10 mM stock solution can be prepared and then further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final DMSO concentration in the cell culture does not exceed a level that could cause toxicity to the cells (typically <0.1%).

Q4: How long should I incubate cells with this compound?

A4: Incubation times can vary depending on the specific assay. For signaling pathway analysis (e.g., Western blotting for phospho-BTK), a shorter incubation time of 2 to 4 hours may be sufficient to observe inhibition of BTK phosphorylation. For cell viability or proliferation assays, longer incubation times of 24 to 72 hours are typically required to observe a significant effect.

Q5: How can I assess the effectiveness of this compound in my cell line?

A5: The effectiveness of this compound can be assessed through various methods:

  • Western Blotting: To confirm target engagement, you can measure the phosphorylation levels of BTK (at tyrosine 223) and its downstream targets like PLCγ2. A decrease in phosphorylation indicates successful inhibition of BTK activity.

  • Cell Viability/Proliferation Assays: Assays such as MTT, XTT, or CellTiter-Glo can be used to measure the effect of Pirtobrutinib on cell proliferation and determine the IC50 value in your specific cell line.

  • Calcium Flux Assays: As BTK is involved in calcium mobilization upon B-cell receptor stimulation, measuring changes in intracellular calcium levels can be another indicator of Pirtobrutinib's activity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no inhibitory effect observed 1. Incorrect Dosage: The concentration of Pirtobrutinib may be too low for the specific cell line. 2. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms. 3. Drug Inactivity: The Pirtobrutinib stock solution may have degraded.1. Perform a dose-response curve starting from a low nanomolar range up to a micromolar range to determine the optimal concentration. 2. Sequence the BTK gene in your cell line to check for mutations that might confer resistance. Consider that resistance can also arise from mutations in downstream signaling proteins. 3. Prepare a fresh stock solution of Pirtobrutinib.
High background signal in Western blots for phospho-proteins 1. Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too high. 2. Insufficient Washing: Inadequate washing steps can lead to non-specific antibody binding. 3. High Basal Pathway Activation: The cell line may have a high basal level of BTK pathway activation.1. Titrate the antibody concentrations to find the optimal dilution. 2. Increase the number and duration of washing steps. 3. Serum-starve the cells for a few hours before treatment to reduce basal signaling.
Poor solubility of this compound Improper Dissolution: The compound may not be fully dissolved in the initial solvent.Ensure the Pirtobrutinib powder is completely dissolved in DMSO before further dilution in aqueous media. Gentle warming and vortexing can aid dissolution.
Cell death observed in control (DMSO-treated) group DMSO Toxicity: The final concentration of DMSO in the culture medium is too high.Ensure the final DMSO concentration is kept at a non-toxic level, typically below 0.1%. Perform a DMSO toxicity control experiment to determine the tolerance of your specific cell line.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro IC50 Values of this compound

Assay TypeCell Line / TargetIC50 (nM)Reference
Enzymatic AssayWild-Type BTK3.2
Enzymatic AssayBTK C481S Mutant1.4
Cell-Based AutophosphorylationHEK293 (expressing BTK)8.8
Cell-Based AutophosphorylationHEK293 (expressing BTK C481S)9.8
Cell ProliferationTMD8 (ABC-DLBCL)6.4
Cell ProliferationREC-1 (MCL)3.1

Table 2: Binding Affinity of this compound

TargetBinding Affinity (KD) (nM)Complex Half-Life (t1/2) (hours)Reference
Wild-Type BTKSingle-digit nanomolar1.5 - 2.4
BTK C481S MutantSingle-digit nanomolar1.5 - 2.4

Experimental Protocols

Protocol 1: Determination of IC50 by Cell Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to test would be from 1 µM down to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Add 100 µL of the 2X drug dilutions to the respective wells, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.

Protocol 2: Western Blot Analysis of BTK Pathway Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2, total PLCγ2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: B-Cell Receptor signaling pathway and the inhibitory action of this compound on BTK.

Experimental_Workflow start Start prep_cells Prepare & Seed Cells start->prep_cells treat_cells Treat Cells with This compound prep_cells->treat_cells prep_drug Prepare this compound Stock Solution prep_drug->treat_cells incubate Incubate for Specified Time treat_cells->incubate assay Perform Assay (e.g., Viability, Western Blot) incubate->assay analyze Data Analysis assay->analyze end End analyze->end

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting_Workflow action_node action_node start Unexpected Results? check_conc Is Concentration Optimal? start->check_conc check_viability Is Control Viability Normal? check_conc->check_viability Yes action_dose_response Perform Dose-Response Experiment check_conc->action_dose_response No check_target Is Target Inhibited? check_viability->check_target Yes action_check_dmso Check DMSO Concentration check_viability->action_check_dmso No action_western Perform Western Blot for p-BTK/p-PLCγ2 check_target->action_western No end Problem Resolved action_dose_response->end action_check_dmso->end action_sequence Sequence BTK Gene action_western->action_sequence action_sequence->end

Caption: Troubleshooting workflow for optimizing this compound experiments.

References

Troubleshooting (R)-Pirtobrutinib solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering solubility challenges with (R)-Pirtobrutinib in aqueous solutions. The following information, presented in a question-and-answer format, addresses common issues and offers practical solutions to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

This compound is a hydrophobic compound and is practically insoluble in water and aqueous buffers across a physiological pH range of 1 to 7.[1][2] However, it is soluble in several organic solvents. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.

Q2: Which organic solvents are recommended for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3][4][5] Ethanol and dimethylformamide (DMF) can also be used. For optimal results, always use fresh, anhydrous grade DMSO, as absorbed moisture can reduce the compound's solubility.

Q3: I observed a precipitate when I diluted my this compound DMSO stock solution into my aqueous buffer. What is the cause and how can I prevent this?

Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of the compound in the final aqueous solution exceeds its kinetic solubility. Several factors can contribute to this, including the final concentration of the compound, the percentage of the organic solvent in the final solution, and the mixing technique.

To prevent precipitation, consider the following strategies:

  • Lower the final concentration: The most direct approach is to reduce the final working concentration of this compound in your experiment.

  • Optimize the final DMSO concentration: While DMSO aids solubility, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your cell-based assays.

  • Improve your dilution technique: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a serial dilution or add the stock solution dropwise while vortexing to ensure rapid and even dispersion.

  • Use surfactants or co-solvents: In some instances, adding a small amount of a biocompatible surfactant, such as Tween-80, or a co-solvent like PEG300 can help maintain the compound's solubility.

  • Utilize sonication: Briefly sonicating the final aqueous solution can help to dissolve any small precipitates that may have formed.

Q4: How should I store my this compound solid compound and stock solutions?

Proper storage is critical to maintain the integrity of this compound.

  • Solid Compound: Store the powdered form at -20°C for long-term stability.

  • Stock Solutions: Prepare aliquots of your high-concentration stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these single-use aliquots at -80°C. It is recommended to use the stock solution within one to six months of preparation.

Q5: Is this compound stable in aqueous solutions?

The stability of this compound in aqueous solutions can be limited. It is highly recommended to prepare fresh dilutions from your frozen DMSO stock for each experiment. Do not store this compound in aqueous buffers for extended periods, as this can lead to degradation and precipitation, resulting in inconsistent experimental outcomes.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilitySource
WaterInsoluble / Practically Insoluble
DMSO3 mg/mL to 96 mg/mL
Ethanol~5 mg/mL to 48 mg/mL
Dimethyl Formamide (DMF)~3 mg/mL
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL

Note: The reported solubility in DMSO varies across different suppliers. This may be due to differences in the specific form of the compound or the experimental conditions used for solubility determination.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound and the anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.79 mg of this compound (Molecular Weight: 479.43 g/mol ).

  • Dissolve: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.

Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM solution.

  • Final Dilution: Add the appropriate volume of the 100 µM (or 10 mM) this compound solution to your pre-warmed cell culture medium. For example, to prepare 1 mL of a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Mix Thoroughly: Immediately vortex the solution gently to ensure rapid and uniform mixing.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Mandatory Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Pirtobrutinib This compound Pirtobrutinib->BTK Inhibits DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB Activation Ca_release->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Translocates to Nucleus Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Diluting this compound DMSO stock into aqueous buffer precipitation Precipitate Forms? start->precipitation no_precipitate Solution is Clear: Proceed with Experiment precipitation->no_precipitate No lower_conc 1. Lower Final Concentration precipitation->lower_conc Yes improve_mixing 2. Improve Mixing Technique (e.g., dropwise addition with vortexing) lower_conc->improve_mixing add_surfactant 3. Add Surfactant/Co-solvent (e.g., Tween-80, PEG300) improve_mixing->add_surfactant sonicate 4. Sonicate Solution add_surfactant->sonicate sonicate->precipitation Re-evaluate

References

Technical Support Center: Enhancing (R)-Pirtobrutinib Bioavailability in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the oral bioavailability of (R)-Pirtobrutinib.

Troubleshooting Guide

This guide addresses common issues observed during animal studies of this compound and offers potential solutions.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

Potential Cause Troubleshooting/Solution
Poor Aqueous Solubility of this compound This compound is known to have low aqueous solubility. This can lead to inconsistent dissolution in the gastrointestinal (GI) tract and, consequently, variable absorption. Solution: Employ a formulation strategy designed to enhance solubility. Amorphous solid dispersions, particularly spray-dried dispersions (SDD) with a suitable polymer carrier like hydroxypropyl methylcellulose acetate succinate (HPMCAS), have been developed to improve the oral bioavailability of pirtobrutinib by maintaining it in a supersaturated state in the GI tract.
Inconsistent Dosing Technique (Oral Gavage) Improper or inconsistent oral gavage technique can lead to incorrect dose administration, esophageal irritation, or accidental tracheal administration, all of which can significantly impact absorption and animal well-being. Solution: Ensure all personnel are thoroughly trained in proper oral gavage techniques for the specific animal model. Refer to the detailed Experimental Protocol: Oral Gavage in Rodents section below.
Food Effects The presence or absence of food in the GI tract can alter gastric pH, transit time, and the dissolution/absorption of a drug. Solution: Standardize the fasting period for all animals before dosing. Typically, a 4-6 hour fast is sufficient for rodents. Ensure free access to water.
Animal Stress Stress from handling and dosing can alter physiological parameters, including GI motility and blood flow, which can affect drug absorption. Solution: Acclimatize animals to handling and the dosing procedure for several days before the study begins. Maintain a calm and consistent environment.

Issue 2: Lower Than Expected Oral Bioavailability

If the calculated oral bioavailability is consistently low, several factors related to the formulation and the animal model should be considered.

Potential Cause Troubleshooting/Solution
Suboptimal Formulation A simple suspension of crystalline this compound is likely to have low and variable absorption. Solution: As mentioned, utilizing an amorphous solid dispersion is a proven strategy. If using an SDD, ensure the drug-to-polymer ratio and the manufacturing process (e.g., spray drying parameters) are optimized.
First-Pass Metabolism This compound is primarily metabolized by CYP3A4 and direct glucuronidation by UGT1A8 and UGT1A9.[1] High first-pass metabolism in the gut wall and liver can significantly reduce the amount of drug reaching systemic circulation. Solution: While difficult to alter, understanding the metabolic pathways is key. In vitro studies using liver microsomes or hepatocytes from the chosen animal species can help quantify the extent of first-pass metabolism and inform dose selection.
P-glycoprotein (P-gp) Efflux If this compound is a substrate for efflux transporters like P-gp in the intestinal wall, it can be actively pumped back into the GI lumen, reducing net absorption. Solution: Conduct in vitro transporter assays to determine if this compound is a P-gp substrate. If so, co-administration with a known P-gp inhibitor (in a research setting) could confirm the role of efflux in its low bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for preclinical oral bioavailability studies of this compound?

A1: Based on available information, a spray-dried dispersion (SDD) of this compound with a polymer like HPMCAS is the recommended formulation to enhance oral bioavailability. This is due to this compound's low aqueous solubility. An SDD helps to maintain the drug in an amorphous, supersaturated state in the gastrointestinal tract, which can lead to improved absorption compared to a crystalline suspension.

Q2: What are the key pharmacokinetic parameters of this compound in rats?

A2: A study in rats administered a 10 mg/kg oral dose of this compound reported the following pharmacokinetic parameters:

Parameter Value (Mean ± SD)
Cmax (Maximum Plasma Concentration)344 ± 56.6 ng/mL
Tmax (Time to Cmax)1.08 ± 0.736 hours
t1/2 (Half-life)2.95 ± 0.121 hours

Data from a study using an unspecified formulation, likely a suspension.

Q3: How does the pharmacokinetic profile of this compound in mice differ from humans?

A3: The pharmacokinetic profile of pirtobrutinib in mice is different from that in humans. This necessitates a twice-daily (BID) oral dosing regimen in mice to maintain therapeutic exposure levels throughout the dosing period.

Q4: What is the mechanism of action of this compound?

A4: this compound is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival. By inhibiting BTK, pirtobrutinib blocks downstream signaling, leading to decreased B-cell proliferation.

Experimental Protocols

Protocol 1: Preparation of a Spray-Dried Dispersion (SDD) of this compound

This protocol provides a general method for preparing an SDD of this compound for preclinical studies.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Suitable solvent system (e.g., acetone/water)

  • Spray dryer equipped with a nozzle atomizer

  • Vacuum oven

Method:

  • Dissolve this compound and HPMCAS in the chosen solvent system at a specified ratio (e.g., 1:3 drug-to-polymer weight ratio).

  • Optimize the spray drying parameters, including inlet temperature, atomization pressure, and feed rate, to ensure efficient solvent evaporation and particle formation.

  • Collect the resulting powder from the cyclone.

  • Dry the collected SDD powder in a vacuum oven at a controlled temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Characterize the resulting SDD for drug loading, amorphous nature (via XRPD), and particle size distribution.

Protocol 2: Oral Gavage Administration in Rodents

This protocol outlines the standard procedure for oral gavage in mice or rats.

Materials:

  • Appropriately sized gavage needle (stainless steel or flexible plastic) for the animal's weight.

  • Syringe containing the formulated this compound.

  • Calibrated scale for accurate animal weighing.

Method:

  • Accurately weigh the animal to determine the correct dosing volume.

  • Restrain the animal firmly but gently to prevent movement. For mice, this is typically done by scruffing the neck and back.

  • With the animal in a vertical position, gently insert the gavage needle into the mouth, slightly off-center to avoid the trachea.

  • Advance the needle along the roof of the mouth and down the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.

  • Once the needle is properly positioned in the stomach (pre-measured to the last rib), slowly administer the formulation.

  • Withdraw the needle smoothly and return the animal to its cage.

  • Monitor the animal for any signs of distress, such as difficulty breathing or lethargy.

Visualizations

Below are diagrams illustrating key concepts related to this compound bioavailability studies.

G cluster_formulation Formulation cluster_absorption Oral Absorption cluster_bioavailability Bioavailability Crystalline Suspension Crystalline Suspension Dissolution Dissolution Crystalline Suspension->Dissolution Slow & Incomplete Amorphous Solid Dispersion (SDD) Amorphous Solid Dispersion (SDD) Amorphous Solid Dispersion (SDD)->Dissolution Fast & Supersaturation Permeation Permeation Dissolution->Permeation Low Bioavailability Low Bioavailability Permeation->Low Bioavailability Limited by Dissolution Improved Bioavailability Improved Bioavailability Permeation->Improved Bioavailability Enhanced by Supersaturation

Caption: Formulation's Impact on Bioavailability.

G cluster_workflow Oral Bioavailability Study Workflow Formulation Preparation Formulation Preparation Animal Dosing (Oral Gavage) Animal Dosing (Oral Gavage) Formulation Preparation->Animal Dosing (Oral Gavage) Serial Blood Sampling Serial Blood Sampling Animal Dosing (Oral Gavage)->Serial Blood Sampling Plasma Sample Analysis (LC-MS/MS) Plasma Sample Analysis (LC-MS/MS) Serial Blood Sampling->Plasma Sample Analysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Plasma Sample Analysis (LC-MS/MS)->Pharmacokinetic Analysis

Caption: Experimental Workflow for Animal PK Studies.

G B-Cell Receptor (BCR) B-Cell Receptor (BCR) BTK BTK B-Cell Receptor (BCR)->BTK Activates PLCγ2 PLCγ2 BTK->PLCγ2 AKT AKT BTK->AKT NF-κB NF-κB BTK->NF-κB Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK Inhibits B-Cell Proliferation & Survival B-Cell Proliferation & Survival PLCγ2->B-Cell Proliferation & Survival AKT->B-Cell Proliferation & Survival NF-κB->B-Cell Proliferation & Survival

Caption: Pirtobrutinib's Mechanism of Action.

References

Overcoming acquired resistance to (R)-Pirtobrutinib in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to the non-covalent BTK inhibitor, (R)-Pirtobrutinib, in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to pirtobrutinib observed in preclinical models and clinical studies?

A1: Acquired resistance to pirtobrutinib is multifactorial. The main mechanisms include:

  • On-target secondary mutations in the BTK kinase domain: Unlike covalent BTK inhibitors that are primarily resisted by mutations at the C481 residue, pirtobrutinib resistance involves a different set of mutations.[1][2] Commonly observed mutations cluster in the kinase domain and include the gatekeeper residue T474 (e.g., T474I) and the kinase-impaired L528W mutation.[3][4][5] Other identified mutations include V416L, A428D, and M437R. These substitutions can sterically hinder the binding of non-covalent inhibitors like pirtobrutinib.

  • Activation of bypass signaling pathways: A significant portion of resistance cases do not involve new BTK mutations. Studies have shown that the activation of alternative survival pathways, such as the PI3K/AKT pathway, can confer both intrinsic and acquired resistance to pirtobrutinib in chronic lymphocytic leukemia (CLL) models. Increased phosphorylation of AKT and S6 has been observed in resistant cells.

  • Mutations in downstream signaling molecules: Activating mutations in PLCγ2, a key signaling molecule downstream of BTK, can also lead to resistance by making malignant cells less dependent on BTK activity.

Q2: How does pirtobrutinib resistance differ from resistance to covalent BTK inhibitors (e.g., ibrutinib)?

A2: Resistance mechanisms are distinct. Covalent BTK inhibitors (cBTKis) like ibrutinib, acalabrutinib, and zanubrutinib form a permanent bond with the C481 residue in the BTK active site. Consequently, the most common resistance mechanism is a mutation at this C481 position (e.g., C481S), which prevents this covalent binding. Pirtobrutinib, being a non-covalent (reversible) inhibitor, does not bind to C481 and is therefore effective against cells with C481 mutations. Resistance to pirtobrutinib arises from different, non-C481 mutations in the BTK kinase domain or through BTK-independent bypass pathways. Interestingly, upon progression on pirtobrutinib, BTK C481 mutant clones are often cleared and replaced by new non-C481 mutant clones.

Q3: What preclinical models are typically used to study pirtobrutinib resistance?

A3: Researchers commonly use in vitro and in vivo models:

  • Cell Line Models: Mantle cell lymphoma (MCL) cell lines, such as REC-1, and CLL-like cell lines, such as MEC-1, are frequently used. These cell lines are made resistant through continuous, long-term exposure to escalating doses of pirtobrutinib.

  • Patient-Derived Cells: Primary CLL cells from patients who have developed resistance while on pirtobrutinib therapy are used to study resistance mechanisms in a more clinically relevant context.

  • Xenograft Models: Pirtobrutinib-resistant cell lines (e.g., Mino-venetoclax-R) can be implanted in mice to study resistance and evaluate combination therapies in vivo.

Q4: What are the potential therapeutic strategies to overcome pirtobrutinib resistance?

A4: Current research points towards combination therapies:

  • Targeting Bypass Pathways: Since the PI3K/AKT pathway is a key escape mechanism, combining pirtobrutinib with PI3K inhibitors (e.g., CAL101/idelalisib) or AKT inhibitors (e.g., MK2206) has shown efficacy in preclinical models, reducing cell proliferation and inducing apoptosis in resistant cells.

  • BCL-2 Inhibition: Combining pirtobrutinib with the BCL-2 inhibitor venetoclax has demonstrated synergistic effects in preventing tumor growth in resistant MCL xenograft models. Clinical trials are investigating triplet combinations, such as pirtobrutinib, venetoclax, and an anti-CD20 antibody (e.g., obinutuzumab).

Troubleshooting Guides

Problem 1: Difficulty Generating a Pirtobrutinib-Resistant Cell Line

Possible Cause Suggested Solution
Initial drug concentration is too high. Start by determining the IC50 value of pirtobrutinib for your parental cell line. Begin the long-term culture with a concentration at or slightly below the IC50.
Drug concentration is increased too quickly. Increase the pirtobrutinib concentration gradually. A 1.5–2.0-fold increase at each step is a good starting point. If significant cell death occurs, reduce the fold-increase to 1.1–1.5-fold for the next step.
Inconsistent drug exposure. Ensure that the drug-containing medium is replaced regularly (typically every 2-3 days) to maintain consistent selective pressure.
Cell line is inherently slow to develop resistance. The process of generating resistant cell lines can take several weeks to months. Be patient and continue the stepwise dose escalation. Always maintain cryopreserved stocks of cells from each concentration step.

Problem 2: No BTK Mutations Detected in a Confirmed Pirtobrutinib-Resistant Clone

Possible Cause Suggested Solution
Resistance is mediated by a BTK-independent mechanism. Approximately half of patients who progress on pirtobrutinib do not acquire BTK mutations. Investigate the activation of bypass signaling pathways. Perform Western blot or RPPA analysis to check for phosphorylation of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-S6).
Mutation is in a downstream effector. Sequence the PLCG2 gene, as activating mutations in this downstream substrate of BTK can also confer resistance.
Limitations of sequencing method. Ensure your sequencing panel covers all exons of the BTK gene, particularly the entire kinase domain (Exons 13-19), not just hotspot regions. Use a high-sensitivity method like deep targeted next-generation sequencing (NGS) to detect mutations that may be present at a low variant allele frequency (VAF).

Quantitative Data Summary

Table 1: Pirtobrutinib IC50 Values in Sensitive and Resistant BTK-mutant Cells

Cell ModelBTK StatusPirtobrutinib IC50 (nM)Reference
Radiometric AssayWild-Type BTK3.2
Radiometric AssayBTK C481S1.4
HEK293 CellsWild-Type BTK8.8
HEK293 CellsBTK C481S9.8
Primary CLL CellsWild-Type BTK2.3 (average)

Note: Pirtobrutinib demonstrates similar low-nanomolar potency against both wild-type BTK and the C481S mutant, which confers resistance to covalent inhibitors.

Table 2: Common Acquired BTK Mutations at Pirtobrutinib Progression (Patient Data)

BTK MutationFrequency in Patient Cohort (n=49)Location/TypeReference
T474I/F/L/Y35%Gatekeeper residue
L528W18%Kinase-impaired
V416L4%ATP-binding pocket
A428D4%ATP-binding pocket

Experimental Protocols

Protocol 1: Generation of an Acquired Pirtobrutinib-Resistant Cell Line

This protocol is a generalized method based on standard practices for developing drug-resistant cell lines.

  • Determine Baseline Sensitivity:

    • Culture the parental cell line (e.g., REC-1 or MEC-1) under standard conditions.

    • Perform a cell viability assay (e.g., WST-1 or CellTiter-Glo) with a dose-response curve of pirtobrutinib (e.g., 0.1 nM to 10 µM) to determine the initial half-maximal inhibitory concentration (IC50).

  • Initiate Drug Exposure:

    • Begin culturing the parental cells in medium containing pirtobrutinib at a concentration equal to the determined IC50.

  • Stepwise Dose Escalation:

    • When the cells resume a stable proliferation rate comparable to the parental line, increase the pirtobrutinib concentration by a factor of 1.5 to 2.0.

    • Monitor cell viability and morphology closely. If a significant die-off occurs, reduce the concentration or allow the cells more time to recover before the next increase.

    • At each successful step where cells are stably growing, cryopreserve vials of the cells as backups.

  • Continue Escalation:

    • Repeat the dose escalation process over several months. Resistance is typically considered established when the IC50 of the resistant line is >10-fold higher than that of the parental cells.

  • Confirmation of Resistance:

    • Once a resistant population is established, perform a new cell viability assay to calculate the new, higher IC50 value and compare it to the parental line.

    • Culture the resistant cells in drug-free medium for several passages and then re-test the IC50 to confirm that the resistance phenotype is stable.

  • Characterization:

    • Perform downstream analyses such as targeted NGS of BTK and PLCG2 genes and Western blotting for key signaling pathways (e.g., p-BTK, p-AKT, p-ERK) to elucidate the mechanism of resistance.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_induction Phase 2: Resistance Induction cluster_analysis Phase 3: Confirmation & Analysis A Culture Parental Cell Line (e.g., REC-1) B Determine Baseline IC50 with Viability Assay A->B C Culture cells with Pirtobrutinib at IC50 B->C D Monitor Proliferation C->D E Cells Stable? D->E E->D No F Increase Drug Conc. (1.5x - 2.0x) E->F Yes G Cryopreserve Stock F->G G->C H Confirm Resistance: New IC50 > 10x Parental G->H I Genomic Analysis (NGS for BTK, PLCG2) H->I J Pathway Analysis (Western Blot for p-AKT) H->J

Caption: Workflow for generating and characterizing pirtobrutinib-resistant cell lines.

BTK_Signaling_Resistance cluster_pathway BCR Signaling Pathway cluster_inhibition Therapeutic Inhibition cluster_resistance Mechanisms of Acquired Resistance BCR BCR LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Proliferation & Survival (NF-κB, etc.) PLCG2->Downstream Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK BTK_mut On-Target Mutation (e.g., T474I, L528W) BTK_mut->BTK Prevents Drug Binding PI3K_AKT Bypass Pathway (PI3K/AKT Activation) PI3K_AKT->Downstream Bypasses BTK

Caption: Pirtobrutinib action and key mechanisms of acquired resistance.

References

Minimizing batch-to-batch variability of synthesized (R)-Pirtobrutinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of (R)-Pirtobrutinib.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: We are observing significant variability in the yield of our final this compound product across different batches. What are the potential causes and how can we mitigate this?

A1: Yield variability can stem from several factors throughout the multi-step synthesis. Key areas to investigate include:

  • Raw Material Quality: Ensure the purity and consistency of starting materials, particularly the chiral amine (S)-1,1,1-trifluoro-propan-2-amine, as impurities can affect reaction efficiency.

  • Reaction Conditions: Strict control over reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial. Even minor deviations can impact yield.

  • Work-up and Purification: Inconsistent work-up procedures or variations in purification methods (e.g., crystallization, chromatography) can lead to product loss.

Recommended Actions:

  • Qualify Raw Material Vendors: Establish stringent quality control specifications for all starting materials and intermediates.

  • Standardize Operating Procedures (SOPs): Implement and strictly adhere to detailed SOPs for all synthetic steps, including reagent addition rates and mixing speeds.

  • Process Analytical Technology (PAT): Where possible, utilize in-process monitoring (e.g., HPLC, UPLC) to track reaction completion and impurity formation in real-time.

Q2: Our latest batch shows a lower than expected chiral purity for this compound. What could be the cause of this enantiomeric excess degradation?

A2: Maintaining the stereochemical integrity of the (S)-1,1,1-trifluoropropan-2-yl moiety is critical. A decrease in chiral purity can be attributed to:

  • Racemization during Pyrazole Formation: The reaction conditions for the pyrazole ring synthesis, if not carefully controlled, could potentially lead to racemization of the chiral center.

  • Epimerization during Downstream Processing: Exposure to harsh acidic or basic conditions during subsequent steps or purification could cause epimerization.

  • Chiral Starting Material Quality: The initial chiral purity of (S)-1,1,1-trifluoro-propan-2-amine might be lower than specified.

Recommended Actions:

  • Confirm Starting Material Purity: Verify the enantiomeric excess of the chiral amine for each new lot.

  • Optimize Reaction Conditions: Carefully control the temperature and pH during the pyrazole synthesis and subsequent steps.

  • Chiral HPLC Analysis: Implement chiral HPLC analysis at intermediate stages to pinpoint where the loss of stereochemical purity is occurring.

Q3: We are struggling with inconsistent purity profiles in our final product, with varying levels of a specific impurity. How can we identify and control this?

A3: The presence of recurring impurities suggests a systematic issue in the synthetic process. The key to control is identification and then process optimization.

  • Impurity Identification: Utilize LC-MS/MS to identify the structure of the impurity.[][2] This will provide clues as to its origin (e.g., unreacted starting material, a side-product, or a degradation product).

  • Forced Degradation Studies: Understanding the degradation pathways of Pirtobrutinib under stress conditions (acid, base, oxidation, heat, light) can help predict and identify potential process impurities.[3][4]

Recommended Actions:

  • Route Cause Analysis: Once the impurity is identified, review the synthetic route to determine at which step it could be formed.

  • Process Optimization: Adjust reaction conditions (e.g., temperature, solvent, catalyst) or purification methods to minimize the formation of the identified impurity.

  • Specification Setting: Establish and justify acceptable limits for known and unknown impurities in the final product based on regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is a multi-step process that generally involves three key stages:

  • Formation of the Pyrazole Core: This typically involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

  • Introduction of the Chiral Moiety: The (S)-1,1,1-trifluoropropan-2-yl group is introduced by reacting the corresponding chiral hydrazine with the pyrazole precursor.

  • Amide Coupling: The final step is an amide bond formation between the pyrazole carboxylic acid intermediate and an aminomethylphenyl fragment bearing the 5-fluoro-2-methoxybenzoyl group.

Q2: Which analytical techniques are recommended for quality control and batch release of this compound?

A2: A comprehensive suite of analytical methods is necessary to ensure the quality and consistency of each batch.[5] Recommended techniques include:

  • RP-HPLC/UPLC: For assessing purity, quantifying impurities, and assay determination.

  • Chiral HPLC: To determine the enantiomeric purity and quantify the undesired (S)-enantiomer.

  • LC-MS/MS: For the identification and characterization of impurities and degradation products.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identity of the final compound.

  • DSC and TGA: To characterize the solid-state properties and thermal stability.

Q3: How can we control the solid-state form (polymorphism) of the final this compound product?

A3: Polymorphism can significantly impact the physical and chemical properties of the active pharmaceutical ingredient (API), including its solubility and bioavailability. Control over the solid-state form is achieved through:

  • Controlled Crystallization: Carefully controlling the crystallization conditions (solvent system, temperature, cooling rate, and agitation) is paramount.

  • Seeding: Using seed crystals of the desired polymorph can help ensure consistent crystallization of that form.

  • Characterization: Employing techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize and confirm the polymorphic form of each batch.

Data Presentation

Table 1: Representative Batch-to-Batch Variability Data for this compound Synthesis

ParameterBatch 1Batch 2Batch 3Batch 4Specification
Yield (%) 75.268.578.176.5> 70%
Purity (HPLC, % Area) 99.699.199.899.7≥ 99.5%
Chiral Purity (e.e., %) 99.899.399.999.8≥ 99.5%
Largest Impurity (%) 0.080.150.050.06≤ 0.10%
Total Impurities (%) 0.250.480.180.21≤ 0.50%

Experimental Protocols

Protocol 1: Amide Coupling for this compound

  • Reagents and Materials:

    • (S)-5-amino-3-(4-(aminomethyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide

    • 5-fluoro-2-methoxybenzoic acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • To a solution of 5-fluoro-2-methoxybenzoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

    • Add (S)-5-amino-3-(4-(aminomethyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring for completion by HPLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualizations

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A 5-fluoro-2-methoxybenzoic acid E Intermediate Amide A->E Amide Coupling B 4-(aminomethyl)benzoic acid B->E C (S)-1,1,1-trifluoro-propan-2-amine F Pyrazole Core C->F Cyclization D Malononitrile D->F E->F Knoevenagel Condensation G This compound F->G Hydrolysis & Amidation

Caption: Simplified synthetic pathway for this compound.

G Start Batch Fails Specification (Yield, Purity, or Chiral Purity) CheckRaw 1. Verify Raw Material Quality (Purity, Chiral Purity, CoA) Start->CheckRaw CheckProcess 2. Audit Process Parameters (Temp, Time, Stoichiometry) Start->CheckProcess CheckPurification 3. Review Work-up & Purification (Solvents, Procedures, Yield Loss) Start->CheckPurification AnalyzeRootCause 5. Root Cause Analysis CheckRaw->AnalyzeRootCause IdentifyImpurity 4. Identify Impurity Structure (LC-MS/MS) CheckProcess->IdentifyImpurity If Purity Issue CheckProcess->AnalyzeRootCause CheckPurification->AnalyzeRootCause IdentifyImpurity->AnalyzeRootCause Optimize 6. Optimize Reaction/Purification Step AnalyzeRootCause->Optimize End Batch Meets Specification Optimize->End

Caption: Troubleshooting workflow for batch-to-batch variability.

References

Best practices for long-term storage of (R)-Pirtobrutinib solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage and handling of (R)-Pirtobrutinib solutions. It is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound powder should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years.[1] To prevent degradation from moisture and light, it is crucial to store the compound in a tightly sealed, light-resistant container.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For optimal stability, stock solutions should be prepared in high-purity, anhydrous DMSO. Once prepared, these stock solutions can be stored for up to one year at -80°C or for one month at -20°C.[2] To avoid degradation resulting from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: Can I store this compound in aqueous solutions?

A3: It is not recommended to store this compound in aqueous solutions for extended periods. The aqueous solubility of Pirtobrutinib is very low across a pH range of 1 to 7.[3] Furthermore, forced degradation studies indicate that the compound is susceptible to degradation under acidic and alkaline conditions.[4] For experiments requiring aqueous dilutions, it is best to prepare them fresh from a DMSO stock solution immediately before use.

Q4: What is the mechanism of action of this compound?

A4: this compound is a highly selective and potent, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, trafficking, and survival. By reversibly binding to BTK, Pirtobrutinib effectively blocks its activity, including in cases where resistance to covalent BTK inhibitors has developed due to mutations at the C481 residue.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous media.

  • Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound may precipitate out of solution.

  • Solution:

    • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your experimental setup, as most cell lines can tolerate this level without significant cytotoxicity.

    • Increase Final Volume: Diluting the compound into a larger volume of aqueous medium can help to keep it in solution.

    • Use a Surfactant or Co-solvent: For in vivo formulations, co-solvents such as PEG300 and Tween 80 can be used to improve solubility. For in vitro assays, the use of a small amount of a biocompatible surfactant may be considered, but its compatibility with the specific assay should be validated.

    • Sonication: Gentle sonication can help to redissolve small amounts of precipitate.

Issue 2: Inconsistent or lower-than-expected activity in experiments.

  • Cause: This could be due to the degradation of the this compound compound or inaccurate concentration of the working solution.

  • Solution:

    • Verify Stock Solution Integrity: If you suspect issues with the stock solution, its concentration and purity can be verified using a stability-indicating HPLC method as described in the experimental protocols section.

    • Proper Storage: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture.

    • Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots of the stock solution to prevent degradation that can occur with multiple freeze-thaw cycles.

    • Prepare Fresh Dilutions: Always prepare aqueous working solutions fresh from the stock solution immediately before use.

Issue 3: Stock solution appears discolored (e.g., yellow or brown).

  • Cause: Discoloration can be an indicator of compound degradation. Forced degradation studies have shown that this compound is susceptible to degradation under oxidative and thermal stress.

  • Solution:

    • Discard the Solution: If the solution is noticeably discolored, it is best to discard it and prepare a fresh stock solution from the solid compound.

    • Re-evaluate Storage Conditions: Ensure that the stock solution is stored in a tightly sealed container at the recommended temperature (-80°C for long-term) and protected from light.

    • Use High-Purity Solvent: Ensure that the DMSO used for preparing the stock solution is anhydrous and of high purity, as contaminants can promote degradation.

Data Presentation

Table 1: Solubility and Storage Recommendations for this compound

FormSolvent/ConditionSolubility/StabilityStorage TemperatureDurationRecommendations
Solid Powder N/A≥ 4 years stability-20°C≥ 4 yearsStore in a tightly sealed, light-resistant container.
Stock Solution DMSO~5-96 mg/mL-80°CUp to 1 yearAliquot into single-use volumes to avoid freeze-thaw cycles. Use anhydrous, high-purity DMSO.
-20°CUp to 1 monthFor shorter-term storage.
Stock Solution Ethanol~5-48 mg/mL-20°C or -80°CNot specified, shorter than DMSOUse with caution for long-term storage.
Stock Solution DMF~3 mg/mL-20°C or -80°CNot specified, shorter than DMSOUse with caution for long-term storage.
Aqueous Dilutions Aqueous Buffers/MediaVery low solubilityRoom Temp or 2-8°C≤ 24 hoursPrepare fresh from stock solution for immediate use.

Table 2: Stability of this compound Under Forced Degradation Conditions

ConditionStabilityPotential Degradation Pathway
Acidic (e.g., 0.1 M HCl) Susceptible to degradationHydrolysis of amide or other labile functional groups.
Alkaline (e.g., 0.1 M NaOH) Susceptible to degradationBase-catalyzed hydrolysis.
Oxidative (e.g., 3% H₂O₂) Susceptible to degradationOxidation of electron-rich moieties.
Thermal (e.g., 60°C) Susceptible to degradationThermally induced decomposition.
Photolytic (UV/Vis light) StableThe molecule does not appear to be highly sensitive to light-induced degradation.
Hydrolytic (Neutral pH) StableRelatively stable in neutral aqueous conditions for short periods.
Reductive StableThe molecule is resistant to reduction.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-resistant vials (e.g., amber cryovials).

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol is adapted from published methods for analyzing Pirtobrutinib and its degradants.

  • Instrumentation: A standard HPLC system with a PDA or UV detector.

  • Column: Agilent Eclipse C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 219 nm or 234 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a calibration curve using freshly prepared standards of this compound.

    • Dilute the stored sample to fall within the linear range of the calibration curve.

    • Inject the sample onto the HPLC system.

    • Quantify the peak area of the parent this compound compound and any visible degradation products.

    • Compare the concentration of the stored sample to a freshly prepared standard to determine the percentage of degradation.

Mandatory Visualization

Troubleshooting_Pirtobrutinib_Storage start Start: Experiment with Pirtobrutinib Solution issue Encounter Issue? start->issue precipitate Precipitation in Aqueous Media? issue->precipitate Yes end_good Proceed with Experiment issue->end_good No low_activity Low/Inconsistent Activity? precipitate->low_activity No solve_precipitate Action: - Lower final DMSO% - Increase volume - Use co-solvents - Sonicate precipitate->solve_precipitate Yes discoloration Solution Discolored? low_activity->discoloration No solve_activity Action: - Verify concentration (HPLC) - Use fresh aliquots - Check storage conditions - Prepare fresh dilutions low_activity->solve_activity Yes solve_discoloration Action: - Discard solution - Prepare fresh stock - Use anhydrous solvent - Store properly discoloration->solve_discoloration Yes end_bad Re-evaluate Protocol discoloration->end_bad No solve_precipitate->end_good solve_activity->end_good solve_discoloration->end_good

Caption: Troubleshooting workflow for common issues with this compound solutions.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK (Kinases) BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Pirtobrutinib This compound Pirtobrutinib->BTK Inhibits DAG_IP3 DAG & IP3 (Second Messengers) PLCg2->DAG_IP3 NFkB_NFAT NF-κB, NFAT, AP-1 (Transcription Factors) DAG_IP3->NFkB_NFAT Signal Transduction CellResponse B-Cell Proliferation, Survival & Adhesion NFkB_NFAT->CellResponse Gene Expression

References

Pirtobrutinib Technical Support Center: Strategies to Reduce Neutropenia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding neutropenia as an adverse effect of pirtobrutinib.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of neutropenia with pirtobrutinib in clinical trials?

A1: Neutropenia is a common adverse event associated with pirtobrutinib. Data from the BRUIN phase 1/2 clinical trial provides the most comprehensive overview of its incidence.

Incidence of Pirtobrutinib-Induced Neutropenia in the BRUIN Trial

Population Any Grade Neutropenia Grade ≥3 Neutropenia Grade 4 Neutropenia Febrile Neutropenia
All Patients with Hematologic Malignancies (n=593) 46% 26% 14% 4%
Patients with CLL/SLL (n=317) 32.5% 26.8% Not specified Not specified

| Patients Intolerant to a Prior BTKi (n=127) | 37.0% | Not specified | Not specified | Not specified |

Data compiled from multiple reports of the BRUIN clinical trial.[1][2][3]

Q2: What is the likely mechanism of pirtobrutinib-induced neutropenia?

A2: The development of neutropenia with pirtobrutinib is thought to be an on-target effect of Bruton's tyrosine kinase (BTK) inhibition. BTK is not only crucial for B-cell signaling but also plays a role in the development and function of myeloid cells, including neutrophils. By inhibiting BTK, pirtobrutinib may interfere with the normal processes of granulopoiesis (the production of granulocytes, including neutrophils) in the bone marrow. This is a recognized class effect of BTK inhibitors.

dot graph "Pirtobrutinib_Neutropenia_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Pirtobrutinib [label="Pirtobrutinib", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BTK [label="Bruton's Tyrosine Kinase (BTK)\nin Myeloid Progenitor Cells", fillcolor="#FBBC05"]; Granulopoiesis [label="Normal Granulopoiesis\n(Neutrophil Development)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neutrophils [label="Mature Neutrophils", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutropenia [label="Neutropenia\n(Reduced Neutrophil Count)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pirtobrutinib -> BTK [label="Inhibits"]; BTK -> Granulopoiesis [label="Is required for"]; Granulopoiesis -> Neutrophils; Pirtobrutinib -> Neutropenia [style=dashed, label="Leads to"]; } dot Caption: Putative mechanism of pirtobrutinib-induced neutropenia.

Q3: Are there established clinical guidelines for managing pirtobrutinib-induced neutropenia?

A3: Yes, the prescribing information for pirtobrutinib (Jaypirca®) provides specific recommendations for dose modifications based on the severity of neutropenia.

Troubleshooting Guide: Managing Pirtobrutinib-Induced Neutropenia in a Research Setting

This guide provides actionable steps for researchers encountering neutropenia in preclinical or clinical research involving pirtobrutinib.

Initial Assessment and Monitoring
  • Regular Monitoring: It is crucial to monitor complete blood counts (CBCs) regularly throughout treatment with pirtobrutinib.

  • Grading of Neutropenia: Neutropenia should be graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Management Strategies

1. Dose Modification:

Based on the pirtobrutinib prescribing information, the following dose adjustments are recommended for neutropenia:

Pirtobrutinib Dose Modification for Neutropenia

Adverse Reaction Severity Modification
Neutropenia Grade 3 or 4 (Absolute Neutrophil Count [ANC] <1.0 x 10⁹/L) Interrupt pirtobrutinib treatment.
Upon recovery to Grade 1 or baseline (ANC ≥1.5 x 10⁹/L) Resume pirtobrutinib at the same dose.
For recurrent Grade 3 or 4 neutropenia Consider dose reduction after recovery.
Febrile Neutropenia Any Grade Interrupt pirtobrutinib treatment.

| | Upon recovery | Resume pirtobrutinib at a reduced dose. |

Note: Consult the full prescribing information for detailed dose reduction schedules.

2. Supportive Care with Granulocyte Colony-Stimulating Factor (G-CSF):

The use of G-CSF is a standard approach for managing chemotherapy-induced neutropenia and can be considered for pirtobrutinib-induced neutropenia, particularly in cases of severe or febrile neutropenia. While large-scale clinical trial data on the specific use of G-CSF with pirtobrutinib is limited, its use is guided by established principles of managing drug-induced neutropenia.

dot graph "GCSF_Intervention_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Start [label="Pirtobrutinib Treatment Initiated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Monitor CBC Regularly", shape=diamond, fillcolor="#FBBC05"]; Neutropenia_Dev [label="Neutropenia Develops\n(Grade 3/4 or Febrile)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Interrupt_Pirtobrutinib [label="Interrupt Pirtobrutinib", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Consider_GCSF [label="Consider G-CSF Administration", shape=diamond, fillcolor="#FBBC05"]; Monitor_ANC [label="Monitor ANC Recovery", shape=diamond, fillcolor="#FBBC05"]; Resume_Pirtobrutinib [label="Resume Pirtobrutinib\n(potentially at a reduced dose)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Monitor; Monitor -> Neutropenia_Dev [label="Yes"]; Monitor -> Monitor [label="No"]; Neutropenia_Dev -> Interrupt_Pirtobrutinib; Interrupt_Pirtobrutinib -> Consider_GCSF; Consider_GCSF -> Monitor_ANC; Monitor_ANC -> Resume_Pirtobrutinib [label="ANC recovers"]; Monitor_ANC -> Consider_GCSF [label="ANC remains low"]; } dot Caption: Clinical workflow for managing pirtobrutinib-induced neutropenia.

Experimental Protocols

Protocol 1: In Vitro Assessment of Pirtobrutinib's Effect on Neutrophil Differentiation

Objective: To determine the direct impact of pirtobrutinib on the differentiation of hematopoietic stem and progenitor cells (HSPCs) into mature neutrophils.

Methodology:

  • Cell Source: Isolate CD34+ HSPCs from human cord blood or bone marrow.

  • Culture Medium: Utilize a serum-free medium supplemented with a cytokine cocktail to promote myeloid differentiation (e.g., SCF, TPO, FLT3-L, IL-3, IL-6, and G-CSF).

  • Pirtobrutinib Treatment: Culture the HSPCs in the presence of varying concentrations of pirtobrutinib (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO).

  • Time course: Culture the cells for 14-21 days, collecting samples at various time points (e.g., day 7, 14, 21).

  • Analysis:

    • Flow Cytometry: Assess the expression of myeloid and neutrophil-specific surface markers (e.g., CD33, CD11b, CD15, CD16) to quantify the proportion of cells at different stages of differentiation.

    • Morphological Analysis: Perform cytospins and Wright-Giemsa staining to visually assess neutrophil morphology.

    • Functional Assays: Evaluate the functionality of the differentiated neutrophils through assays such as phagocytosis (e.g., using fluorescently labeled beads or bacteria) and oxidative burst (e.g., using dihydrorhodamine 123).

dot graph "Neutrophil_Differentiation_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Start [label="Isolate CD34+ HSPCs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Culture [label="Culture with Myeloid\nDifferentiation Cytokines", fillcolor="#FBBC05"]; Treatment [label="Treat with Pirtobrutinib\n(or Vehicle Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Timepoints [label="Incubate for 14-21 Days\n(Collect samples at Day 7, 14, 21)", shape=cds, fillcolor="#F1F3F4"]; Analysis [label="Analysis", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Flow [label="Flow Cytometry\n(CD33, CD11b, CD15, CD16)"]; Morphology [label="Morphological Analysis\n(Wright-Giemsa Stain)"]; Function [label="Functional Assays\n(Phagocytosis, Oxidative Burst)"];

Start -> Culture; Culture -> Treatment; Treatment -> Timepoints; Timepoints -> Analysis; Analysis -> Flow; Analysis -> Morphology; Analysis -> Function; } dot Caption: Experimental workflow for in vitro neutrophil differentiation assay.

References

Enhancing (R)-Pirtobrutinib's Efficacy: A Technical Support Center for Combination Strategies with Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the enhanced efficacy of (R)-Pirtobrutinib in combination with other kinase inhibitors. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound with other kinase inhibitors?

A1: this compound is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. While effective as a monotherapy, combining it with inhibitors of other pro-survival pathways can lead to synergistic anti-tumor effects and potentially overcome resistance mechanisms. For instance, combining Pirtobrutinib with a BCL-2 inhibitor like venetoclax dually targets both BCR-mediated proliferation and apoptosis evasion, a common dependency in B-cell malignancies.

Q2: Which combination strategies with this compound have shown the most promise?

A2: The combination of Pirtobrutinib with the BCL-2 inhibitor venetoclax has demonstrated significant synergy in preclinical models of Mantle Cell Lymphoma (MCL) and is being actively investigated in clinical trials for Chronic Lymphocytic Leukemia (CLL) and other B-cell malignancies.[1] Additionally, the triplet combination of Pirtobrutinib, venetoclax, and the anti-CD20 monoclonal antibody obinutuzumab has shown high rates of undetectable measurable residual disease (uMRD) in first-line treatment of CLL.[2][3]

Q3: How is synergy between this compound and other kinase inhibitors quantified?

A3: Synergy is typically quantified using the Combination Index (CI) method developed by Chou and Talalay. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism. This is often calculated from data generated in a checkerboard viability assay.

Q4: What are the known mechanisms of resistance to this compound, and can combination therapy overcome them?

A4: Resistance to Pirtobrutinib can emerge through on-target mutations in the BTK kinase domain (e.g., T474I, L528W) or through activation of downstream signaling molecules like PLCγ2.[4][5] Combination therapy offers a rational approach to overcoming such resistance. For example, by co-targeting a parallel survival pathway like BCL-2 with venetoclax, the cancer cell's reliance on the BTK pathway is reduced, potentially rendering BTK mutations less effective at driving resistance.

Q5: Are there any preclinical data on combining this compound with CDK4/6 inhibitors like palbociclib?

A5: While preclinical studies have shown that the combination of the first-generation BTK inhibitor ibrutinib with palbociclib is active in MCL, specific preclinical data for the combination of pirtobrutinib and palbociclib is not yet widely published. However, given the rationale of targeting both cell cycle progression (CDK4/6) and B-cell signaling (BTK), this remains an area of high interest for future investigation.

Troubleshooting Guides

Issue 1: Inconsistent or lack of synergy observed in in-vitro combination assays.

  • Possible Cause: Cell line dependency. The synergistic effect of a drug combination is often cell-context dependent. The specific genetic background of your chosen cell line may not render it sensitive to the dual pathway inhibition.

  • Troubleshooting Steps:

    • Cell Line Profiling: Ensure your chosen cell line expresses the targets of both drugs (e.g., BTK and BCL-2).

    • Test a Panel of Cell Lines: Use a panel of cell lines with different genetic backgrounds to identify those that are most sensitive to the combination.

    • Confirm Target Engagement: Use techniques like Western blotting to confirm that each inhibitor is hitting its respective target at the concentrations used in your synergy assay.

Issue 2: High background toxicity in control wells.

  • Possible Cause: Solvent toxicity or inappropriate drug concentrations. The solvent used to dissolve the inhibitors (e.g., DMSO) can be toxic to cells at high concentrations. Also, the selected drug concentrations might be too high, leading to general cytotoxicity rather than specific pathway inhibition.

  • Troubleshooting Steps:

    • Solvent Control: Always include a vehicle control (e.g., DMSO) at the highest concentration used in your experiment to assess its contribution to cell death.

    • Dose-Response Curves: Perform single-agent dose-response curves for each inhibitor to determine the appropriate concentration range for the combination studies. The concentrations used in the combination assay should ideally be around the IC50 of each drug.

    • Optimize Seeding Density: Ensure that the cell seeding density is optimal for the duration of the assay to avoid artifacts from overgrowth or cell death due to nutrient depletion.

Issue 3: Difficulty in interpreting in-vivo xenograft data for combination therapies.

  • Possible Cause: Suboptimal dosing, scheduling, or pharmacokinetic interactions. The efficacy of a combination in vivo depends on achieving sufficient and sustained target inhibition for both drugs at the tumor site.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If possible, conduct pilot PK/PD studies to determine the optimal dosing and schedule for each drug to achieve target modulation in the tumor.

    • Staggered Dosing Schedules: Explore different dosing schedules, such as sequential or intermittent dosing, which can sometimes enhance efficacy and reduce toxicity compared to concurrent administration.

    • Monitor for Toxicity: Closely monitor animal weight and overall health to ensure that the observed anti-tumor effect is not due to systemic toxicity.

Quantitative Data

Table 1: In Vitro Synergy of this compound and Venetoclax in Mantle Cell Lymphoma (MCL) Cell Lines

Cell LinePirtobrutinib IC50 (nM)Venetoclax IC50 (nM)Combination Index (CI) at ED50Synergy/Antagonism
JeKo-15.28.5< 1Synergy
Mino8.712.3< 1Synergy
Rec-115.125.6< 1Synergy
Granta-51922.438.1< 1Synergy

Data adapted from preclinical studies. Actual values may vary based on experimental conditions.

Table 2: Clinical Efficacy of Pirtobrutinib, Venetoclax, and Obinutuzumab in Treatment-Naïve CLL (NCT05536349)

OutcomeTimepointPeripheral BloodBone Marrow
uMRD Rate (<10⁻⁶) End of Cycle 779% (34/43)65% (28/43)
uMRD Rate (<10⁻⁶) End of Cycle 1389% (24/27)81% (22/27)

uMRD: undetectable Measurable Residual Disease. Data represents the percentage of patients achieving uMRD at the specified sensitivity.

Table 3: Key Grade ≥3 Adverse Events in the Pirtobrutinib, Venetoclax, and Obinutuzumab Combination Trial

Adverse EventPercentage of Patients
Neutropenia 58%
Thrombocytopenia 18%

Data from the Phase 2 clinical trial NCT05536349.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using a Checkerboard Viability Assay

  • Cell Seeding: Seed MCL cell lines (e.g., JeKo-1, Mino) in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium. Allow cells to adhere/stabilize for 24 hours.

  • Drug Preparation: Prepare 2-fold serial dilutions of this compound and venetoclax in separate 96-well plates. A typical concentration range would be 0.1 nM to 10 µM.

  • Treatment: Add the drug dilutions to the cell plates in a checkerboard format, where each well receives a unique combination of concentrations of the two drugs. Include single-agent and vehicle controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assay: Assess cell viability using a luminescent assay such as CellTiter-Glo® (Promega). Add the reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Calculate the IC50 values for each drug alone and in combination. Determine the Combination Index (CI) using software like CompuSyn.

Protocol 2: Western Blot Analysis of Downstream Signaling

  • Cell Treatment and Lysis: Treat MCL cells with this compound, venetoclax, the combination, or vehicle control for 24 hours. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-BTK, total BTK, BCL-2, MCL-1, BIM, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Pirtobrutinib_Venetoclax_Synergy cluster_BCR_Pathway BCR Signaling Pathway cluster_Apoptosis_Pathway Apoptosis Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates BCL2 BCL-2 BTK->BCL2 Upregulates NFkB NF-κB PLCg2->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes BIM BIM (Pro-apoptotic) BCL2->BIM Inhibits Apoptosis Apoptosis BIM->Apoptosis Induces Pirtobrutinib This compound Pirtobrutinib->BTK Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Synergistic mechanism of this compound and Venetoclax.

Experimental_Workflow start Start cell_seeding Seed MCL Cells in 96-well Plates start->cell_seeding drug_prep Prepare Serial Dilutions of Pirtobrutinib & Venetoclax cell_seeding->drug_prep treatment Treat Cells with Drug Combinations (Checkerboard) drug_prep->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform CellTiter-Glo Viability Assay incubation->viability_assay data_analysis Analyze Data: IC50 & Combination Index viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro synergy assessment.

Troubleshooting_Logic start Inconsistent Synergy Results check_cell_line Is the cell line appropriate? (Target expression, dependency) start->check_cell_line No check_concentrations Are drug concentrations optimal? (Not overly toxic) start->check_concentrations No check_assay_conditions Are assay conditions consistent? (Seeding density, incubation time) start->check_assay_conditions No solution1 Solution: Profile cell line for targets or test a panel of lines. check_cell_line->solution1 solution2 Solution: Perform single-agent dose-response curves to guide concentrations. check_concentrations->solution2 solution3 Solution: Standardize all assay parameters and include proper controls. check_assay_conditions->solution3

Caption: Troubleshooting logic for inconsistent synergy results.

References

Validation & Comparative

A Head-to-Head Battle in CLL Models: (R)-Pirtobrutinib versus Ibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the preclinical efficacy of the non-covalent Bruton's tyrosine kinase (BTK) inhibitor, (R)-pirtobrutinib, and the first-in-class covalent BTK inhibitor, ibrutinib, in Chronic Lymphocytic Leukemia (CLL) models reveals distinct advantages for pirtobrutinib, particularly in the context of resistance mutations. This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of their comparative efficacy, supported by experimental data and detailed protocols.

Executive Summary

This compound demonstrates potent and sustained inhibition of both wild-type (WT) and C481S-mutated BTK, a common resistance mechanism to covalent BTK inhibitors like ibrutinib. In preclinical CLL models, pirtobrutinib effectively inhibits B-cell receptor (BCR) signaling, induces apoptosis, and reduces tumor burden. While both drugs show comparable efficacy against wild-type BTK, pirtobrutinib maintains its activity in ibrutinib-resistant models, highlighting its potential to overcome acquired resistance in CLL.

Data Presentation

In Vitro Efficacy: Inhibition of Cell Viability
Cell LineDrugTargetIC50 (approx.)
MEC-1 (BTK-WT)PirtobrutinibBTKComparable to Ibrutinib
MEC-1 (BTK-WT)IbrutinibBTKComparable to Pirtobrutinib
OSU-CLLPirtobrutinibBTKComparable to Ibrutinib
OSU-CLLIbrutinibBTKComparable to Pirtobrutinib

Table 1: Comparative in vitro efficacy of pirtobrutinib and ibrutinib in CLL-like cell lines.

In Vivo Efficacy: Murine Xenograft Models

In a murine xenograft model using MEC-1 cells overexpressing wild-type BTK (BTK-WT), pirtobrutinib treatment for two weeks resulted in a significant reduction in spleen and liver weight, indicating a reduction in tumor burden.[2][3][4][5] While a direct head-to-head comparison with an ibrutinib-treated group in the same study is not detailed, the data underscores the in vivo activity of pirtobrutinib.

ModelTreatmentOrganOutcome
MEC-1 BTK-WT XenograftPirtobrutinibSpleenSignificant weight reduction
MEC-1 BTK-WT XenograftPirtobrutinibLiverWeight reduction
MEC-1 BTK-C481S XenograftPirtobrutinibSpleenNo significant change in weight
MEC-1 BTK-C481S XenograftPirtobrutinibLiverSignificant weight reduction

Table 2: In vivo efficacy of pirtobrutinib in MEC-1 xenograft models.

Signaling Pathway Analysis

Both ibrutinib and pirtobrutinib target Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway essential for B-cell proliferation, differentiation, and survival. However, their mode of inhibition differs significantly.

Ibrutinib is a covalent inhibitor that forms an irreversible bond with the cysteine residue at position 481 (C481) in the ATP-binding site of BTK. This permanently inactivates the enzyme.

This compound is a non-covalent, reversible inhibitor that also binds to the ATP-binding pocket of BTK but does not form a permanent bond. This allows it to inhibit BTK even when the C481 residue is mutated, a common mechanism of resistance to ibrutinib.

BCR_Signaling_Pathway cluster_drugs BTK Inhibitors BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 NFkB NF-κB BTK->NFkB IP3_DAG IP3 / DAG PLCy2->IP3_DAG MAPK MAPK Pathway IP3_DAG->MAPK Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Ca_Flux->Proliferation Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK Irreversible inhibition at C481 Pirtobrutinib This compound (Non-covalent) Pirtobrutinib->BTK Reversible inhibition

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition.

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of pirtobrutinib and ibrutinib on the viability of CLL cells.

Methodology:

  • Cell Culture: MEC-1 or OSU-CLL cell lines are cultured in appropriate media. For primary CLL cells, they are isolated from patient samples.

  • Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of pirtobrutinib or ibrutinib for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is included.

  • Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression model.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start: CLL Cells seed Seed cells in 96-well plate start->seed treat Add serial dilutions of Pirtobrutinib or Ibrutinib incubate Incubate for 48-72 hours treat->incubate add_reagent Add CellTiter-Glo® reagent read Measure luminescence add_reagent->read calculate Calculate IC50 values read->calculate

Workflow for Cell Viability Assay.
Western Blot for BCR Pathway Proteins

Objective: To assess the inhibition of BTK phosphorylation and downstream signaling molecules by pirtobrutinib and ibrutinib.

Methodology:

  • Cell Lysis: CLL cells are treated with pirtobrutinib, ibrutinib, or vehicle control for a specified time, then lysed to extract total protein.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated BTK (p-BTK), total BTK, phosphorylated PLCγ2 (p-PLCγ2), and total PLCγ2.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of pirtobrutinib and ibrutinib in reducing CLL tumor burden.

Methodology:

  • Cell Line and Animal Model: MEC-1 cells, engineered to express wild-type or C481S-mutant BTK, are used. Immunocompromised mice (e.g., NSG mice) are utilized for xenografting.

  • Tumor Implantation: A suspension of MEC-1 cells is injected intravenously or subcutaneously into the mice.

  • Treatment: Once tumors are established or a certain level of engraftment is reached, mice are randomized into treatment groups (vehicle, pirtobrutinib, ibrutinib) and treated daily via oral gavage.

  • Efficacy Assessment: Tumor growth is monitored regularly. At the end of the study, mice are euthanized, and organs such as the spleen and liver are harvested and weighed to assess tumor burden. The percentage of CLL cells in the bone marrow and spleen can also be determined by flow cytometry.

Conclusion

The preclinical data from CLL models indicate that this compound is a highly effective BTK inhibitor with a distinct advantage over ibrutinib in its ability to potently inhibit both wild-type and C481S-mutated BTK. This suggests that pirtobrutinib could be a valuable therapeutic option for CLL patients, especially those who have developed resistance to covalent BTK inhibitors. Further head-to-head preclinical studies with detailed quantitative comparisons would be beneficial to fully elucidate the comparative efficacy of these two agents.

References

A Head-to-Head Comparison of (R)-Pirtobrutinib and Other Non-Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Bruton's tyrosine kinase (BTK) inhibitors is rapidly evolving, with a new generation of non-covalent inhibitors demonstrating significant promise, particularly in overcoming resistance to their covalent predecessors. This guide provides a detailed head-to-head comparison of (R)-Pirtobrutinib (LOXO-305) and other emerging non-covalent BTK inhibitors, including nemtabrutinib (ARQ-531/MK-1026), vecabrutinib (SNS-062), and HMPL-760. We present a comprehensive analysis of their biochemical potency, kinase selectivity, and clinical trial designs, supported by available experimental data.

Introduction to Non-Covalent BTK Inhibition

Bruton's tyrosine kinase is a critical downstream effector of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell malignancies.[1] First-generation BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with a cysteine residue (C481) in the active site of BTK. While highly effective, their efficacy can be compromised by mutations at this binding site, most commonly the C481S mutation, leading to acquired resistance.

Non-covalent BTK inhibitors bind reversibly to the ATP-binding pocket of BTK, independent of the C481 residue. This mechanism allows them to maintain activity against both wild-type (WT) and C481-mutant BTK, offering a valuable therapeutic option for patients who have developed resistance to covalent inhibitors.

Biochemical Potency and Kinase Selectivity

The potency and selectivity of a kinase inhibitor are critical determinants of its efficacy and safety profile. Below is a summary of the available preclinical data for this compound and other non-covalent BTK inhibitors.

InhibitorTargetIC50 (nM)Kinase SelectivityReference
This compound Wild-Type BTK3.2Highly selective. >300-fold selective for BTK over 98% of other kinases.[2][3]
C481S Mutant BTK1.4-[2]
Nemtabrutinib Wild-Type BTK0.85Less selective than pirtobrutinib, with activity against SRC, ERK, and AKT.[4]
C481S Mutant BTK0.39-
Vecabrutinib Wild-Type BTK-Inhibits both BTK and ITK.
C481S Mutant BTK-Retains activity against C481S mutants.
HMPL-760 Wild-Type BTK-Highly selective in a panel of 413 kinases.
C481S Mutant BTK-Potent inhibitor of both WT and C481S BTK.

Note: Direct head-to-head IC50 values in the same assay are not always available in the public domain. The data presented is compiled from various sources and should be interpreted with caution.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the BTK signaling pathway and a general workflow for kinase inhibitor profiling.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_release->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Pirtobrutinib This compound & other non-covalent inhibitors Pirtobrutinib->BTK

BTK Signaling Pathway Inhibition.

Kinase_Inhibitor_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_selectivity Selectivity Profiling recombinant_kinase Recombinant Kinase (e.g., BTK) incubation Incubation recombinant_kinase->incubation inhibitor_dilution Serial Dilution of Inhibitor inhibitor_dilution->incubation kinome_scan Kinome-wide Screening (e.g., KINOMEscan) inhibitor_dilution->kinome_scan detection Detection of Kinase Activity (e.g., Radiometric, Luminescence) incubation->detection ic50_determination IC50 Determination detection->ic50_determination cell_culture Cell Culture (e.g., B-cell lymphoma lines) inhibitor_treatment Inhibitor Treatment cell_culture->inhibitor_treatment cell_viability Cell Viability Assay (e.g., CellTiter-Glo) inhibitor_treatment->cell_viability downstream_signaling Analysis of Downstream Signaling (e.g., Western Blot for p-BTK) inhibitor_treatment->downstream_signaling ec50_determination EC50 Determination cell_viability->ec50_determination off_target_id Identification of Off-Targets kinome_scan->off_target_id

General Kinase Inhibitor Profiling Workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, proprietary protocols are often not fully disclosed, the following outlines the general methodologies employed in the characterization of non-covalent BTK inhibitors based on published literature.

Biochemical Kinase Inhibition Assay (IC50 Determination)
  • Principle: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a purified kinase by 50%.

  • General Protocol:

    • Recombinant human BTK (wild-type or mutant) is incubated with a specific substrate (e.g., a peptide substrate) and ATP in a reaction buffer.

    • The inhibitor, serially diluted to a range of concentrations, is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including:

      • Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assays: Using commercially available kits like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as an indicator of kinase activity.

    • The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Cellular Proliferation Assay (EC50 Determination)
  • Principle: To determine the concentration of an inhibitor that reduces the proliferation of a cell line by 50%.

  • General Protocol:

    • B-cell malignancy cell lines (e.g., TMD-8, OCI-LY10, REC-1) are seeded in 96-well plates and cultured under standard conditions.

    • The cells are treated with a range of concentrations of the BTK inhibitor.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as:

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

      • MTT or XTT assays: Measure the metabolic activity of cells through the reduction of a tetrazolium salt to a colored formazan product.

    • The results are normalized to untreated control cells, and the EC50 value is determined by plotting cell viability against inhibitor concentration.

Kinase Selectivity Profiling (e.g., KINOMEscan™)
  • Principle: To assess the binding affinity of an inhibitor against a large panel of kinases to determine its selectivity.

  • General Protocol:

    • The test inhibitor is incubated with a DNA-tagged kinase panel (e.g., the KINOMEscan™ panel from Eurofins DiscoverX, which includes hundreds of human kinases).

    • The kinase-inhibitor interaction is measured by quantifying the amount of kinase that binds to an immobilized ligand in the presence of the test compound.

    • The results are typically expressed as the percentage of the kinase that remains bound to the control ligand at a specific inhibitor concentration (e.g., 1 µM). A lower percentage indicates stronger binding of the inhibitor to the kinase.

    • Hits are identified as kinases that show significant displacement by the inhibitor, and dose-response curves can be generated to determine the dissociation constant (Kd) for these off-targets.

Clinical Trial Landscape

The clinical development of non-covalent BTK inhibitors is advancing rapidly, with several key trials underway or recently completed.

InhibitorTrial IdentifierPhaseStatusKey Objectives and DesignReference
This compound BRUIN (NCT03740529)1/2OngoingTo evaluate the safety, tolerability, and efficacy of pirtobrutinib in patients with previously treated B-cell malignancies.
BRUIN CLL-314 (NCT05254743)3OngoingA head-to-head comparison of pirtobrutinib versus ibrutinib in patients with CLL/SLL who are BTK inhibitor-naïve.
Nemtabrutinib BELLWAVE-001 (NCT03162536)1/2OngoingTo assess the safety, tolerability, and efficacy of nemtabrutinib in patients with relapsed or refractory B-cell malignancies.
BELLWAVE-008 (NCT05624554)3OngoingTo compare the efficacy and safety of nemtabrutinib to chemoimmunotherapy in previously untreated patients with CLL/SLL without TP53 aberrations.
Vecabrutinib NCT030376451b/2CompletedTo evaluate the safety and clinical activity of vecabrutinib in patients with advanced, BTKi-resistant B-cell malignancies. Development in B-cell malignancies was not pursued due to insufficient clinical activity.
HMPL-760 NCT051766911WithdrawnTo evaluate the safety and tolerability of HMPL-760 in patients with previously treated CLL/SLL or NHL.
NCT051900681CompletedTo evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of HMPL-760 in patients with relapsed/refractory B-cell non-Hodgkin's lymphoma.

Conclusion

This compound and other non-covalent BTK inhibitors represent a significant advancement in the treatment of B-cell malignancies, offering a promising therapeutic strategy for patients who have developed resistance to covalent BTK inhibitors. Preclinical data suggests that pirtobrutinib is a highly selective and potent inhibitor of both wild-type and C481-mutant BTK. While other non-covalent inhibitors like nemtabrutinib also show potent activity, there may be differences in their kinase selectivity profiles that could translate to different clinical efficacy and safety outcomes. The ongoing head-to-head clinical trials will be crucial in defining the comparative efficacy and safety of these agents and establishing their role in the evolving treatment paradigm for B-cell cancers. Continued research into the mechanisms of resistance to non-covalent inhibitors will also be essential for the development of future therapeutic strategies.

References

(R)-Pirtobrutinib: A Paradigm Shift in Overcoming Ibrutinib Resistance in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Pirtobrutinib, a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated significant clinical activity in patients with B-cell malignancies who have developed resistance to covalent BTK inhibitors like ibrutinib.[1][2][3][4][5] This guide provides a comparative analysis of pirtobrutinib's performance against ibrutinib-resistant BTK mutations, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.

The primary mechanism of acquired resistance to first-generation covalent BTK inhibitors (cBTKis) such as ibrutinib, acalabrutinib, and zanubrutinib is the C481S mutation in the BTK enzyme. This mutation prevents the irreversible binding of cBTKis, rendering them less effective. Pirtobrutinib's novel, reversible binding mechanism allows it to potently inhibit both wild-type (WT) and C481S-mutant BTK, offering a crucial therapeutic option for patients with relapsed or refractory disease.

Comparative Efficacy Against Ibrutinib-Resistant Mutations

Biochemical and cell-based assays have consistently demonstrated pirtobrutinib's equipotent inhibition of both wild-type and C481S-mutated BTK. In contrast, covalent inhibitors show a significant loss of activity in the presence of the C481S mutation.

Table 1: Comparative Inhibitory Potency (IC50) of Pirtobrutinib and Ibrutinib against BTK Variants
CompoundTargetAssay TypeIC50 (nM)Reference
Pirtobrutinib BTK (WT)Cellular (Y223 Autophosphorylation)8.8
BTK (C481S)Cellular (Y223 Autophosphorylation)9.8
Ibrutinib BTK (WT)Cellular (Y223 Autophosphorylation)6.2
BTK (C481S)Cellular (Y223 Autophosphorylation)Minimal to no inhibitory activity

Mechanism of Action and Signaling Pathway

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells. Upon BCR activation, BTK is autophosphorylated at Y223 and proceeds to activate downstream signaling molecules, including PLCγ2, AKT, and NF-κB.

Ibrutinib and other covalent inhibitors form a permanent bond with the C481 residue in the BTK active site. The C481S mutation substitutes cysteine with serine, disrupting this covalent bond. Pirtobrutinib, however, binds reversibly to the ATP-binding pocket of BTK, a mechanism that is independent of the C481 residue. This allows pirtobrutinib to effectively inhibit BTK activity even in the presence of the C481S mutation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR BTK_WT BTK (WT) BCR->BTK_WT Activates BTK_C481S BTK (C481S) BCR->BTK_C481S Activates PLCG2 PLCγ2 BTK_WT->PLCG2 Phosphorylates BTK_C481S->PLCG2 Phosphorylates Downstream Downstream Signaling (AKT, NF-κB) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK_WT Inhibits (irreversible) Ibrutinib->BTK_C481S Ineffective Pirtobrutinib This compound (Non-covalent) Pirtobrutinib->BTK_WT Inhibits (reversible) Pirtobrutinib->BTK_C481S Inhibits (reversible)

Caption: BTK signaling pathway and points of inhibition.

Experimental Protocols

The validation of pirtobrutinib's activity against ibrutinib-resistant BTK mutations involves a series of biochemical and cellular assays.

Biochemical Kinase Assays

These assays directly measure the enzymatic activity of purified BTK and the inhibitory effect of compounds.

  • Principle: The assay quantifies the amount of ADP produced from ATP during the kinase reaction.

  • Method (Transcreener® ADP² Assay):

    • Purified recombinant BTK (wild-type or C481S mutant) is incubated with a substrate (e.g., poly(GT)) and ATP in a kinase reaction buffer.

    • The inhibitor (pirtobrutinib or ibrutinib) is added at varying concentrations.

    • The reaction is stopped, and the amount of ADP generated is measured using a detection reagent that produces a fluorescent or luminescent signal.

    • IC50 values are calculated from the dose-response curves.

Cellular BTK Autophosphorylation Assay

This assay assesses the inhibitor's ability to block BTK activation within a cellular context.

  • Principle: Measures the inhibition of BTK autophosphorylation at tyrosine 223 (Y223) upon BCR stimulation.

  • Method:

    • Cell lines expressing BTK (e.g., HEK293 with stably expressed WT or C481S BTK, or CLL patient-derived cells) are used.

    • Cells are pre-incubated with a dose range of the inhibitor.

    • BCR signaling is stimulated (e.g., with anti-IgM antibodies).

    • Cell lysates are prepared, and the levels of phosphorylated BTK (pBTK-Y223) and total BTK are quantified by Western blot or ELISA.

    • The pBTK signal is normalized to the total BTK signal, and IC50 values are determined.

Cell Viability and Chemokine Production Assays

These assays evaluate the downstream functional consequences of BTK inhibition.

  • Principle: Measures the impact of the inhibitor on the viability of malignant B-cells and their production of chemokines (e.g., CCL3, CCL4) that contribute to the tumor microenvironment.

  • Method:

    • CLL patient cells or relevant cell lines are cultured with the inhibitor at various concentrations.

    • Cell viability is assessed after a set incubation period (e.g., 48-72 hours) using assays like MTT or CellTiter-Glo®.

    • The levels of secreted chemokines in the culture supernatant are measured by ELISA.

Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation Kinase_Assay BTK Kinase Assay (WT & C481S) IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Cell_Lines Cell Lines (e.g., HEK293-BTK, MEC-1) Autophospho_Assay BTK Autophosphorylation Assay (pY223) Cell_Lines->Autophospho_Assay Viability_Assay Cell Viability Assay Cell_Lines->Viability_Assay Patient_Cells Primary CLL Cells Patient_Cells->Autophospho_Assay Patient_Cells->Viability_Assay Chemokine_Assay Chemokine Secretion Assay (CCL3/4) Patient_Cells->Chemokine_Assay IC50_Cellular Determine Cellular IC50 & Functional Effects Autophospho_Assay->IC50_Cellular Viability_Assay->IC50_Cellular Chemokine_Assay->IC50_Cellular

Caption: Experimental workflow for validating BTK inhibitor activity.

Resistance to Pirtobrutinib

While pirtobrutinib effectively overcomes resistance mediated by the C481S mutation, acquired resistance to this non-covalent inhibitor can also emerge. Studies have identified the selection of alternative BTK mutations, such as those at the "gatekeeper" residue T474 and kinase-impaired mutations like L528W, in patients who progress on pirtobrutinib therapy. These findings underscore the importance of ongoing genomic surveillance in patients undergoing treatment and the continued development of novel therapeutic strategies.

References

(R)-Pirtobrutinib: A Comparative Analysis of Cross-reactivity with TEC Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of (R)-Pirtobrutinib, a non-covalent Bruton's tyrosine kinase (BTK) inhibitor, with other members of the TEC family of kinases. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of its selectivity and potential off-target effects.

Executive Summary

This compound is a highly selective inhibitor of BTK.[1][2][3][4][5] Preclinical studies demonstrate that it exhibits minimal cross-reactivity with other TEC family kinases, including TEC, at clinically relevant concentrations. Biochemical and cell-based assays confirm a high degree of selectivity, with pirtobrutinib demonstrating over 100-fold greater potency for BTK compared to TEC. This high selectivity is attributed to its unique non-covalent binding mechanism and interaction with the BTK active site.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the inhibitory activity of this compound against BTK and TEC kinases as determined by biochemical assays.

KinaseIC50 (nM)Fold Selectivity vs. BTK
BTK 3.21
TEC >1000>312.5

Data sourced from preclinical characterization studies of pirtobrutinib.

Experimental Methodologies

The data presented in this guide were generated using established and robust experimental protocols, including biochemical kinase assays and cell-based chemoproteomics.

Biochemical Kinase Inhibition Assay (HotSpot™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of pirtobrutinib against purified TEC family kinases.

Methodology:

  • Kinase Reaction Setup: Individual TEC family kinases were incubated with a specific peptide substrate and a phosphate-donating ATP solution.

  • Inhibitor Addition: this compound was added to the reaction mixture at varying concentrations.

  • Reaction Initiation and Termination: The kinase reaction was initiated by the addition of [γ-³³P]ATP and incubated at room temperature. The reaction was subsequently stopped by the addition of phosphoric acid.

  • Signal Detection: The phosphorylated substrate was captured on a filter membrane, and the amount of incorporated radiolabel was quantified using a scintillation counter.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Target Engagement (Chemoproteomics)

Objective: To assess the selectivity of pirtobrutinib for TEC family kinases within a cellular context.

Methodology:

  • Cell Treatment: Peripheral blood mononuclear cells (PBMCs) were incubated with varying concentrations of this compound or a vehicle control.

  • Probe Labeling: A biotinylated, irreversible ATP/ADP acyl phosphate probe was added to the cell lysate. This probe covalently binds to the conserved lysine in the ATP binding pocket of active kinases.

  • Enrichment of Labeled Kinases: Biotinylated proteins were enriched from the cell lysate using streptavidin affinity purification.

  • Mass Spectrometry Analysis: The enriched proteins were digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: The degree of inhibition was determined by the reduction in the spectral counts of a particular kinase in the pirtobrutinib-treated samples compared to the vehicle control. In these studies, at a concentration of 1 µM, pirtobrutinib demonstrated over 50% inhibition for only BTK, TEC, and MEK1/MEK2.

Signaling Pathway Analysis

The TEC family of non-receptor tyrosine kinases, comprising BTK, ITK, TEC, BMX, and TXK, are crucial components of signaling pathways downstream of various cell surface receptors, including B-cell receptors (BCR) and T-cell receptors (TCR). Their activation triggers a cascade of downstream signaling events that are vital for lymphocyte development, activation, and proliferation.

TEC_Family_Signaling cluster_receptor Cell Surface Receptors cluster_tec_kinases TEC Family Kinases BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK Activation TEC TEC TCR->TEC Activation PLCg Phospholipase Cγ (PLCγ) BTK->PLCg ITK->PLCg TEC->PLCg BMX BMX TXK TXK PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling (NF-κB, NFAT, AP-1) Ca_release->Downstream PKC_activation->Downstream Pirtobrutinib This compound Pirtobrutinib->BTK Inhibits

Caption: Simplified signaling pathway of the TEC family kinases.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of a kinase inhibitor.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Purified_Kinases Purified TEC Family Kinases Incubate_Inhibitor Incubate with This compound Purified_Kinases->Incubate_Inhibitor Add_Substrate_ATP Add Substrate & [γ-³³P]ATP Incubate_Inhibitor->Add_Substrate_ATP Measure_Activity Measure Kinase Activity Add_Substrate_ATP->Measure_Activity IC50_Determination Determine IC50 Values Measure_Activity->IC50_Determination Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis Live_Cells Live Cells (e.g., PBMCs) Treat_Inhibitor Treat with This compound Live_Cells->Treat_Inhibitor Lyse_and_Probe Lyse Cells & Add Affinity Probe Treat_Inhibitor->Lyse_and_Probe Enrich_Kinases Enrich Labeled Kinases Lyse_and_Probe->Enrich_Kinases MS_Analysis LC-MS/MS Analysis Enrich_Kinases->MS_Analysis Selectivity_Profile Determine Selectivity Profile MS_Analysis->Selectivity_Profile Selectivity_Profile->Data_Analysis

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Conclusion

The available preclinical data strongly support the high selectivity of this compound for BTK over other TEC family kinases. This favorable selectivity profile, demonstrated through both biochemical and cellular assays, suggests a lower potential for off-target effects mediated by the inhibition of other TEC family members. This characteristic is a key differentiator for pirtobrutinib and may contribute to its observed safety and tolerability profile in clinical settings. Further research and clinical studies will continue to delineate the full spectrum of its kinase interactions and clinical implications.

References

Correlating In Vitro Potency with In Vivo Anti-Tumor Activity of (R)-Pirtobrutinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor (R)-Pirtobrutinib with other approved BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. The focus is on correlating the in vitro potency of these compounds with their in vivo anti-tumor activity, supported by experimental data and detailed methodologies.

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, trafficking, and survival of B-cells.[1][2] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making BTK a key therapeutic target.[3]

This compound is a next-generation, non-covalent (reversible) BTK inhibitor.[4][5] Unlike first and second-generation covalent inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, which form an irreversible bond with the cysteine 481 (C481) residue in the BTK active site, pirtobrutinib's reversible binding mechanism allows it to maintain activity against BTK with the C481S mutation, a common mechanism of acquired resistance to covalent BTK inhibitors. This guide will delve into the preclinical data that substantiates the potency and efficacy of pirtobrutinib in comparison to its covalent counterparts.

In Vitro Potency: A Head-to-Head Comparison

The in vitro potency of BTK inhibitors is a key indicator of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological target.

Enzymatic and Cellular Assays

Biochemical assays using purified BTK enzyme and cell-based assays that measure the inhibition of BTK autophosphorylation or B-cell proliferation are crucial for determining the direct inhibitory activity and cellular potency of these compounds.

InhibitorTargetEnzymatic IC50 (nM)Cellular BTK Autophosphorylation (Y223) IC50 (nM)
This compound Wild-Type BTK3.28.8
BTK C481S Mutant1.49.8
Ibrutinib Wild-Type BTK-6.2
BTK C481S Mutant-Minimal to no activity
Acalabrutinib Wild-Type BTK-20.8
BTK C481S Mutant-Minimal to no activity
Zanubrutinib Wild-Type BTK-6.6
BTK C481S Mutant-Minimal to no activity

Table 1: In Vitro Potency of BTK Inhibitors in Enzymatic and Cellular Assays. Data sourced from preclinical characterization studies of pirtobrutinib.

Cell Proliferation Assays

The ability of BTK inhibitors to inhibit the proliferation of malignant B-cells is a direct measure of their anti-tumor potential. The following table summarizes the IC50 values in two representative lymphoma cell lines: TMD8 (Activated B-cell like Diffuse Large B-cell Lymphoma) and REC-1 (Mantle Cell Lymphoma).

InhibitorTMD8 IC50 (nM)REC-1 IC50 (nM)TMD8 (BTK C481S) IC50 (nM)
This compound 6.43.126.4
Ibrutinib 0.5 - 5.90.5 - 5.9No activity
Acalabrutinib 0.5 - 5.90.5 - 5.9No activity
Zanubrutinib 0.40.9No activity

Table 2: In Vitro Potency of BTK Inhibitors in Cell Proliferation Assays. Data compiled from studies on pirtobrutinib and zanubrutinib.

In Vivo Anti-Tumor Activity: Xenograft Models

The correlation between in vitro potency and in vivo efficacy is critical for the clinical translation of a drug candidate. This is often evaluated in preclinical xenograft models where human tumor cells are implanted in immunodeficient mice.

TMD8 Xenograft Model
InhibitorDosing RegimenTumor Growth Inhibition (TGI) / Tumor Regression (TR)
This compound 10 mg/kg BIDSignificant TGI
30 mg/kg BIDSignificant TGI
10 mg/kg BID (BTK C481S)-29% TR
30 mg/kg BID (BTK C481S)-48% TR
Ibrutinib 12.5 mg/kg in chowInhibition of tumor growth (not statistically significant vs. vehicle)
Acalabrutinib 4 mg/kg BIDLess TGI than Zanubrutinib
8 mg/kg BIDLess TGI than Zanubrutinib
Zanubrutinib 20 mg/kg BIDSuperior TGI compared to Acalabrutinib

Table 3: In Vivo Efficacy of BTK Inhibitors in the TMD8 Xenograft Model. BID: twice daily. Data is a synthesis from multiple preclinical studies.

REC-1 Xenograft Model
InhibitorDosing RegimenTumor Growth Inhibition (TGI) / Tumor Regression (TR)
This compound 10 mg/kg BID80% TGI
30 mg/kg BID84% TGI
50 mg/kg BID-11% TR
Ibrutinib 100 mg/kg/day59% TGI
Acalabrutinib 100 mg/kg/day58% TGI
Zanubrutinib --

Table 4: In Vivo Efficacy of BTK Inhibitors in the REC-1 Xenograft Model. BID: twice daily. Data compiled from various preclinical investigations.

Visualizing the Mechanisms and Workflows

To better understand the context of these findings, the following diagrams illustrate the BTK signaling pathway and the general experimental workflows used to generate the data presented.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG PIP2 PIP2 PIP2->PLCG2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation Cell Proliferation, Survival, Adhesion NFkB_MAPK->Proliferation Pirtobrutinib This compound (Non-covalent) Pirtobrutinib->BTK Covalent_BTKi Ibrutinib, Acalabrutinib, Zanubrutinib (Covalent) Covalent_BTKi->BTK

Caption: BTK Signaling Pathway and Points of Inhibition.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified BTK Enzyme or Cells Incubation Incubation with Substrate & ATP Enzyme->Incubation Inhibitor BTK Inhibitor (Serial Dilutions) Inhibitor->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection IC50 IC50 Calculation Detection->IC50

Caption: General In Vitro Experimental Workflow.

In_Vivo_Workflow cluster_model Model Development cluster_treatment Treatment cluster_evaluation Evaluation Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth (Palpable) Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Drug Administration Randomization->Dosing Measurement Tumor Volume Measurement Dosing->Measurement Analysis Efficacy Analysis (TGI/TR) Measurement->Analysis

Caption: General In Vivo Xenograft Experimental Workflow.

Experimental Protocols

In Vitro BTK Kinase Inhibition Assay (Radiometric)

Objective: To determine the IC50 value of a test compound against purified BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serial dilutions)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a reaction plate, add the BTK enzyme and the test compound dilutions. Incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the Poly(Glu,Tyr) substrate and [γ-³³P]ATP.

  • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value using non-linear regression analysis.

Cell-Based BTK Autophosphorylation Assay

Objective: To measure the inhibition of BTK autophosphorylation in a cellular context.

Materials:

  • HEK293 cells stably expressing BTK or BTK C481S mutant

  • Cell culture medium and supplements

  • Test compounds (serial dilutions)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-BTK (Y223), anti-total BTK

  • Western blotting reagents and equipment

Procedure:

  • Seed the HEK293-BTK cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2 hours).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-BTK and total BTK.

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.

  • Calculate the percentage of inhibition and determine the IC50 value.

B-Cell Proliferation Assay

Objective: To assess the effect of BTK inhibitors on the proliferation of lymphoma cell lines.

Materials:

  • TMD8 or REC-1 cells

  • RPMI-1640 medium with 10% FBS

  • Test compounds (serial dilutions)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Plate the TMD8 or REC-1 cells in 384-well plates at a predetermined density (e.g., 1500-2500 cells/well).

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of proliferation inhibition relative to a vehicle control and determine the IC50 value.

In Vivo TMD8 Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of BTK inhibitors.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • TMD8 cells

  • Matrigel

  • Test compounds formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of TMD8 cells mixed with Matrigel into the flank of the mice.

  • Monitor the mice for tumor growth.

  • When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compounds or vehicle to the respective groups according to the planned dosing schedule (e.g., once or twice daily oral gavage).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • At the end of the study, calculate the percentage of tumor growth inhibition (TGI) or tumor regression (TR) for each treatment group compared to the vehicle control group.

Conclusion

The preclinical data presented in this guide demonstrate a strong correlation between the in vitro potency and in vivo anti-tumor activity of this compound. Its non-covalent, reversible mechanism of action translates to sustained potent inhibition of both wild-type and C481S-mutant BTK in enzymatic and cellular assays. This in vitro profile is mirrored in vivo, where pirtobrutinib exhibits significant tumor growth inhibition and even regression in xenograft models of B-cell malignancies, including those resistant to covalent BTK inhibitors.

In comparison, while covalent BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib are highly potent against wild-type BTK, their efficacy is compromised by the C481S mutation. The comprehensive data and detailed protocols provided herein serve as a valuable resource for researchers and drug development professionals in the field of B-cell malignancies, facilitating a deeper understanding of the therapeutic potential of this compound and its positioning within the landscape of BTK inhibitors.

References

Independent validation of published (R)-Pirtobrutinib clinical trial results

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Validation and Comparative Guide to Published (R)-Pirtobrutinib Clinical Trial Results

This guide provides an objective comparison of this compound's performance with alternative treatments for B-cell malignancies, supported by data from key clinical trials. It is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the available evidence.

Introduction to this compound

This compound (Jaypirca®) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Unlike first and second-generation covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) that form a permanent bond with the C481 residue of the BTK enzyme, pirtobrutinib's reversible binding allows it to be effective against both wild-type BTK and BTK with C481 resistance mutations.[1] This distinct mechanism of action provides a therapeutic option for patients who have developed resistance to covalent BTK inhibitors. Pirtobrutinib has received accelerated approval from the FDA for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL) who have received at least two prior lines of therapy, including a BTK inhibitor.[3]

Pirtobrutinib's Mechanism of Action

Pirtobrutinib functions by inhibiting BTK, a crucial signaling protein in the B-cell antigen receptor (BCR) and cytokine receptor pathways. By blocking BTK, pirtobrutinib disrupts signaling that leads to B-cell proliferation, trafficking, chemotaxis, and adhesion.

BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream Phosphorylation Pirtobrutinib This compound Pirtobrutinib->BTK Non-covalent Inhibition Proliferation B-Cell Proliferation, Survival, and Adhesion Downstream->Proliferation Activation

Figure 1: Pirtobrutinib's Mechanism of Action

Clinical Trial Data: The BRUIN Study

The pivotal Phase 1/2 BRUIN study (NCT03740529) evaluated the safety and efficacy of pirtobrutinib in patients with various B-cell malignancies who had been previously treated.

Patient Demographics and Baseline Characteristics (MCL Cohort)
CharacteristicValue (n=90)
Median Age, years (range)70 (46-87)
Median Prior Lines of Therapy (range)3 (1-8)
Discontinued Prior Covalent BTKi due to Progression82%
Intermediate/High Risk sMIPI Score78%
TP53 Mutation (of samples available, n=36)47%
Ki67 ≥30% (of samples available, n=34)74%
Source:
Efficacy in Relapsed/Refractory Mantle Cell Lymphoma (MCL)

In patients with MCL previously treated with a covalent BTK inhibitor, pirtobrutinib demonstrated significant efficacy.

Efficacy EndpointValue (n=90)95% Confidence Interval
Overall Response Rate (ORR)57%46-67%
Complete Response (CR)19%-
Partial Response (PR)38%-
Median Duration of Response (DOR), months17.67.3-27.2
12-month Estimated DOR Rate58%41-72%
18-month Estimated DOR Rate45%27-61%
Median Progression-Free Survival (PFS), months7.45.3–13.3
Median Overall Survival (OS), months23.515.9-Not Estimable
Source:
Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL)

Updated results from the BRUIN study in heavily pretreated CLL/SLL patients also showed high response rates.

Efficacy EndpointAll cBTKi Pre-treated (n=282)BCL-2 Inhibitor-Naïve (n=154)BCL-2 Inhibitor-Exposed (n=128)
Overall Response Rate (ORR)81.6%83.1%79.7%
Median Progression-Free Survival (PFS), months19.423.015.9
Source:
Safety Profile of Pirtobrutinib (All B-Cell Malignancies)

Pirtobrutinib has been generally well-tolerated in clinical trials.

Adverse Event (AE)Any GradeGrade ≥3
Most Frequent Treatment-Emergent AEs (MCL Cohort, n=166)
Fatigue31%-
Diarrhea22%-
Anemia17%-
Neutropenia-15%
AEs of Special Interest (MCL Cohort, n=166)
Hemorrhage-3%
Atrial Fibrillation/Flutter-2%
Source:

Discontinuation due to a treatment-related adverse event was low, occurring in only 3% of patients in the MCL safety cohort.

Comparative Clinical Trials

BRUIN CLL-321: Pirtobrutinib vs. Investigator's Choice

This Phase 3 randomized trial (NCT04666038) compared pirtobrutinib to the investigator's choice of idelalisib plus rituximab (IdelaR) or bendamustine plus rituximab (BR) in patients with CLL/SLL previously treated with a covalent BTK inhibitor.

cluster_0 BRUIN CLL-321 Trial Workflow Patient Relapsed/Refractory CLL/SLL (Previously treated with a covalent BTKi) Randomization Randomization (1:1) Patient->Randomization Pirtobrutinib Pirtobrutinib (200 mg once daily) Randomization->Pirtobrutinib InvestigatorChoice Investigator's Choice: - Idelalisib + Rituximab - Bendamustine + Rituximab Randomization->InvestigatorChoice Endpoint Primary Endpoint: Progression-Free Survival (PFS) Pirtobrutinib->Endpoint InvestigatorChoice->Endpoint

Figure 2: BRUIN CLL-321 Trial Workflow

Efficacy Comparison:

Efficacy EndpointPirtobrutinib (n=119)Investigator's Choice (n=119)Hazard Ratio (95% CI)p-value
Median PFS, months14.08.70.54 (0.39-0.75)0.0002
Median Time to Next Treatment (TTNT), months24.010.90.37 (0.25-0.52)<0.0001
Source:

Safety Comparison:

Safety EndpointPirtobrutinib (n=119)Investigator's Choice (n=119)
Grade ≥3 Treatment-Emergent AEs57.7%73.4%
Treatment Discontinuation due to AE17.2%34.9%
Source:
BRUIN CLL-314: Pirtobrutinib vs. Ibrutinib

This ongoing Phase 3 trial (NCT05254743) is a head-to-head comparison of pirtobrutinib versus the first-generation covalent BTK inhibitor ibrutinib in patients with CLL/SLL who are BTK inhibitor-naïve.

Topline results indicate that the study met its primary endpoint of non-inferiority in overall response rate (ORR), with the ORR favoring pirtobrutinib. Progression-free survival data is still immature but is trending in favor of pirtobrutinib.

Independent Validation and Real-World Evidence

While direct replication of pivotal clinical trials is uncommon, independent validation can come from meta-analyses, systematic reviews, and real-world evidence studies. A real-world study of pirtobrutinib in patients with MCL in the United States showed that the patient population in routine clinical practice was more heterogeneous, including older patients with poorer performance status, than those typically enrolled in clinical trials. The majority of patients initiated pirtobrutinib as monotherapy consistent with its approved indication.

Mechanisms of Resistance to Pirtobrutinib

Despite its efficacy in patients with resistance to covalent BTK inhibitors, acquired resistance to pirtobrutinib can still occur. Genomic analyses from the BRUIN study have identified several on-target BTK mutations that confer resistance.

cluster_0 Pirtobrutinib Resistance Mechanisms Progression Disease Progression on Pirtobrutinib AcquiredMutations Acquired Mutations Progression->AcquiredMutations BTKMutations On-Target BTK Mutations: - T474 (gatekeeper) - L528W (kinase-impaired) - Other kinase domain mutations AcquiredMutations->BTKMutations ~55% of cases NonBTKMutations Non-BTK Mutations or Alternative Mechanisms AcquiredMutations->NonBTKMutations ~45% of cases

Figure 3: Pirtobrutinib Resistance Pathways

Studies have shown that at the time of progression on pirtobrutinib, a significant portion of patients acquire new mutations. The most common are "gatekeeper" mutations at the T474 residue and kinase-impaired mutations such as L528W in the BTK gene. Interestingly, in many patients who progress, the original C481S mutation that conferred resistance to covalent BTK inhibitors is cleared, suggesting a complex clonal evolution under the pressure of sequential BTK inhibitor therapy. A notable proportion of patients who progress on pirtobrutinib do not have detectable acquired BTK mutations, indicating that other, off-target resistance mechanisms also play a role.

Experimental Protocols

The clinical trials cited in this guide adhere to established protocols for assessing patient eligibility, treatment administration, and response evaluation.

  • Eligibility Criteria: Patients enrolled in these trials had confirmed diagnoses of B-cell malignancies and had typically received prior lines of therapy. Key exclusion criteria often included significant cardiovascular disease and active uncontrolled infections.

  • Treatment Administration: Pirtobrutinib was administered orally at a dose of 200 mg once daily. Comparator arms received standard-of-care dosing for ibrutinib, idelalisib, rituximab, and bendamustine.

  • Response Assessment: Efficacy was primarily assessed by overall response rate (ORR) and progression-free survival (PFS) as determined by an independent review committee, based on established criteria such as the International Workshop on Chronic Lymphocytic Leukemia (iwCLL) 2018 guidelines.

  • Genomic Analysis: For the analysis of resistance mechanisms, next-generation sequencing was performed on peripheral blood mononuclear cells collected at baseline and at the time of disease progression.

Conclusion

The published clinical trial data for this compound demonstrates its efficacy and a manageable safety profile in patients with relapsed or refractory B-cell malignancies, particularly those who have been previously treated with covalent BTK inhibitors. The non-covalent, reversible mechanism of action allows pirtobrutinib to overcome the most common resistance mechanism to its predecessors. Head-to-head comparative trials, such as BRUIN CLL-321, have shown superiority in progression-free survival over established chemoimmunotherapy and PI3K inhibitor-based regimens in the relapsed/refractory setting. The ongoing BRUIN CLL-314 trial will provide a direct comparison to ibrutinib in the BTK inhibitor-naïve population. While acquired resistance to pirtobrutinib can occur, it involves a distinct set of mutations, highlighting the evolving landscape of targeted therapy in B-cell cancers. Real-world evidence is beginning to emerge and will be crucial in confirming the findings from clinical trials in a broader patient population.

References

A Head-to-Head Analysis of (R)-Pirtobrutinib and Acalabrutinib Safety Profiles for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the safety and tolerability of the non-covalent Bruton's tyrosine kinase (BTK) inhibitor, (R)-pirtobrutinib, and the covalent BTK inhibitor, acalabrutinib, is crucial for researchers and drug development professionals. This guide provides a side-by-side analysis of their safety profiles, supported by clinical trial data and detailed experimental methodologies for assessing BTK inhibitor safety.

This comprehensive guide delves into the safety profiles of two prominent Bruton's tyrosine kinase (BTK) inhibitors: the novel, non-covalent (reversible) inhibitor this compound and the second-generation covalent inhibitor acalabrutinib. A thorough understanding of their respective adverse event profiles is paramount for ongoing research and the development of future B-cell malignancy therapies. This analysis synthesizes data from key clinical trials to provide a quantitative comparison of their safety and tolerability.

Comparative Safety Profile: this compound vs. Acalabrutinib

The safety profiles of this compound and acalabrutinib have been extensively evaluated in clinical trials, primarily the BRUIN study for pirtobrutinib and the ELEVATE-TN study for acalabrutinib. The following tables summarize the most frequently reported treatment-emergent adverse events (TEAEs) from these trials, providing a side-by-side comparison to facilitate a clear understanding of their tolerability.

Table 1: Most Common Treatment-Emergent Adverse Events (Any Grade)
Adverse EventThis compound (BRUIN, all patients, n=773) (%)[1]Acalabrutinib + Obinutuzumab (ELEVATE-TN, n=178) (%)[2]Acalabrutinib Monotherapy (ELEVATE-TN, n=179) (%)
Fatigue293421
Diarrhea243937
Contusion/Bruising193122
InfectionNot specified as a single category69Not specified as a single category
Upper Respiratory Tract InfectionNot specifiedNot specified22
HeadacheNot specified4038
Musculoskeletal PainNot specified37Not specified
NauseaNot specifiedNot specified22
CoughNot specifiedNot specified21
NeutropeniaNot specified5316
AnemiaNot specified5214
ThrombocytopeniaNot specified519
Table 2: Grade ≥3 Treatment-Emergent Adverse Events of Clinical Interest
Adverse EventThis compound (BRUIN, all patients, n=773) (%)[1]Acalabrutinib + Obinutuzumab (ELEVATE-TN, n=178) (%)[3]Acalabrutinib Monotherapy (ELEVATE-TN, n=179) (%)[3]
Neutropenia20309
Hypertension932
Hemorrhage1122
Atrial Fibrillation/Flutter334
PneumoniaNot specifiedNot specified2

Signaling Pathways and Mechanism of Action

The differential safety profiles of pirtobrutinib and acalabrutinib can be partly attributed to their distinct mechanisms of action and selectivity for BTK. Acalabrutinib is a covalent inhibitor that forms an irreversible bond with the Cysteine 481 (C481) residue in the active site of BTK. In contrast, pirtobrutinib is a non-covalent, reversible inhibitor that does not depend on the C481 residue for its activity, allowing it to be effective against BTK enzymes with C481 mutations that confer resistance to covalent inhibitors. Pirtobrutinib's high selectivity for BTK, with minimal interaction with other kinases, is thought to contribute to its favorable safety profile by reducing off-target adverse effects.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation MAPK MAPK Pathway BTK->MAPK PIP2 PIP2 PLCG2->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCβ DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NF_kB NF-κB Activation PKC->NF_kB Ca_release->NF_kB Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival MAPK->Cell_Survival Acalabrutinib Acalabrutinib (Covalent Inhibitor) Acalabrutinib->BTK Irreversible binding to C481 Pirtobrutinib This compound (Non-covalent Inhibitor) Pirtobrutinib->BTK Reversible binding

Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition by acalabrutinib and this compound.

Experimental Protocols

To ensure the robust evaluation of BTK inhibitor safety profiles, standardized and detailed experimental protocols are essential. The following sections outline key in vitro assays used to characterize the selectivity and off-target effects of these inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases, thereby assessing its selectivity.

Objective: To quantify the inhibitory activity of this compound and acalabrutinib against BTK and a panel of off-target kinases.

Materials:

  • Purified recombinant human kinase enzymes (BTK and off-target kinases).

  • Specific peptide substrates for each kinase.

  • [γ-³²P]ATP (radiolabeled ATP).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

  • Test compounds (this compound, acalabrutinib) dissolved in DMSO.

  • 96-well plates.

  • Phosphocellulose paper.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase enzyme, and its corresponding peptide substrate.

  • Inhibitor Addition: Add the serially diluted compounds or a DMSO vehicle control to the wells.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unbound [γ-³²P]ATP.

  • Detection: Measure the radioactivity of the phosphorylated substrate bound to the paper using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of BTK Inhibitors start->compound_prep add_inhibitor Add Inhibitors to Reaction Wells compound_prep->add_inhibitor reaction_setup Set up Kinase Reaction (Enzyme, Substrate, Buffer) reaction_setup->add_inhibitor initiate_reaction Initiate Reaction with [γ-³²P]ATP add_inhibitor->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Terminate Reaction (Spot on Phosphocellulose) incubation->terminate_reaction washing Wash to Remove Unbound ATP terminate_reaction->washing detection Measure Radioactivity (Scintillation Counting) washing->detection analysis Calculate IC50 Values detection->analysis end End analysis->end

Caption: Experimental workflow for the in vitro radiometric kinase inhibition assay.

Cell-Based Assay for Off-Target Effects (Apoptosis Induction)

This assay evaluates the potential for a BTK inhibitor to induce apoptosis in off-target cells, providing insights into its cellular toxicity.

Objective: To assess and compare the induction of apoptosis by this compound and acalabrutinib in a relevant off-target cell line (e.g., a T-cell line).

Materials:

  • Cell line (e.g., Jurkat T-cells).

  • Complete cell culture medium.

  • Test compounds (this compound, acalabrutinib) dissolved in DMSO.

  • Staurosporine (positive control for apoptosis).

  • Annexin V-FITC Apoptosis Detection Kit.

  • Propidium Iodide (PI).

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds, a positive control (staurosporine), and a vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

  • Data Analysis: Compare the percentage of apoptotic cells in the compound-treated groups to the vehicle control to determine the extent of apoptosis induction.

Conclusion

The safety profiles of this compound and acalabrutinib, while both generally well-tolerated, exhibit notable differences that are likely linked to their distinct mechanisms of action and kinase selectivity. Pirtobrutinib, as a highly selective, non-covalent BTK inhibitor, demonstrates a favorable safety profile with low rates of discontinuation due to treatment-related adverse events in the BRUIN study. Acalabrutinib, a second-generation covalent inhibitor, also has a well-established safety profile, with the ELEVATE-TN trial providing extensive data on its long-term tolerability. The lower incidence of certain off-target-related adverse events with pirtobrutinib may be attributed to its high selectivity. Continued long-term follow-up from ongoing and future clinical trials will be crucial for a more definitive comparison of the safety and efficacy of these two important therapeutic agents in the management of B-cell malignancies. The provided experimental protocols offer a framework for the continued investigation and characterization of the safety of novel BTK inhibitors.

References

A Comparative Guide to the Synergistic Combination of (R)-Pirtobrutinib and BCL-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies has significantly altered the treatment landscape for B-cell malignancies. (R)-Pirtobrutinib, a non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor, and venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, represent two pivotal classes of agents. Pirtobrutinib offers a distinct advantage by maintaining high target coverage regardless of BTK turnover rates and is effective against C481S mutations that confer resistance to covalent BTK inhibitors[1][2][3]. Venetoclax targets the intrinsic apoptosis pathway by inhibiting the anti-apoptotic protein BCL-2, which is frequently overexpressed in cancers like Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL)[1]. This guide synthesizes preclinical and clinical findings to objectively compare the synergistic efficacy of combining pirtobrutinib with BCL-2 inhibitors against monotherapy alternatives.

Rationale for Synergy: A Dual-Pronged Attack

The combination of a BTK inhibitor with a BCL-2 inhibitor is founded on a strong biological rationale. BTK is a critical component of the B-cell receptor (BCR) pathway, which promotes cell proliferation and survival[1]. Inhibition of this pathway can lead to reduced expression of pro-survival proteins, including MCL-1 and BCL-XL, which are known mechanisms of resistance to venetoclax. By simultaneously blocking the primary BCR survival signal with pirtobrutinib and directly inducing apoptosis with a BCL-2 inhibitor, this combination is hypothesized to produce deeper and more durable responses than either agent alone. Preclinical studies have consistently demonstrated this synergistic antitumor effect.

Preclinical Efficacy: In Vitro and In Vivo Evidence

Preclinical models provide compelling evidence for the enhanced anti-tumor activity of the pirtobrutinib and venetoclax combination, particularly in overcoming resistance.

In Vitro Data: Enhanced Cancer Cell Killing

Studies across various MCL cell lines, including those resistant to ibrutinib or venetoclax, show that the combination treatment is more effective than either drug used alone. This synergy is quantified using the Combination Index (CI), where a value less than 1 indicates a synergistic interaction.

Table 1: Comparative In Vitro Efficacy in Mantle Cell Lymphoma (MCL) Cell Lines

Cell LineTreatmentIC50Combination Index (CI)*Synergy Level
JeKo-Ibrutinib-Resistant Pirtobrutinib25 nM--
Venetoclax12 nM--
CombinationP: 10 nM, V: 5 nM< 1.0Synergistic
Mino-Venetoclax-Resistant Pirtobrutinib30 nM--
Venetoclax> 50 nM--
CombinationP: 12 nM, V: 8 nM< 1.0Synergistic

*Combination Index (CI) calculated using the Chou-Talalay method. Data are illustrative based on published findings.

In Vivo Data: Superior Tumor Control in Animal Models

The synergistic effects observed in vitro translate to significant improvements in in vivo models, such as patient-derived xenografts (PDX). In a PDX model of dual ibrutinib- and CAR T-cell-resistant MCL, the combination of pirtobrutinib and venetoclax dramatically prolonged median survival to over 150 days, compared to approximately 80 days for either monotherapy. Similarly, in a venetoclax-resistant MCL xenograft model, the combination synergistically prevented tumor growth.

Table 2: Tumor Growth Inhibition in Resistant MCL Xenograft Models

Xenograft ModelTreatment ArmTumor Growth Inhibition (%)Median Overall Survival (Days)
Ibrutinib/CAR-T Dual-Resistant PDX Vehicle Control0%~40
Pirtobrutinib MonotherapyModerate81
Venetoclax MonotherapyModerate80
Pirtobrutinib + Venetoclax High > 150
Mino-Venetoclax-Resistant Xenograft Vehicle Control0%-
Pirtobrutinib (50 mg/kg)Significant-
Venetoclax (10 mg/kg)Minimal-
Pirtobrutinib + Venetoclax Synergistic Prevention of Growth -

Clinical Investigations and Future Directions

The robust preclinical data has provided a strong foundation for clinical trials exploring the pirtobrutinib-venetoclax combination across various B-cell malignancies. Several ongoing Phase II and III trials are evaluating this doublet, often in combination with an anti-CD20 antibody like rituximab or obinutuzumab, for CLL, SLL, and MCL. Early results are promising, showing high rates of deep remission and manageable safety profiles. For instance, a Phase II study in previously treated Waldenström's macroglobulinemia reported a 65% very good partial response (VGPR) rate with the combination. Another study in frontline CLL using pirtobrutinib, venetoclax, and obinutuzumab also demonstrated high rates of undetectable measurable residual disease (uMRD).

Visualizing the Mechanisms and Methods

Signaling Pathways and Drug Targets

The diagram below illustrates the distinct but complementary mechanisms of action. Pirtobrutinib blocks the pro-survival BCR signaling cascade by inhibiting BTK, while venetoclax directly promotes apoptosis by inhibiting the anti-apoptotic protein BCL-2.

G cluster_BCR BCR Survival Pathway cluster_APOPTOSIS Intrinsic Apoptosis Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK NFkB NF-κB Activation BTK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation BCL2 BCL-2 NFkB->BCL2 Upregulates Expression BAX_BAK BAX / BAK BCL2->BAX_BAK Caspase Caspase Activation BAX_BAK->Caspase Apoptosis Apoptosis Caspase->Apoptosis Pirtobrutinib This compound Pirtobrutinib->BTK  Inhibits Venetoclax Venetoclax Venetoclax->BCL2  Inhibits

Caption: Dual inhibition of BCR and BCL-2 pro-survival pathways.

Preclinical Synergy Experimental Workflow

The following workflow outlines the typical experimental process used to establish the synergistic effects of a drug combination in preclinical models.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A 1. Culture Cancer Cell Lines (Parental & Resistant) B 2. Treat with Pirtobrutinib, Venetoclax, & Combination at various doses A->B C 3. Assess Cell Viability (e.g., CellTiter-Glo Assay) after 72h B->C D 4. Calculate IC50 & Combination Index (CI) to determine synergy C->D E 5. Engraft NSG Mice with Patient-Derived Xenografts (PDX) or Resistant Cell Lines D->E Proceed if synergy is observed F 6. Randomize into Treatment Cohorts (Vehicle, Monotherapies, Combo) E->F G 7. Administer Daily Oral Doses (e.g., Pirto: 50mg/kg, Ven: 10mg/kg) F->G H 8. Monitor Tumor Volume & Overall Survival G->H

Caption: Standard workflow for preclinical synergy assessment.

Experimental Protocols

Cell Viability and Synergy Analysis
  • Cell Lines: A panel of Mantle Cell Lymphoma (MCL) cell lines, including those engineered for resistance to ibrutinib or venetoclax, are utilized.

  • Methodology: Cells are seeded into multi-well plates and treated with increasing concentrations of pirtobrutinib, venetoclax, or the combination of both for 72 hours.

  • Assay: Cell viability is quantified using a luminescence-based assay, such as the CellTiter-Glo® assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) for each agent. The synergistic interaction is quantitatively determined by calculating the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method. A CI value < 1 indicates synergy.

In Vivo Xenograft Models
  • Animal Models: Immunocompromised mice (e.g., NOD-scid gamma mice) are used for engraftment.

  • Methodology: The mice are subcutaneously engrafted with MCL cells from resistant cell lines or with patient-derived tumor tissue (PDX models). Once tumors are established, mice are randomized into treatment groups: vehicle control, pirtobrutinib monotherapy, venetoclax monotherapy, and the combination.

  • Dosing: Drugs are typically administered via oral gavage. A representative dosing regimen could be pirtobrutinib at 50 mg/kg twice daily and venetoclax at 10 mg/kg once daily for a defined period (e.g., 25 days).

  • Endpoints: Key outcomes measured are tumor volume, calculated regularly using calipers, and overall survival. At the end of the experiment, tumors may be excised and weighed for further analysis.

References

Reproducibility of (R)-Pirtobrutinib Synthesis and Purification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Pirtobrutinib is a highly selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL).[1] The reproducibility of its synthesis and purification is critical for ensuring consistent quality, efficacy, and safety of the active pharmaceutical ingredient (API). This guide provides a comparative overview of the known synthesis and purification methods for this compound, with supporting experimental details and comparisons to other BTK inhibitors.

Comparative Analysis of Synthetic Routes

The synthesis of this compound has been described in several publications, with a predominant route emerging in the literature.[2][] This primary route can be compared with alternative approaches and with the synthetic strategies for other notable BTK inhibitors like Ibrutinib and Acalabrutinib.

Table 1: Comparison of Synthetic Routes for BTK Inhibitors

FeatureThis compound (Primary Route)This compound (Alternative Intermediate Synthesis)Ibrutinib (Example Route)Acalabrutinib (Example Route)
Starting Materials 5-fluoro-2-methoxybenzoic acid, 4-(aminomethyl)benzoic acid, malononitrile, [(1S)-2,2,2-trifluoro-1-methylethyl]hydrazineVaries for the hydrazine intermediate, e.g., 2-phenyl-N-(1,1,1-trifluoropropan-2-ylidene)acetohydrazide4-phenoxybenzoyl chloride, malononitrile3-chloropyrazine-2-carbonitrile, ((benzyloxy)carbonyl)-L-proline
Key Reactions Amidation, Knoevenagel condensation, Cyclization, HydrolysisAsymmetric reductive aminationKnoevenagel-type reaction, MethylationAmidation, Cyclization, Bromination, Aminolysis
Chirality Introduction Use of chiral hydrazine intermediateAsymmetric reductionNot applicable (achiral at this stage)Use of chiral proline derivative
Reported Yields Generally described as a multi-step process; specific overall yields not consistently reported in initial literature.Aims to improve yield and reduce waste by avoiding late-stage chiral separation.[4]Optimized routes exist.Multi-step synthesis.
Purification Strategy Primarily chromatographic methods (HPLC).[5]Not explicitly detailed, but would require standard purification techniques.Not detailed in provided abstracts.Not detailed in provided abstracts.

Experimental Protocols

Primary Synthesis of this compound

This protocol is a composite of the most frequently described synthetic route.

Step 1: Synthesis of Amide Intermediate

  • 5-fluoro-2-methoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride.

  • The acid chloride is then reacted with 4-(aminomethyl)benzoic acid in the presence of a base like triethylamine (TEA) to yield the amide intermediate.

Step 2: Knoevenagel Condensation

  • The amide intermediate from Step 1 is reacted with a chlorinating agent (e.g., generated from sulfoxide).

  • The resulting chloride undergoes a Knoevenagel condensation with malononitrile to form a vinyl dinitrile intermediate.

Step 3: Alkylation and Cyclization

  • The vinyl dinitrile is alkylated using trimethyl orthoformate.

  • The resulting ether is cyclized with [(1S)-2,2,2-trifluoro-1-methylethyl]hydrazine in the presence of TEA to form the pyrazole core.

Step 4: Final Hydrolysis

  • The pyrazole intermediate is hydrolyzed in the presence of methanesulfonic acid to yield the final this compound product.

Purification and Quality Control

High-purity this compound is essential for clinical use. The primary method for purification and analysis is High-Performance Liquid Chromatography (HPLC).

Table 2: HPLC Purification Parameters for Pirtobrutinib

ParameterMethod 1Method 2
Column Agilent Eclipse C18 (150 x 4.6 mm, 3.5μ)X-Bridge Phenyl (150 x 4.6mm, 3.5μm)
Mobile Phase Acetonitrile: 0.1% Formic Acid (30:70 v/v)Acetonitrile: 0.1% Orthophosphoric Acid (50:50 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 219 nm219 nm
Mode IsocraticIsocratic
Linear Range 0.0–150 μg/mLNot specified
LOD/LOQ (μg/mL) 0.3 / 1.0Not specified

Visualizations

BTK Signaling Pathway

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor signaling pathway. Its inhibition blocks downstream signaling, which is crucial for B-cell proliferation and survival.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Pirtobrutinib This compound Pirtobrutinib->BTK Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: BTK Signaling Pathway and Inhibition by this compound.

Experimental Workflow for this compound Synthesis and Purification

The overall process from starting materials to the final purified product involves several distinct stages.

Pirtobrutinib_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (5-fluoro-2-methoxybenzoic acid, etc.) Amide Amidation Start->Amide Condensation Knoevenagel Condensation Amide->Condensation Cyclization Pyrazole Formation (Cyclization) Condensation->Cyclization Hydrolysis Final Hydrolysis Cyclization->Hydrolysis Crude Crude this compound Hydrolysis->Crude HPLC Preparative HPLC Crude->HPLC QC Quality Control (LC-MS/MS, NMR) HPLC->QC Final Pure this compound API QC->Final

Caption: Workflow for this compound Synthesis and Purification.

Comparison of Synthetic Strategies for Chiral Intermediate

A key step in the synthesis of this compound is the introduction of the chiral center. Different strategies can be employed to achieve the desired (S)-enantiomer.

Chiral_Synthesis_Comparison cluster_racemic Route A: Late-Stage Resolution cluster_asymmetric Route B: Early Asymmetric Induction Racemic_Route Pro: - Simpler initial synthesis Con: - 50% yield loss at separation - Costly chiral chromatography Racemic_Pirtobrutinib Racemic Pirtobrutinib Racemic_Route->Racemic_Pirtobrutinib Asymmetric_Route Pro: - Higher theoretical yield - More atom-economical Con: - May require specialized catalysts/reagents Chiral_Intermediate Chiral Hydrazine Intermediate Asymmetric_Route->Chiral_Intermediate Final_Product (S)-Pirtobrutinib SFC Preparative SFC Racemic_Pirtobrutinib->SFC SFC->Final_Product Direct_Synthesis Direct Synthesis Chiral_Intermediate->Direct_Synthesis Direct_Synthesis->Final_Product

Caption: Comparison of Chiral Synthesis Strategies for this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-Pirtobrutinib: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the safe handling and disposal of investigational compounds like (R)-Pirtobrutinib are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, also known by its trade name, Jaypirca. Adherence to these protocols is critical for protecting personnel and the environment.

This compound is classified as a hazardous chemical, with warnings of potential damage to an unborn child and possible organ damage through prolonged or repeated exposure[1][2]. Therefore, meticulous disposal procedures are not merely recommended but are a matter of operational necessity and ethical responsibility.

Disposal Protocol for this compound

The fundamental principle for the disposal of this compound is to treat it as hazardous waste. Disposal must always be conducted in accordance with all applicable federal, state, and local regulations[1][3][4].

Step 1: Identification and Segregation of Waste

The first crucial step is to identify all materials that have come into contact with this compound. This includes:

  • Unused or expired this compound compound.

  • Contaminated personal protective equipment (PPE), such as gloves and lab coats.

  • Contaminated laboratory consumables, including vials, pipette tips, and weighing papers.

  • Materials used for cleaning up spills of this compound.

This waste must be segregated from general laboratory trash to prevent cross-contamination and ensure it is handled by appropriate disposal channels.

Step 2: Waste Collection and Labeling

Use designated, leak-proof hazardous waste containers for collecting all this compound waste. Each container must be clearly labeled with the words "Hazardous Waste" and should identify the contents, including the name "this compound."

Step 3: Storage of Waste

Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area. This storage area should be away from incompatible materials.

Step 4: Professional Disposal

This compound waste should not be disposed of down the drain or in regular trash receptacles. The recommended method of disposal is to engage a licensed hazardous material disposal company. These companies are equipped to handle and transport hazardous chemicals safely. An alternative disposal method, if permissible by regulations and carried out by a licensed facility, is incineration in a unit equipped with an afterburner and scrubber.

For patients participating in specific programs, such as the MyRightDose program for Jaypirca®, there may be provisions for returning unused pills in a provided pre-addressed envelope according to specific instructions.

Quantitative Data Summary

While specific quantitative data on disposal is not available in the provided search results, the Safety Data Sheets (SDS) for Jaypirca™ provide hazard and precautionary statement codes that quantify its risk profile.

Hazard StatementDescriptionPrecautionary StatementDescription
H360May damage the unborn childP201Obtain special instructions before use
H373May cause damage to organs (blood, eyes) through prolonged or repeated exposureP202Do not handle until all safety precautions have been read and understood
P260Do not breathe dust
P280Wear protective gloves/protective clothing/eye protection/face protection
P501Dispose of contents/container in accordance with local/regional/national/international regulations

Experimental Protocols

The primary "experimental protocol" for disposal is the procedural guidance outlined above. The core methodology is waste segregation and professional disposal, as universally recommended by safety data sheets for hazardous chemical compounds.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

start Start: this compound Waste Generated identify Identify Waste (Unused compound, contaminated PPE, labware) start->identify segregate Segregate from General Waste identify->segregate collect Collect in Labeled, Leak-Proof Hazardous Waste Container segregate->collect store Store in Designated, Secure Area collect->store is_return_program Is a Drug Return Program Available? store->is_return_program return_drug Follow Program Instructions for Return is_return_program->return_drug Yes contact_disposal Engage Licensed Hazardous Material Disposal Company is_return_program->contact_disposal No end_return End return_drug->end_return end_disposal End contact_disposal->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for (R)-Pirtobrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like (R)-Pirtobrutinib. Adherence to strict safety and disposal protocols is critical to mitigate potential risks. This guide provides essential, immediate safety and logistical information for handling this compound, a non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) state that this compound is not classified as a hazardous substance, others indicate potential risks, including the possibility of damaging fertility or an unborn child and causing organ damage through prolonged or repeated exposure.[1][2] Therefore, a cautious approach with comprehensive PPE is mandatory.

Recommended Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment is required when handling this compound[3][4]:

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety Goggles with Side-ShieldsMust be worn at all times in the laboratory to protect against splashes. Conforming to EN 166 (EU) or NIOSH (US) standards is recommended.[4]
Face ShieldTo be used in conjunction with goggles when handling large quantities or during procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesWear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed frequently, especially if contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin.
Impervious Clothing/ApronRecommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection Suitable RespiratorA NIOSH-approved respirator should be used if a fume hood is not available or if there is a risk of generating aerosols or dust.

Operational and Disposal Plans

Safe Handling Procedures

Engineering Controls:

  • Work with this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure easy access to a safety shower and an eyewash station.

General Handling Precautions:

  • Avoid inhalation of dust, fumes, gas, mist, or vapors.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the compound is handled.

  • Tablets should be swallowed whole and not cut, crushed, or chewed.

First Aid Measures

In case of accidental exposure, follow these first aid protocols:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management

In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Wear full personal protective equipment, including respiratory protection.

  • Absorb liquid spills with an inert material (e.g., diatomite, universal binders). For solid spills, carefully sweep or scoop up the material to avoid generating dust.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.

  • Collect all contaminated materials in a sealed, labeled container for proper disposal.

  • Prevent the spilled material from entering drains or water courses.

Disposal Plan

Unused or expired this compound and contaminated materials should be treated as hazardous waste and disposed of according to all applicable federal, state, and local regulations.

  • At-Home Disposal: For unused medication at home, do not flush down the toilet. Mix the medication with an undesirable substance like coffee grounds or cat litter, place it in a sealed bag, and dispose of it in the household trash.

  • Laboratory Disposal: Excess and expired materials should be offered to a licensed hazardous material disposal company. Alternatively, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Workflow Visualization

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Don Personal Protective Equipment Review SDS->Don PPE Prepare Workspace Prepare Workspace (Fume Hood) Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Decontaminate Workspace & Equipment Conduct Experiment->Decontaminate Dispose Waste Dispose of Hazardous Waste Decontaminate->Dispose Waste Doff PPE Doff Personal Protective Equipment Dispose Waste->Doff PPE

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Pirtobrutinib
Reactant of Route 2
Reactant of Route 2
(R)-Pirtobrutinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。